4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
Description
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanone;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.C7H8O3S/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,10,14H,5-8H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLXYJZWWJEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate structure and properties
An In-Depth Technical Guide to 4-(4-fluorobenzoyl)piperidine p-Toluenesulfonate: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate, a key organic salt with significant applications in pharmaceutical development and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established protocols for its synthesis and analytical characterization. As a stable, crystalline solid, this tosylate salt is often preferred over its free base form, offering improved handling, purification, and stability. Its primary utility lies in its role as a versatile intermediate for synthesizing a range of bioactive molecules, particularly those targeting the central nervous system. This guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of piperidine-based scaffolds.
Introduction: Strategic Importance in Medicinal Chemistry
The 4-(4-fluorobenzoyl)piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous centrally active agents. The incorporation of a fluorine atom on the benzoyl moiety often enhances metabolic stability and receptor binding affinity, making it a desirable feature in neuroleptic and analgesic drug candidates.[1]
While the free base, (4-fluorophenyl)(piperidin-4-yl)methanone, is a valuable synthetic precursor, it often exists as an oil or low-melting solid, posing challenges for purification and long-term storage. The formation of a p-toluenesulfonate (tosylate) salt is a strategic decision in process chemistry. Tosylate salts are renowned for their high crystallinity, which facilitates purification through recrystallization and ensures greater stability and ease of handling compared to the free base or even the corresponding hydrochloride salt.[2] This guide focuses on the synthesis, properties, and utility of this specific, industrially relevant salt form.
Chemical Structure and Physicochemical Properties
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is an organic salt formed by the protonation of the basic piperidine nitrogen by p-toluenesulfonic acid. This ionic interaction results in the formation of the 4-(4-fluorobenzoyl)piperidinium cation and the tosylate anion.
IUPAC Name: 4-(4-Fluorobenzoyl)piperidinium 4-methylbenzenesulfonate CAS Number: 132442-43-4[3] Molecular Formula: C₁₉H₂₂FNO₄S[3][4] Molecular Weight: 379.45 g/mol [3]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and process scale-up considerations.
| Property | Value | Source(s) |
| Appearance | Off-white to light grey powder | [3][4] |
| Melting Point | 187-189.2 °C | [3] |
| Molecular Formula | C₁₉H₂₂FNO₄S | [3][4] |
| Molecular Weight | 379.45 g/mol | [3] |
| Hazard Codes | Xn (Harmful) | [3] |
Synthesis and Purification Workflow
The preparation of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is typically achieved in a two-step process starting from a nitrogen-protected precursor. This approach ensures high purity and yield, leveraging the crystalline nature of the final salt for effective purification.
Caption: A two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis of 4-(4-fluorobenzoyl)piperidine p-Toluenesulfonate
This protocol outlines a reliable method for the synthesis and purification of the title compound. The initial deprotection step is adapted from established procedures for the hydrochloride salt.[5]
Step 1: Preparation of 4-(4-fluorobenzoyl)piperidine (Free Base)
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, suspend 1-acetyl-4-(4-fluorobenzoyl)piperidine in 6N hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Perform an extraction with diethyl ether or dichloromethane to remove any non-basic organic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to >12 by the slow addition of a concentrated sodium hydroxide solution.
-
Isolation: Extract the resulting aqueous slurry multiple times with a suitable organic solvent (e.g., benzene or toluene).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a low-melting solid.
Step 2: Formation of the p-Toluenesulfonate Salt
-
Dissolution: Dissolve the crude free base obtained in Step 1 in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acid Addition: In a separate flask, prepare a solution of one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent.
-
Precipitation: Add the p-toluenesulfonic acid solution dropwise to the free base solution with stirring. The tosylate salt will typically precipitate out of the solution.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.
-
Filtration and Washing: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then with diethyl ether to facilitate drying.
-
Drying: Dry the purified 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate in a vacuum oven to a constant weight.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the final product is essential. The following analytical methods provide a robust, self-validating system to ensure the material meets required specifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show distinct signals for both the cation and the anion. Expected signals include: aromatic protons from the fluorobenzoyl group (two doublets or multiplets), aliphatic protons of the piperidine ring, a sharp singlet for the methyl group of the tosylate anion (typically around 2.3 ppm), and two doublets for the aromatic protons of the tosylate anion (typically in the 7.1-7.8 ppm range).[6][7]
-
¹³C NMR: The spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon, the carbons of both aromatic rings, the aliphatic carbons of the piperidine ring, and the methyl carbon of the tosylate.
-
-
Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption bands. Expected peaks include a strong C=O stretch for the ketone (approx. 1670-1690 cm⁻¹), strong S=O stretches for the sulfonate group (approx. 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹), and a C-F stretch (approx. 1210-1240 cm⁻¹).[8]
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum in positive ion mode will show the mass of the cation. The expected [M+H]⁺ ion for the 4-(4-fluorobenzoyl)piperidine cation (C₁₂H₁₄FNO) is approximately m/z 208.11.[9]
-
Melting Point Analysis: A sharp melting point range that aligns with the literature value (187-189.2 °C) is a strong indicator of high purity.[3]
Applications in Research and Drug Development
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate serves as a critical building block in the synthesis of more complex pharmaceutical agents.[1]
-
Pharmaceutical Intermediates: It is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly neuroleptics and other CNS-active drugs. Its structure is a component of compounds designed to interact with neurotransmitter systems.[1]
-
Structure-Activity Relationship (SAR) Studies: The compound is widely used in drug design and SAR studies to explore how modifications to the piperidine or benzoyl moieties affect biological activity, helping to optimize the efficacy and safety of new drug candidates.[1]
-
Precursor to Marketed Drugs: The 4-arylpiperidine framework is central to many successful drugs. For example, related structures are used in the synthesis of paroxetine, a selective serotonin reuptake inhibitor.[2][10]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful (Xn).[3] The base component may cause skin, eye, and respiratory irritation.[9][11] Inhalation of the dust should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[11]
-
Handling: All manipulations should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[11][12]
Conclusion
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is more than just a chemical intermediate; it is an enabling tool for pharmaceutical research and development. Its superior physical properties—namely its crystallinity and stability—make it a preferred form for process chemistry, facilitating purification and handling. Its central role as a precursor to a wide array of bioactive molecules underscores its continued importance to scientists and researchers in the field of medicinal chemistry. This guide provides the foundational knowledge required to safely synthesize, characterize, and effectively utilize this valuable compound in the pursuit of novel therapeutics.
References
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PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
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LookChem. (n.d.). 4-(4-FLUOROBENZOYL)PIPERIDINE P-TOLUENESULFONATE 132442-43-4 wiki. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, 4-methylbenzenesulfonate (1:1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32592, 4-(4-(p-Fluorobenzoyl)piperidino)-4'-fluorobutyrophenone hydrochloride. Retrieved from [Link]
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International Journal of Development Research. (2021). SYNTHESIS AND APPLICATION OF PIRIDINIUM P-TOLUENESULFONATE AS CATALYST IN THE METHANOLIC TRANSESTERIFICATION REACTION OF BABASSU. Retrieved from [Link]
- Google Patents. (n.d.). US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols.
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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The Biological Versatility of 4-(4-Fluorobenzoyl)piperidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of 4-(4-Fluorobenzoyl)piperidine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-(4-fluorobenzoyl)piperidine moiety is one such "privileged scaffold," a term bestowed upon structures that exhibit the ability to bind to multiple, distinct biological targets with high affinity. This versatility makes it a highly attractive starting point for drug discovery programs targeting a wide array of pathological conditions. This technical guide provides an in-depth exploration of the biological activities of 4-(4-fluorobenzoyl)piperidine derivatives, with a particular focus on their roles as modulators of key neurotransmitter systems. We will delve into their synthesis, structure-activity relationships (SAR), and the critical experimental protocols used to elucidate their pharmacological profiles, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of this remarkable chemical class.
The 4-(4-fluorobenzoyl)piperidine core is a key building block in the synthesis of numerous bioactive molecules, finding applications in the development of novel analgesics and anti-inflammatory agents.[1] Its significance is particularly pronounced in the field of neuroscience, where it forms the backbone of many atypical antipsychotic drugs. The unique physicochemical properties conferred by the fluorobenzoyl group and the piperidine ring contribute to favorable interactions with a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. Understanding the nuances of these interactions is paramount to designing next-generation therapeutics with improved efficacy and reduced side-effect profiles.
Multi-Target Engagement: A Focus on Dopamine and Serotonin Receptors
A recurring theme in the pharmacology of 4-(4-fluorobenzoyl)piperidine derivatives is their ability to act as multi-target ligands, simultaneously modulating the activity of different receptor systems. This polypharmacological approach is increasingly recognized as a superior strategy for treating complex multifactorial diseases like schizophrenia.[2] The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder (e.g., hallucinations, delusions).[3] Consequently, antagonism of the dopamine D2 receptor has been a cornerstone of antipsychotic drug action. However, this mechanism is also associated with undesirable extrapyramidal side effects (EPS) due to the blockade of D2 receptors in the nigrostriatal pathway.
Atypical antipsychotics, many of which incorporate the 4-(4-fluorobenzoyl)piperidine scaffold, achieve their improved side-effect profile through a more complex mechanism of action that involves the serotonin system.[2][4] Specifically, potent antagonism of the serotonin 5-HT2A receptor is a key feature of these drugs.[2][5] Blockade of 5-HT2A receptors in the nigrostriatal pathway can disinhibit dopamine release, thereby counteracting the D2 receptor blockade in this region and reducing the risk of EPS.[4] This dual D2/5-HT2A antagonism is a hallmark of many successful atypical antipsychotics and a primary focus in the development of new 4-(4-fluorobenzoyl)piperidine derivatives.
Structure-Activity Relationships (SAR): Fine-Tuning Receptor Affinity and Selectivity
The biological activity of 4-(4-fluorobenzoyl)piperidine derivatives can be exquisitely tuned by modifying their chemical structure. The following table summarizes key SAR findings for dopamine and serotonin receptor interactions, providing a glimpse into how subtle chemical changes can dramatically impact pharmacological profiles.
| Compound/Modification | Target(s) | Affinity (Ki, nM) | Key Structural Feature and Rationale |
| Parent 4-(4-fluorobenzoyl)piperidine | D2, 5-HT2A | Moderate | The core scaffold provides a foundational interaction with both receptor types. The 4-fluorophenyl group is a common feature in many CNS-active drugs and is thought to enhance blood-brain barrier penetration. |
| N-alkylation with a long chain | D2, 5-HT2A | Varies | Elongating the N-alkyl chain can modulate lipophilicity and steric interactions within the receptor binding pocket, often influencing affinity and selectivity. |
| Introduction of a second aromatic ring | D2, 5-HT2A | High | The addition of another aromatic moiety, often linked via a flexible chain, can lead to potent dual antagonists. This second aromatic group can engage in additional hydrophobic and/or pi-stacking interactions. |
| Difluorination of the piperidine ring | D4 | 0.3 | Introduction of gem-difluoro groups at the 4-position of the piperidine ring can significantly enhance affinity and selectivity for the D4 receptor subtype over other dopamine receptors.[1][6] |
| Substitution on the benzoyl ring | 5-HT2A, 5-HT2B | Varies | Modifications to the benzoyl ring, such as the addition of methoxy or other substituents, can alter the electronic and steric properties of the molecule, leading to changes in affinity and functional activity at serotonin receptor subtypes.[7] |
Experimental Protocols for Pharmacological Characterization
To rigorously assess the biological activity of novel 4-(4-fluorobenzoyl)piperidine derivatives, a battery of in vitro and in vivo assays is employed. The following sections provide detailed, step-by-step methodologies for key experiments that are fundamental to any drug discovery program in this area.
In Vitro Assays: Quantifying Receptor Interactions and Functional Activity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays rely on the principle of competitive binding, where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the receptor.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human dopamine D2 receptor.[8]
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., EBSS).[9]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle control.
-
Radioligand (e.g., [³H]spiperone) at a concentration near its Kd value.
-
Membrane preparation.
-
-
To determine non-specific binding, include wells containing a high concentration of a known D2 antagonist (e.g., butaclamol).[9]
-
Incubate the plate at room temperature with shaking for a sufficient time to reach equilibrium (e.g., 90 minutes).[9]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a stable cell line expressing the receptor of interest ensures a consistent and reproducible source of receptor protein. Rapid filtration is crucial to prevent dissociation of the radioligand-receptor complex. The inclusion of a non-specific binding control is essential for accurate determination of specific binding.
Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).
Protocol: cAMP Assay for Dopamine D2 Receptor Activation
Dopamine D2 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Plating:
-
Assay Procedure:
-
Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 5 minutes) to prevent cAMP degradation.[10]
-
Add the test compound at various concentrations along with a fixed concentration of forskolin (an adenylyl cyclase activator).[10]
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.[10]
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known D2 receptor agonist (e.g., quinpirole) and forskolin.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
For agonists, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of antagonist potency.[11]
-
Protocol: Intracellular Calcium Mobilization Assay for 5-HT2A Receptor Activation
Serotonin 5-HT2A receptors are Gαq-coupled, and their activation leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.[12]
-
Cell Culture and Dye Loading:
-
Culture U2OS cells stably expressing the human 5-HT2A receptor.[13]
-
Plate the cells in a 96-well plate and allow them to attach.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).
-
Record a baseline fluorescence reading.
-
Add the test compound at various concentrations and immediately begin recording the fluorescence signal over time.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonists, determine the IC50 value for the inhibition of the agonist-induced response.
-
Causality Behind Experimental Choices: The choice of functional assay is dictated by the G-protein coupling of the receptor of interest. For Gαi/o-coupled receptors like D2, measuring the inhibition of cAMP production is a direct readout of receptor activation. For Gαq-coupled receptors like 5-HT2A, monitoring intracellular calcium mobilization is a robust and sensitive method.
In Vivo Assays: Evaluating Antipsychotic-like Activity
In vivo animal models are essential for assessing the potential therapeutic efficacy and side-effect liability of novel compounds.
The catalepsy test in rodents is a widely used model to predict the propensity of a compound to induce extrapyramidal side effects.[14] Catalepsy is characterized by a failure to correct an externally imposed posture.[14]
Protocol: Mouse Catalepsy Bar Test
-
Apparatus: A horizontal bar is placed at a specific height above a flat surface.
-
Procedure:
-
Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
At various time points after administration (e.g., 30, 60, and 90 minutes), gently place the forepaws of each mouse on the bar.[15]
-
Start a timer and measure the time it takes for the mouse to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
The duration of catalepsy is recorded for each animal at each time point.
-
Compare the catalepsy scores of the drug-treated groups to a vehicle-treated control group.
-
A significant increase in the duration of catalepsy suggests a potential for EPS liability.
-
Causality Behind Experimental Choices: This test is based on the well-established link between dopamine D2 receptor blockade in the nigrostriatal pathway and the induction of motor side effects. Compounds with a high cataleptogenic potential are less likely to be developed as atypical antipsychotics.
Prepulse inhibition (PPI) is a neurological phenomenon in which a weaker prestimulus (prepulse) inhibits the reaction of an organism to a subsequent strong, startling stimulus (pulse).[16] Deficits in PPI are observed in patients with schizophrenia and are thought to reflect an inability to filter out irrelevant sensory information.
Protocol: Prepulse Inhibition Test in Rats
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Place the rat in the startle chamber and allow it to acclimate for a period of time.
-
The test session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 70-85 dB) is presented shortly before the strong pulse.
-
No-stimulus trials: No acoustic stimulus is presented.
-
-
Administer the test compound or vehicle before the test session. To model schizophrenia-like PPI deficits, a dopamine agonist (e.g., apomorphine) can be administered, and the ability of the test compound to reverse these deficits is assessed.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 x [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle).
-
A reversal of apomorphine-induced PPI deficits by the test compound is indicative of antipsychotic-like activity.
-
Causality Behind Experimental Choices: PPI is a translational measure of sensorimotor gating that is impaired in schizophrenia. The ability of a compound to restore PPI deficits induced by a dopamine agonist is a strong predictor of its potential antipsychotic efficacy.
Signaling Pathways and Molecular Mechanisms
The biological effects of 4-(4-fluorobenzoyl)piperidine derivatives are ultimately mediated by their influence on intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with dopamine D2 and serotonin 5-HT2A receptors.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Synthesis of 4-(4-Fluorobenzoyl)piperidine Derivatives
The synthesis of the core 4-(4-fluorobenzoyl)piperidine scaffold and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the Friedel-Crafts acylation of fluorobenzene with a suitably protected piperidine-4-carbonyl chloride derivative.
Protocol: Synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aluminum chloride to fluorobenzene under an inert atmosphere (e.g., nitrogen).
-
Addition of Acyl Chloride: Slowly add 1-acetylisonipecotoyl chloride to the stirring mixture.[17]
-
Reaction: Heat the mixture to reflux for approximately one hour.[17]
-
Workup:
-
Cool the reaction mixture and pour it onto ice.[17]
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., chloroform).[17]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.[17]
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ligroin-diisopropyl ether) to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[17]
Deprotection to Yield 4-(4-Fluorobenzoyl)piperidine Hydrochloride
The acetyl protecting group can be removed by acid hydrolysis.
-
Hydrolysis: Reflux a solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine in hydrochloric acid (e.g., 6N HCl) for several hours.[18]
-
Workup:
-
Cool the solution and extract with an organic solvent (e.g., ether) to remove any unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., sodium hydroxide) and extract the free base into an organic solvent (e.g., benzene).[18]
-
Dry the organic extracts and concentrate under reduced pressure.
-
-
Salt Formation: Dissolve the resulting oil in a suitable solvent (e.g., ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.[18]
-
Isolation: Collect the salt by filtration, wash with ether, and dry to obtain 4-(4-fluorobenzoyl)piperidine hydrochloride.[18]
Conclusion and Future Directions
The 4-(4-fluorobenzoyl)piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics, particularly in the realm of neuropsychiatric disorders. Its ability to engage with multiple key receptors, most notably dopamine D2 and serotonin 5-HT2A receptors, has paved the way for the development of atypical antipsychotics with improved efficacy and tolerability. The in-depth understanding of the structure-activity relationships and the application of a robust suite of in vitro and in vivo assays are critical for the continued success of drug discovery programs centered on this privileged scaffold.
Future research in this area will likely focus on several key aspects. The development of derivatives with even greater selectivity for specific receptor subtypes or with tailored polypharmacological profiles holds promise for further refining therapeutic outcomes and minimizing off-target effects. Additionally, a deeper understanding of the downstream signaling pathways and the potential for biased agonism at these receptors could open up new avenues for designing drugs that selectively activate beneficial signaling cascades while avoiding those that lead to adverse effects. The continued application of the principles and protocols outlined in this technical guide will undoubtedly contribute to the evolution of 4-(4-fluorobenzoyl)piperidine derivatives from a privileged scaffold to a new generation of life-changing medicines.
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The Strategic Role of 4-(4-Fluorobenzoyl)piperidine in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 4-(4-fluorobenzoyl)piperidine, a cornerstone scaffold in contemporary drug discovery and development. We will dissect its synthesis, derivatization, and critical role in the creation of potent and selective therapeutic agents, particularly those targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure in their own research endeavors.
Introduction: The Ascendancy of a Privileged Scaffold
The piperidine ring is a ubiquitous and highly valued motif in medicinal chemistry, gracing the structures of a vast array of clinically approved drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile and conformationally flexible framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for optimizing pharmacokinetic profiles.[1]
Within this important class of heterocycles, the 4-(4-fluorobenzoyl)piperidine moiety has emerged as a particularly "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the design of novel bioactive compounds.[2][3] The unique combination of the piperidine ring and the 4-fluorobenzoyl group confers a specific set of electronic and steric properties that have proven to be highly conducive to potent and selective interactions with a variety of receptors, especially those within the CNS.
The 4-fluorobenzoyl moiety is of particular importance. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the electronic properties of the phenyl ring, enhancing binding affinity and metabolic stability. This strategic placement of a fluorine atom has become a common tactic in modern drug design to fine-tune ligand-receptor interactions.
This guide will illuminate the synthetic accessibility of the 4-(4-fluorobenzoyl)piperidine core, explore its derivatization to generate libraries of novel compounds, and detail its application in the development of key therapeutic agents, including antipsychotics, antidepressants, and analgesics. We will also delve into the critical structure-activity relationships (SAR) that govern the biological activity of its derivatives, providing a roadmap for the rational design of future drug candidates.
Synthesis and Derivatization: Forging the Core and Beyond
The utility of 4-(4-fluorobenzoyl)piperidine as a scaffold is underpinned by its straightforward and scalable synthesis. The following protocols outline the preparation of the core structure and a common derivatization, providing a foundation for further chemical exploration.
Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
This protocol details the deprotection of a commercially available N-acetylated precursor to yield the foundational secondary amine, which is then converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N hydrochloric acid.
-
Hydrolysis: Heat the solution to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution twice with diethyl ether to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a sodium hydroxide solution until a pH > 10 is achieved.
-
Extract the basified aqueous solution with benzene.
-
-
Isolation and Salt Formation:
-
Dry the combined benzene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.
-
Dissolve the residual oil in diethyl ether.
-
Bubble hydrogen chloride gas through the ethereal solution with stirring. The hydrochloride salt will precipitate out of solution.
-
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry. Recrystallization from isopropanol can be performed to obtain the final product with high purity.[4]
Causality and Self-Validation: The use of strong acid (6N HCl) and heat is essential for the hydrolysis of the amide bond of the N-acetyl protecting group. The subsequent acid-base extraction is a classic and effective method for separating the desired amine from unreacted starting material and non-basic byproducts, thus ensuring the purity of the intermediate free base. The formation of the hydrochloride salt not only provides a stable, crystalline solid but also serves as a method of purification, as impurities often remain in the mother liquor. The melting point of the final product can be compared to literature values as a primary validation of its identity and purity.
N-Alkylation: A Gateway to Diverse Functionality
The secondary amine of the piperidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the exploration of chemical space and the optimization of biological activity. The following protocol illustrates a typical N-alkylation reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 60.9 g (0.293 mole) of 4-(4-fluorobenzoyl)piperidine, 46.0 g (0.31 mole) of 3-bromopropanol, and 41.4 g (0.30 mole) of anhydrous potassium carbonate in 750 ml of 1-butanol.
-
Alkylation: Stir the mixture at reflux for 15 hours. Monitor the reaction by TLC.
-
Workup and Purification:
-
Filter the cooled reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under vacuum.
-
Dissolve the residual oil in an acidic aqueous solution and extract with benzene to remove unreacted starting materials.
-
Basify the aqueous layer and extract the product with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Crystallize the product from a suitable solvent system, such as isopropanol and isopropyl ether.[5]
-
Causality and Self-Validation: Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of 3-bromopropanol. 1-Butanol is a suitable high-boiling solvent for this reaction. The acid-base workup is again employed to purify the product. The final product's identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry, and its melting point can be compared to expected values.
Caption: General synthetic routes to 4-(4-fluorobenzoyl)piperidine and its N-substituted derivatives.
A Privileged Scaffold in CNS Drug Discovery
The 4-(4-fluorobenzoyl)piperidine scaffold is a recurring motif in a multitude of CNS-active agents. Its structural features are particularly well-suited for interacting with key neurotransmitter receptors, leading to its widespread use in the development of antipsychotics, antidepressants, and analgesics.
Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors
A significant number of atypical antipsychotic drugs owe their efficacy to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors. The 4-(4-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for achieving high affinity and selectivity for these targets.[2][3] It is often considered a constrained analog of the butyrophenone pharmacophore present in typical antipsychotics like haloperidol.
The piperidine nitrogen allows for the introduction of various side chains that can interact with accessory binding pockets on the receptors, while the 4-fluorobenzoyl group is believed to anchor the ligand in the primary binding site.
Mechanism of Action: Many atypical antipsychotics containing this scaffold act as antagonists or partial agonists at D2 receptors and as potent antagonists at 5-HT2A receptors. This dual-action mechanism is thought to be responsible for their improved side-effect profile compared to older, typical antipsychotics, particularly with respect to extrapyramidal symptoms.
Caption: Key structural features of 4-(4-fluorobenzoyl)piperidine derivatives influencing their biological activity.
Conclusion and Future Perspectives
The 4-(4-fluorobenzoyl)piperidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the development of CNS-active agents. Its synthetic tractability, coupled with its favorable interactions with key biological targets, has made it a valuable starting point for countless drug discovery programs. The continued exploration of its chemical space through innovative synthetic methodologies and the application of computational modeling will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. As our understanding of the complexities of CNS disorders deepens, the strategic deployment of well-validated scaffolds like 4-(4-fluorobenzoyl)piperidine will remain a critical component of the medicinal chemist's toolkit.
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Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
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PrepChem. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Retrieved from [Link]
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MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1883. [Link]
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PubMed Central. (2020). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences, 246, 117348. [Link]
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PubMed. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
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4-(4-fluorobenzoyl)piperidine p-toluenesulfonate CAS number 132442-43-4
Executive Summary
This technical guide provides a comprehensive analysis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate , a critical intermediate in the synthesis of serotonin (5-HT) receptor antagonists and antipsychotic therapeutics.[1] While the hydrochloride salt (CAS 25519-78-2) is historically common, the p-toluenesulfonate (tosylate) form (CAS 132442-43-4) offers distinct advantages in process chemistry, including superior crystallinity, reduced hygroscopicity, and enhanced stability during storage.[1] This document details its physicochemical profile, synthetic utility, and role as a "privileged scaffold" in the development of drugs such as Ketanserin and Pirenperone .
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound consists of a piperidine ring substituted at the 4-position with a 4-fluorobenzoyl group, stabilized as a salt with p-toluenesulfonic acid.[1][2][][4] This specific salt form is engineered to facilitate purification and handling in GMP environments.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone 4-methylbenzenesulfonate |
| CAS Number | 132442-43-4 |
| Molecular Formula | C₁₂H₁₄FNO[1][5][2][4] · C₇H₈O₃S (Total: C₁₉H₂₂FNO₄S) |
| Molecular Weight | 379.45 g/mol (Salt); 207.25 g/mol (Free Base) |
| Appearance | Off-white to light gray crystalline powder |
| Melting Point | 187–189°C (Tosylate) vs. 222–224°C (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, warm Ethanol; sparingly soluble in Water |
| Stoichiometry | 1:1 (Amine : Acid) |
The Tosylate Advantage
In process development, the choice of counterion is critical.[1] While the HCl salt is standard, the tosylate salt is often preferred for:
-
Crystallinity: Tosylates often form larger, more well-defined crystals than hydrochlorides, improving filtration rates during manufacturing.[1]
-
Lipophilicity: The tosylate anion adds lipophilicity, which can modify solubility profiles to allow recrystallization from less polar organic solvents (e.g., isopropanol/ethyl acetate) rather than requiring aqueous systems.[1]
Synthetic Utility & Preparation[1][3][4][6][7][8][10][11]
The synthesis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate typically proceeds via the Friedel-Crafts acylation of fluorobenzene, followed by deprotection and salt formation.[1]
Core Synthesis Workflow
The preparation involves three critical stages:
-
Acylation: Reaction of N-acetylisonipecotoyl chloride (or similar protected derivative) with fluorobenzene using AlCl₃.[1]
-
Hydrolysis: Removal of the N-protecting group (acetyl or carbamate) to yield the free secondary amine.[1]
-
Salt Formation: Controlled addition of p-toluenesulfonic acid monohydrate to precipitate the stable salt.[1]
Visualization: Synthesis Pathway
The following diagram illustrates the chemical flow from raw materials to the final tosylate salt.
Figure 1: Synthetic pathway for the production of 4-(4-fluorobenzoyl)piperidine tosylate.
Applications in Drug Discovery[1][4][6]
This compound serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors.[1] The 4-fluorobenzoylpiperidine moiety is the pharmacophore responsible for affinity toward 5-HT2A (Serotonin) and D2 (Dopamine) receptors.[1]
Key Pharmaceutical Targets
Researchers utilize this intermediate primarily via N-alkylation .[1] The secondary amine of the piperidine ring is a nucleophile that can be coupled with alkyl halides to generate active pharmaceutical ingredients (APIs).[1]
-
Ketanserin: An antihypertensive agent and 5-HT2A antagonist.[1]
-
Pirenperone: A serotonin antagonist used in research.[1]
-
Altanserin: A radioligand for 5-HT2A imaging.[1]
Visualization: Downstream API Synthesis
The diagram below demonstrates how the tosylate salt acts as a divergent building block.
Figure 2: Divergent synthesis of antipsychotic and cardiovascular drugs from the core intermediate.[1]
Analytical Characterization Protocols
To ensure the identity and purity of CAS 132442-43-4, the following analytical parameters should be verified.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
The spectrum must show signals for both the piperidine derivative and the tosylate counterion.[1]
-
Tosylate Signals:
-
Piperidine/Benzoyl Signals:
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[1]
-
Detection: UV at 254 nm (monitoring the benzoyl chromophore).[1]
-
Retention Time: The tosylate ion will elute near the void volume (or be washed out), while the 4-(4-fluorobenzoyl)piperidine cation will retain longer due to the lipophilic benzoyl group.[1]
Handling, Stability, and Safety
Stability[1]
-
Hygroscopicity: The tosylate salt is generally less hygroscopic than the hydrochloride salt, making it more stable for weighing in open air.[1]
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent hydrolysis or hydrate formation.[1]
Safety Precautions (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Protocol: Use standard PPE (nitrile gloves, safety goggles).[1] All handling of the powder should be performed in a fume hood to prevent inhalation of dust.[1]
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine.[1] Retrieved from [Link]
-
Janssen, P. A. J. (1985). Pharmacology of Potent and Selective S2-Serotonergic Antagonists.[1] Journal of Cardiovascular Pharmacology.[1] (Contextual reference for Ketanserin synthesis utilizing this scaffold).
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Strategic Designation and Control of Regulatory Starting Materials (RSMs) in API Synthesis
Core Directive: The GMP Boundary
In the lifecycle of a novel therapeutic agent, the designation of Regulatory Starting Materials (RSMs) is the single most critical strategic decision in Chemistry, Manufacturing, and Controls (CMC). It defines the "GMP Boundary"—the point where Good Manufacturing Practice (GMP) regulations (ICH Q7) formally begin.
The Scientific Reality: If you designate an RSM too late in the synthesis, you burden your supply chain with expensive, GMP-manufactured intermediates. If you designate it too early, you risk regulatory rejection because you cannot prove that upstream impurities (especially mutagenic ones) are consistently purged.
This guide details the technical justification required to defend an early RSM designation using Impurity Fate Mapping and Purge Factor Analysis .[1]
Strategic Selection: The ICH Q11 Decision Matrix
The selection of an RSM is not arbitrary; it is a risk assessment exercise governed by ICH Q11 . You must demonstrate that the RSM has defined chemical properties and that the subsequent synthesis is capable of purging impurities to safe levels.
Visualization: RSM Designation Logic Flow
The following decision tree illustrates the logic required to justify a proposed starting material.
Caption: Logic flow for designating Regulatory Starting Materials based on ICH Q11 principles. Note the critical "Propensity to Purge" gate.
Technical Core: Impurity Fate Mapping & Purge Factors[1][2][3]
To justify a custom intermediate as an RSM, you must prove that impurities present in the RSM (or formed upstream) do not carry over to the Drug Substance (DS) above the Toxicological Threshold of Concern (TTC). This is the "Propensity to Purge" argument.
The Purge Factor Equation
The theoretical ability of a process to remove an impurity is calculated as:
However, for regulatory submissions, we use the Predicted Purge Factor based on physicochemical properties (solubility, reactivity, volatility).
| Parameter | Description | Scoring (Typical) |
| Reactivity | Does the impurity react to form a non-impure species? | High (10-100x) |
| Solubility | Is the impurity highly soluble in the mother liquor? | Moderate (10x) |
| Volatility | Is the impurity removed during drying/distillation? | Low-Mod (1-10x) |
| Chromatography | Specific purification step? | High (>100x) |
Visualization: Impurity Fate Pathway
This diagram tracks a Mutagenic Impurity (MI) through a 3-step synthesis, demonstrating the "Carryover" risk.
Caption: Impurity Fate Map showing the cumulative purge factor required to reduce an impurity from RSM to safe levels in the API.
Experimental Protocol: Validation via Spiking Studies
To validate the theoretical purge factors described above, you must perform Spiking Studies . This is the definitive data set required by regulators (FDA/EMA) to accept your RSM justification.
Objective: Demonstrate that even if the RSM is of poor quality (high impurity load), the synthesis process can "clean it up" to specification.
Protocol: Impurity Carryover Validation
Phase 1: Method Development
-
Develop Analytical Method: Create an HPLC/UPLC method capable of detecting the specific impurity (Impurity X) at 0.05% (500 ppm) relative to the intermediate.
-
Linearity Check: Verify detector linearity for Impurity X from LOQ (Limit of Quantitation) to 150% of the spike level.
Phase 2: The Spiking Experiment
-
Baseline Control: Run the standard synthesis of Step 1 using standard RSM. Record the background level of Impurity X.
-
Spike Preparation:
-
Calculate the target spike amount (typically 1.0% to 5.0% w/w relative to the RSM).
-
Note: This represents a "worst-case scenario" far exceeding normal supplier specs.
-
-
Execution:
-
Add the RSM and the Spiked Impurity X to the reactor.
-
Perform the standard reaction, work-up, and isolation protocol exactly as defined in the Master Batch Record.
-
Do not add extra washes or recrystallizations.
-
-
Analysis:
-
Isolate the solid Intermediate 1.
-
Analyze the dried solid for Impurity X.
-
Phase 3: Calculation & Justification
Calculate the Experimental Purge Factor :
Acceptance Criteria:
-
If the impurity is Mutagenic (ICH M7 Class 1/2) : The calculated purge must ensure the level in the final API is < 30% of the TTC (Threshold of Toxicological Concern).
-
If the impurity is Non-mutagenic : The level must be < 0.10% (ICH Q3A).
Data Presentation: Commodity vs. Custom RSM
When selecting materials, use this table to assess regulatory risk.
| Feature | Commodity Chemical | Custom Intermediate (Proposed RSM) |
| Definition | High volume, non-pharma uses (e.g., Toluene, Acetone). | Made specifically for this API; complex structure. |
| Supplier Base | Multiple global suppliers. | Single or limited suppliers. |
| Regulatory Risk | Low .[1] Generally accepted without justification. | High . Requires detailed justification (ICH Q11). |
| Change Control | Suppliers rarely notify of process changes. | Supplier must notify (Quality Agreement required). |
| Impurity Profile | Well understood, stable. | Variable; depends on supplier's synthetic route. |
| Action Required | Standard raw material testing.[2] | Fate & Purge Studies (Section 4) required. |
References
-
ICH Q11 : Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[3][4] International Council for Harmonisation. [Link]
-
ICH Q11 Q&A : Questions and Answers: Selection and Justification of Starting Materials.[Link]
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]
-
FDA Guidance : Guidance for Industry: Q11 Development and Manufacture of Drug Substances. U.S. Food and Drug Administration.[1][5][6][7][8][9] [Link]
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. dsinpharmatics.com [dsinpharmatics.com]
- 3. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. regulations.gov [regulations.gov]
- 8. fda.gov [fda.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The 4-(4-Fluorobenzoyl)piperidine Moiety: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 4-(4-fluorobenzoyl)piperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutics. This guide provides a comprehensive technical overview of this crucial moiety, delving into its synthesis, physicochemical properties, and profound impact on drug design. We will explore its role in establishing critical interactions with a range of biological targets, with a particular focus on central nervous system (CNS) disorders. Through an examination of structure-activity relationships (SAR), pharmacokinetic and pharmacodynamic profiles, and illustrative case studies of approved drugs, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage the 4-(4-fluorobenzoyl)piperidine core in their own discovery programs. Detailed experimental protocols and visual representations of key concepts are provided to bridge theoretical understanding with practical application.
Introduction: The Strategic Importance of the 4-(4-Fluorobenzoyl)piperidine Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, thereby enhancing the "drug-likeness" of a molecule. When functionalized at the 4-position with a 4-fluorobenzoyl group, the resulting moiety offers a unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity that has proven to be highly advantageous for targeting a variety of biological receptors and enzymes.
The 4-fluorobenzoyl group is particularly noteworthy. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly modulate the electronic properties of the phenyl ring, influencing pKa and improving metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the carbonyl group acts as a key hydrogen bond acceptor, crucial for anchoring the ligand within the binding pocket of its target.[2] This strategic combination of features has rendered the 4-(4-fluorobenzoyl)piperidine moiety a cornerstone in the design of drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly within the CNS.[3]
This guide will systematically deconstruct the multifaceted role of this powerful scaffold, providing a deep dive into its application in contemporary drug discovery.
Synthetic Strategies for the Construction of the 4-(4-Fluorobenzoyl)piperidine Core
The efficient and scalable synthesis of the 4-(4-fluorobenzoyl)piperidine core and its derivatives is paramount for its widespread use in drug discovery. Several robust synthetic strategies have been developed, each with its own advantages depending on the desired scale and substitution patterns.
Friedel-Crafts Acylation of a Piperidine Precursor
A common and direct approach involves the Friedel-Crafts acylation of a suitably protected piperidine derivative with 4-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The choice of the nitrogen protecting group on the piperidine ring is critical to prevent side reactions and to be easily removable in a subsequent step. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
Caption: Figure 2: Grignard Reaction and Oxidation.
Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
This protocol details a common method for the synthesis of the hydrochloride salt of 4-(4-fluorobenzoyl)piperidine, a stable and readily handled form of the moiety.
Step 1: N-Acetylation of Piperidine
-
To a stirred solution of piperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylpiperidine.
Step 2: Friedel-Crafts Acylation
-
To a suspension of aluminum chloride (3.0 eq) in 1,2-dichloroethane, add 4-fluorobenzoyl chloride (1.2 eq) at 0 °C.
-
Add 1-acetylpiperidine (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 1-acetyl-4-(4-fluorobenzoyl)piperidine.
Step 3: Deprotection and Salt Formation [4]
-
Reflux a solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (1.0 eq) in 6N hydrochloric acid for 2 hours. [4]2. Cool the solution and extract with diethyl ether to remove any non-basic impurities. [4]3. Basify the aqueous layer with a sodium hydroxide solution and extract with benzene. [4]4. Dry the combined benzene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [4]5. Dissolve the residual oil in diethyl ether and bubble hydrogen chloride gas through the solution with stirring. [4]6. Collect the precipitated salt by filtration, wash with diethyl ether, and dry to yield 4-(4-fluorobenzoyl)piperidine hydrochloride. [4]
Structure-Activity Relationships (SAR): Tuning Potency and Selectivity
The 4-(4-fluorobenzoyl)piperidine moiety serves as an excellent anchor for exploring SAR. Subtle modifications to this core can lead to dramatic changes in binding affinity and selectivity for various biological targets. This is particularly evident in its application to CNS targets such as serotonin (5-HT) and dopamine (D) receptors. [2]
The Role of the 4-Fluorobenzoyl Group
The 4-fluorobenzoyl group is critical for high-affinity binding to many receptors. The fluorine atom at the para position is generally optimal, as it enhances binding through favorable electronic interactions and can improve metabolic stability. The carbonyl group is a crucial hydrogen bond acceptor, orienting the ligand within the receptor's binding pocket. [2]
Modifications to the Piperidine Ring
The piperidine nitrogen is a key point for derivatization, allowing for the introduction of various side chains that can probe different regions of the receptor binding site. The length, flexibility, and chemical nature of this side chain are critical determinants of potency and selectivity.
| Modification to Piperidine Nitrogen | General Effect on Activity | Example Target(s) |
| Short alkyl chains (e.g., methyl, ethyl) | Often maintains or slightly increases potency. | 5-HT₂A, D₂ Receptors |
| Longer alkyl chains or aralkyl groups | Can increase lipophilicity and potency, but may decrease selectivity. | 5-HT₂A, D₂ Receptors |
| Introduction of polar groups (e.g., hydroxyl, ether) | Can improve solubility and introduce new hydrogen bonding interactions. | Various GPCRs |
Case Study: Antagonists of the 5-HT₂A Receptor
The 4-(4-fluorobenzoyl)piperidine moiety is a hallmark of several potent 5-HT₂A receptor antagonists, such as ketanserin and altanserin. In these molecules, the 4-fluorobenzoylpiperidine core acts as a key pharmacophore, anchoring the molecule in the receptor's binding site. The remainder of the molecule can then be modified to fine-tune selectivity and pharmacokinetic properties. [2]For instance, the introduction of a quinazolinone moiety in ketanserin contributes to its high affinity and selectivity for the 5-HT₂A receptor over other serotonin receptor subtypes.
Pharmacokinetic and Pharmacodynamic Profile
The inclusion of the 4-(4-fluorobenzoyl)piperidine moiety in a drug candidate generally imparts favorable pharmacokinetic properties.
Absorption: The piperidine ring, being a basic amine, can be protonated at physiological pH, which can influence its absorption characteristics. However, the overall lipophilicity of the molecule, which is increased by the benzoyl group, often leads to good oral bioavailability.
Distribution: The lipophilic nature of the 4-fluorobenzoyl group facilitates crossing of the blood-brain barrier, making this moiety particularly well-suited for CNS-targeting drugs.
Metabolism: The fluorine atom on the phenyl ring can block potential sites of aromatic hydroxylation, a common metabolic pathway. The piperidine ring can be susceptible to N-dealkylation or oxidation, but the metabolic stability is often influenced by the nature of the substituent on the piperidine nitrogen.
Excretion: The metabolites and the parent drug are typically eliminated through a combination of renal and hepatic pathways.
Pharmacodynamics: The pharmacodynamic effects of drugs containing this moiety are highly dependent on the specific biological target. For CNS-active drugs, the 4-(4-fluorobenzoyl)piperidine core often contributes to high receptor affinity and prolonged duration of action.
Applications in Approved Drugs
The versatility and favorable properties of the 4-(4-fluorobenzoyl)piperidine moiety are underscored by its presence in a number of approved drugs across various therapeutic areas.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Ketanserin | Antihypertensive | Selective 5-HT₂A receptor antagonist |
| Altanserin | Research Tool | Highly selective 5-HT₂A receptor antagonist |
| Risperidone | Antipsychotic | D₂ and 5-HT₂A receptor antagonist |
| Paliperidone | Antipsychotic | D₂ and 5-HT₂A receptor antagonist (active metabolite of risperidone) |
| Loperamide | Antidiarrheal | μ-opioid receptor agonist (peripherally restricted) |
Conclusion and Future Perspectives
The 4-(4-fluorobenzoyl)piperidine moiety has firmly established itself as a privileged scaffold in drug discovery, offering a powerful combination of synthetic accessibility, favorable physicochemical properties, and versatile biological activity. Its continued prevalence in both clinical candidates and approved drugs is a testament to its value in medicinal chemistry.
Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives of this core structure. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of new ligands incorporating this moiety with enhanced potency, selectivity, and optimized pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to evolve, the 4-(4-fluorobenzoyl)piperidine scaffold is poised to remain a critical tool in the development of the next generation of therapeutics.
References
-
PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available from: [Link]
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
PrepChem.com. Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Available from: [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
PubMed. Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
-
PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available from: [Link]
-
PubChem. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440. Available from: [Link]
-
PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Available from: [Link]
-
MDPI. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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ResearchGate. Assessment of the relevance of scaffolds to CNS drug discovery. A) The... Available from: [Link]
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ResearchGate. Selected pharmaceutical structures containing piperidine scaffold. Available from: [Link]
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Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link]
-
PubMed Central. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Available from: [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
Drug Design.org. Structure Activity Relationships. Available from: [Link]
-
PubMed. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Available from: [Link]
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
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MDPI. Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications. Available from: [Link]
-
ResearchGate. Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. Available from: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Benzoylpiperidine Derivatives
Foreword: The Versatility of a Privileged Scaffold
The 4-benzoylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of bioactive compounds.[1] Its metabolic stability and synthetic accessibility have made it a favored scaffold for the development of novel therapeutics across a wide spectrum of diseases. This guide provides an in-depth exploration of the key therapeutic targets of 4-benzoylpiperidine derivatives, offering not just a catalog of targets, but a practical, field-proven perspective on the experimental validation and rationale behind targeting these biological entities. We will delve into the mechanistic intricacies, provide robust experimental protocols, and present comparative data to empower researchers and drug development professionals in their quest for new medicines.
Glycine Transporter 1 (GlyT1): Modulating Glutamatergic Neurotransmission for Schizophrenia
Biological Rationale: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics. Glycine Transporter 1 (GlyT1) is the primary regulator of glycine levels in the synaptic cleft. By inhibiting GlyT1, the concentration of synaptic glycine is increased, leading to enhanced NMDA receptor activation and a potential amelioration of schizophrenic symptoms.[2]
Mechanism of Action of 4-Benzoylpiperidine Derivatives: 4-Benzoylpiperidine derivatives have been designed as potent and selective inhibitors of GlyT1.[2] These compounds act by competitively binding to the glycine binding site on the transporter, thereby preventing the reuptake of glycine from the synapse. This leads to an elevation of extracellular glycine levels, which in turn potentiates NMDA receptor function. The selectivity of these derivatives for GlyT1 over the neuronal glycine transporter, GlyT2, is crucial to avoid potential side effects associated with interfering with inhibitory glycinergic neurotransmission in the brainstem and spinal cord.
Experimental Protocols
a) In Vitro GlyT1 Inhibition Assay (Radioligand Uptake)
This protocol outlines a cell-based assay to determine the inhibitory potency (IC50) of 4-benzoylpiperidine derivatives on GlyT1.
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells twice with 100 µL of Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Prepare serial dilutions of the 4-benzoylpiperidine test compounds in KRH buffer.
-
Add 50 µL of the test compound dilutions to the respective wells and pre-incubate for 20 minutes at room temperature.
-
Prepare a solution of [3H]-glycine in KRH buffer at a final concentration of 50 nM.
-
Initiate the uptake reaction by adding 50 µL of the [3H]-glycine solution to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 µM Org24598).
-
Subtract the non-specific uptake from all other values to obtain the specific uptake.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
b) Workflow for GlyT1 Inhibition Assay
Caption: Workflow for the in vitro GlyT1 inhibition assay.
Quantitative Data
| Compound | GlyT1 IC50 (nM) | Selectivity vs. GlyT2 | Reference |
| 23q | 30 | >1000-fold | [2] |
Monoacylglycerol Lipase (MAGL): A Target in Oncology
Biological Rationale: Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. In cancer, MAGL is often overexpressed and contributes to tumorigenesis by providing fatty acids for the synthesis of pro-tumorigenic signaling lipids and by promoting cancer cell migration, invasion, and survival.[1] Therefore, inhibiting MAGL is a promising strategy for cancer therapy.
Mechanism of Action of 4-Benzoylpiperidine Derivatives: The 4-benzoylpiperidine scaffold has been incorporated into a series of potent and reversible inhibitors of MAGL.[1] These compounds typically feature a central benzoylpiperidine core with additional phenyl groups that interact with the active site of the enzyme. The binding of these inhibitors prevents the hydrolysis of 2-AG, leading to a reduction in the levels of pro-tumorigenic lipids and subsequent anti-cancer effects. The reversibility of these inhibitors is an important feature, as it may reduce the potential for off-target effects and toxicity associated with irreversible inhibitors.
Experimental Protocols
a) In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC50 of 4-benzoylpiperidine derivatives against MAGL.[3]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
MAGL Enzyme: Recombinant human MAGL.
-
Substrate: 4-methylumbelliferyl acetate (4-MUA).
-
Test Compounds: 4-benzoylpiperidine derivatives dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a black 96-well plate, add 20 µL of the test compound dilutions.
-
Add 60 µL of the MAGL enzyme solution (final concentration ~5 nM) to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MUA substrate solution (final concentration 100 µM).
-
Measure the fluorescence intensity (excitation 360 nm, emission 460 nm) every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
b) Workflow for MAGL Inhibition Assay
Caption: Workflow for the in vitro MAGL inhibition assay.
Quantitative Data
| Compound | MAGL IC50 (nM) | Antiproliferative Activity (OVCAR-3) IC50 (µM) | Reference |
| 19 | 840 | 31.5 | [1] |
| 20 | 80 | 7.9 | [1] |
| 21 | 30 | - | [1] |
| 22 | 1.26 | 0.32 - 12 | [1] |
| 23 | 1.50 | 0.32 - 12 | [1] |
| 24 | 1.86 | 0.32 - 12 | [1] |
Acetylcholinesterase (AChE): A Classic Target for Alzheimer's Disease
Biological Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Inhibiting AChE increases the synaptic residence time of ACh, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for Alzheimer's patients.
Mechanism of Action of 4-Benzoylpiperidine Derivatives: Certain 1-benzyl-4-substituted piperidine derivatives, which can be considered analogs of the 4-benzoylpiperidine scaffold, have been developed as highly potent inhibitors of AChE.[4] These compounds typically interact with both the catalytic active site and the peripheral anionic site of the enzyme, leading to a potent and often selective inhibition of AChE over butyrylcholinesterase (BuChE).
Experimental Protocols
a) In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay based on the Ellman's method to determine the IC50 of 4-benzoylpiperidine derivatives against AChE.[5][6]
-
Reagents and Buffers:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
AChE Enzyme: Acetylcholinesterase from electric eel.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test Compounds: 4-benzoylpiperidine derivatives dissolved in a suitable solvent.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound dilutions.
-
Add 140 µL of the AChE enzyme solution (final concentration ~0.02 U/mL) to each well.
-
Add 20 µL of DTNB solution (final concentration 0.3 mM).
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution (final concentration 0.5 mM).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the absorbance versus time plot).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
b) Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Quantitative Data
| Compound | AChE IC50 (nM) | Selectivity vs. BuChE | Reference |
| 21 | 0.56 | 18,000-fold | [4] |
| 13e (Donepezil) | 5.7 | 1250-fold | [7] |
Other Potential Therapeutic Targets
The versatility of the 4-benzoylpiperidine scaffold extends to a range of other important therapeutic targets.
a) Dopamine and Serotonin Receptors
While some 4-benzoylpiperidine derivatives have shown low affinity for D2 and 5-HT2A receptors, suggesting a reduced risk of typical antipsychotic side effects, other piperidine-based compounds have been developed as potent ligands for other dopamine (e.g., D4) and serotonin receptor subtypes.[8]
Experimental Protocol: Radioligand Binding Assay for D4 Receptor
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum or cells expressing recombinant D4 receptors) in ice-cold 50 mM Tris-HCl buffer, pH 7.4.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [3H]-spiperone (final concentration ~0.2 nM), and 100 µL of membrane preparation.[9]
-
Define non-specific binding using a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding and percent displacement by the test compounds.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
b) NMDA Receptors
4-Benzylpiperidine derivatives have been identified as subtype-selective NMDA receptor antagonists, offering potential for neuroprotection in conditions like stroke and neurodegenerative diseases.
Experimental Protocol: NMDA Receptor Calcium Flux Assay
-
Cell Culture:
-
Use HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2B) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Load the cells with the calcium dye according to the manufacturer's protocol.
-
Add test compounds and pre-incubate.
-
Stimulate the cells with a mixture of glutamate and glycine.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.[10][11]
-
-
Data Analysis:
-
Calculate the percent inhibition of the calcium response by the test compounds.
-
Determine the IC50 value.
-
c) Epidermal Growth Factor Receptor (EGFR)
Benzoxazole-appended piperidine derivatives have demonstrated potent inhibitory activity against EGFR, a key target in cancer therapy.
Experimental Protocol: EGFR Kinase Assay
-
Assay Principle:
-
This assay measures the transfer of phosphate from ATP to a tyrosine-containing peptide substrate by EGFR. The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
-
General Procedure:
-
In a 96-well plate, combine recombinant EGFR enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add a detection reagent that quantifies the amount of ADP produced.
-
Measure the signal (luminescence or fluorescence) and calculate the IC50 of the inhibitor.
-
d) Stearoyl-CoA Desaturase-1 (SCD1)
4-Bicyclic heteroaryl-piperidine derivatives have been developed as inhibitors of SCD1, an enzyme involved in the synthesis of monounsaturated fatty acids and a target for metabolic diseases like obesity and diabetes.[12]
Experimental Protocol: SCD1 Activity Assay
-
Assay Principle:
-
General Procedure:
-
Incubate cells or microsomes expressing SCD1 with the radiolabeled substrate in the presence of test compounds.
-
Extract the total lipids.
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the respective fractions to determine the SCD1 activity and the inhibitory effect of the compounds.
-
Conclusion: A Scaffold with a Bright Future
The 4-benzoylpiperidine scaffold and its derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. The diverse range of biological targets modulated by these compounds underscores the remarkable versatility of this chemical entity. From the intricate modulation of neurotransmitter systems in the central nervous system to the inhibition of key enzymes in cancer and metabolic diseases, 4-benzoylpiperidine derivatives hold immense promise for addressing a wide array of unmet medical needs. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this privileged scaffold. As our understanding of the complex interplay of biological pathways deepens, so too will the opportunities for innovative drug design centered around the 4-benzoylpiperidine core.
References
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Liu, Y., Guo, L., Duan, H., Zhang, L., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances, 5(51), 40964–40977. [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
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López-Pérez, J. L., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(1), 234. [Link]
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Bononi, G., et al. (2021). Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. European Journal of Medicinal Chemistry, 223, 113653. [Link]
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Yamanishi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(10), 2919-2922. [Link]
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Ogden, D., & Stanfield, P. (1993). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Neurosciences, 13, 47-69. [Link]
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Luo, W., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta, 627(1), 108-114. [Link]
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Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 32-38. [Link]
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Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 57-64. [Link]
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Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. [Link]
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Granchi, C., et al. (2022). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences, 23(21), 13329. [Link]
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Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 36(18), 2584-2591. [Link]
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JoVE. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. [Link]
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Lain, N., et al. (2011). High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1. Journal of Biomolecular Screening, 16(3), 338-346. [Link]
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Minassi, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. [Link]
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Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
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Long, J. Z., et al. (2009). Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels. Nature Chemical Biology, 5(1), 37-44. [Link]
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Reisi, P., et al. (2012). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 2(19), e258. [Link]
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Buck, K. J., et al. (2009). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Journal of Undergraduate Research in Bioengineering, 1(1). [Link]
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Dolphin, A. C. (2017). Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. Cold Spring Harbor Protocols, 2017(8). [Link]
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Bononi, G., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7196-7215. [Link]
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Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. Microelectrode techniques: the Plymouth workshop handbook, 53-78. [Link]
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Seidel, M. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
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Elabscience. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Colorimetric Assay Kit. Elabscience. [Link]
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Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 59(22), 10299-10314. [Link]
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López-Pérez, J. L., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate. [Link]
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Caudle, W. M., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(2), 329-336. [Link]
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Blackwell, K. T., et al. (2015). The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons. PLOS Computational Biology, 11(4), e1004215. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]
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Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1358763. [Link]
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UNIPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. UNIPI. [Link]
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van der Wel, T., et al. (2024). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 387-398. [Link]
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Liu, Y., et al. (2011). Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. Journal of Zhejiang University. Science. B, 12(12), 1010-1017. [Link]
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Willems, S., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 963665. [Link]
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Ecker, J., et al. (2019). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. Cancers, 11(8), 1142. [Link]
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Balsevich, J. J., et al. (2013). Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models. American Journal of Physiology. Endocrinology and Metabolism, 305(6), E715-E726. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-(4-Fluorobenzoyl)piperidine p-Toluenesulfonate
Abstract
This document provides a comprehensive, field-validated protocol for the multi-step synthesis of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate, a key building block in medicinal chemistry. The narrative emphasizes the causal logic behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The synthesis is structured in three primary stages: (1) A robust Friedel-Crafts acylation to construct the core C-C bond, (2) an efficient acidic deprotection of the piperidine nitrogen, and (3) the final salt formation to yield a stable, crystalline product. This guide includes detailed step-by-step methodologies, reagent tables, safety protocols, characterization data, and troubleshooting advice to empower researchers in their synthetic endeavors.
Introduction: Strategic Importance and Synthetic Overview
The 4-acylpiperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous bioactive molecules. Specifically, 4-(4-fluorobenzoyl)piperidine serves as a versatile intermediate in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1] The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1]
However, the free base form of this intermediate can be an oil or a low-melting solid, which presents challenges in purification, handling, and long-term storage. Conversion to a p-toluenesulfonate (tosylate) salt provides a stable, crystalline solid with well-defined properties, making it highly suitable for pharmaceutical development.[2]
The synthetic strategy detailed herein is designed for reliability and scalability. It proceeds through three logical stages:
-
N-Boc Protection & Friedel-Crafts Acylation: The synthesis commences with commercially available N-Boc-piperidine-4-carboxylic acid. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction with the Lewis acid catalyst in the subsequent key step. The carboxylic acid is converted to an acyl chloride, which then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with fluorobenzene to form the desired carbon-carbon bond.[3][4]
-
N-Boc Deprotection: The Boc protecting group is selectively removed under acidic conditions to liberate the secondary amine, yielding the 4-(4-fluorobenzoyl)piperidine free base.
-
Tosylate Salt Formation: The purified free base is treated with p-toluenesulfonic acid to produce the final, stable p-toluenesulfonate salt.
Overall Synthetic Pathway
Diagram 1: The three-stage synthetic route to the target compound.
Part 1: Synthesis of N-Boc-4-(4-fluorobenzoyl)piperidine
Mechanistic Rationale
The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3] The piperidine nitrogen, being a Lewis base, would irreversibly complex with the aluminum chloride (AlCl₃) catalyst, rendering it inactive. The Boc protecting group electronically deactivates the nitrogen and provides steric hindrance, preventing this side reaction and allowing the desired acylation to proceed. AlCl₃ activates the acyl chloride, generating a highly electrophilic acylium ion intermediate that is then attacked by the electron-rich fluorobenzene ring.[4]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Stoic. Eq. |
| N-Boc-piperidine-4-carboxylic acid | 84370-36-5 | 229.27 | 10.0 | 43.6 | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.8 | 65.4 | 1.5 |
| Fluorobenzene | 462-06-6 | 96.10 | 12.6 | 131 | 3.0 |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 | 11.6 | 87.2 | 2.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - | - |
Step-by-Step Protocol
A. Preparation of the Acyl Chloride Intermediate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add N-Boc-piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (4.7 mL, 65.4 mmol) dropwise over 15 minutes. Causality: This exothermic reaction generates HCl and SO₂ gas; slow addition at 0 °C controls the reaction rate and minimizes side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then gently reflux for 1 hour until the solution becomes clear.
-
Cool the solution to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of SOCl₂. The resulting crude N-Boc-piperidine-4-carbonyl chloride is used directly in the next step.
B. Friedel-Crafts Acylation
-
In a separate 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (11.6 g, 87.2 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve the crude acyl chloride from step A5 and fluorobenzene (12.3 mL, 131 mmol) in 50 mL of anhydrous DCM.
-
Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C. Causality: This highly exothermic step requires careful temperature control to prevent side reactions and ensure regioselectivity.
-
After addition, stir the reaction mixture at 0-5 °C for an additional 3-4 hours. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring. Causality: This quenches the reaction by hydrolyzing the AlCl₃ complex and protonating any basic species.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford N-Boc-4-(4-fluorobenzoyl)piperidine as a white solid or viscous oil.
Part 2: Synthesis of 4-(4-Fluorobenzoyl)piperidine (Free Base)
Mechanistic Rationale
The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide, liberating the free piperidine nitrogen.[5] Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane are commonly used as they provide strong acidity without introducing water, which could complicate the workup.[6]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoic. Eq. |
| N-Boc-4-(4-fluorobenzoyl)piperidine | 914348-93-7 | 307.36 | 10.0 g | 32.5 | 1.0 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 25 mL | - | Excess |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | - |
| 4 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - | - |
Step-by-Step Protocol
-
Dissolve N-Boc-4-(4-fluorobenzoyl)piperidine (10.0 g, 32.5 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (25 mL) dropwise. Causality: The deprotection is often rapid and can be exothermic. Cooling maintains control.
-
Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water (100 mL) and cool to 0 °C.
-
Carefully adjust the pH to >10 by the slow addition of 4 M NaOH solution. Causality: This step neutralizes the TFA and deprotonates the piperidinium salt to yield the free base, which is often less soluble in water.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This yields 4-(4-fluorobenzoyl)piperidine as a crude oil or solid, which can be used directly or purified further if necessary.
Part 3: Synthesis of 4-(4-Fluorobenzoyl)piperidine p-Toluenesulfonate
Mechanistic Rationale
This is a straightforward acid-base reaction. The basic piperidine nitrogen is protonated by the strong acid, p-toluenesulfonic acid (p-TsOH), to form an ammonium salt.[7] The choice of solvent is critical for obtaining a high-quality crystalline product. Solvents like isopropanol or ethyl acetate are often ideal as they solubilize the starting materials but have lower solubility for the resulting salt, promoting crystallization.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Stoic. Eq. |
| 4-(4-Fluorobenzoyl)piperidine | 56346-57-7 | 207.25 | 6.0 g | 29.0 | 1.0 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 5.5 g | 29.0 | 1.0 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 100 mL | - | - |
Step-by-Step Protocol
-
In a 250 mL flask, dissolve the crude 4-(4-fluorobenzoyl)piperidine (6.0 g, 29.0 mmol) in isopropanol (80 mL), warming gently if necessary.
-
In a separate beaker, dissolve p-toluenesulfonic acid monohydrate (5.5 g, 29.0 mmol) in isopropanol (20 mL).
-
Add the p-TsOH solution dropwise to the stirred piperidine solution at room temperature.
-
A precipitate should form almost immediately. Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol (2 x 10 mL) and then with diethyl ether (20 mL).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product should be an off-white to light grey powder.[2]
Experimental Workflow Summary
Diagram 2: A step-by-step experimental workflow from start to finish.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Chemical Formula | C₁₉H₂₂FNO₄S |
| Molecular Weight | 379.45 g/mol |
| Appearance | Off-white to light grey powder[2] |
| Melting Point | To be determined experimentally (literature values may vary) |
| ¹H NMR | Peaks corresponding to piperidine, fluorobenzoyl, and tosyl protons (ratio 8:4:7) |
| ¹⁹F NMR | A single peak corresponding to the fluorine on the benzoyl ring |
| Mass Spec (ESI+) | m/z = 208.11 (M+H)⁺ for the free base C₁₂H₁₅FNO⁺ |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water. It is a corrosive powder. Avoid inhalation of dust.
-
Strong Acids (TFA, HCl): Highly corrosive. Can cause severe burns. Handle with care.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. This step must be performed slowly and behind a blast shield if possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedel-Crafts step | Incomplete formation of acyl chloride; moisture in reagents/glassware; insufficient catalyst. | Ensure complete removal of SOCl₂; use freshly opened anhydrous AlCl₃ and dry solvents; increase AlCl₃ loading slightly (to 2.2 eq). |
| Incomplete Boc deprotection | Insufficient reaction time or acid strength. | Extend reaction time; use 4M HCl in Dioxane as an alternative, which can be more potent than TFA/DCM. |
| Product oils out during salt formation | Impurities in the free base; incorrect solvent; rapid cooling. | Purify the free base by chromatography before salt formation; try a different solvent (e.g., ethyl acetate, ethanol); allow for slow cooling. |
| Final product is colored | Impurities carried through from previous steps. | Recrystallize the final salt from a suitable solvent like isopropanol or ethanol. |
References
- PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from prepchem.com/synthesis-of-4-4-fluorobenzoyl-piperidine-hydrochloride/
- PrepChem. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Retrieved from prepchem.com/synthesis-of-4-4-fluorobenzoyl-1-3-hydroxypropyl-piperidine/
- ChemicalBook. (n.d.). 4-(4-FLUOROBENZOYL)PIPERIDINE P-TOLUENESULFONATE. Retrieved from chemicalbook.com/ChemicalProductProperty_EN_CB82498718.htm
- ResearchGate. (2022). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from researchgate.
- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Retrieved from patents.google.
- Chem-Impex International. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloride.
- PubMed. (1976). Identification of basic metabolites of 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone, an experimental neuroleptic agent.
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine. Retrieved from patents.google.
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved from patents.google.
- MDPI. (2023). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from discover.dtic.mil/results/?q=piperidine%20synthesis
- Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt.
- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- National Center for Biotechnology Information. (n.d.). 4-(4-Fluorobenzoyl)piperidine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/2724440
- PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from phywe.
- ChemRxiv. (2024). A Review on Friedel-Crafts Alkylation and Acylation Reactions in Biomolecular Chemistry. Retrieved from chemrxiv.org/engage/chemrxiv/article-details/65e96a4a221055372f88a834
- PubMed Central (PMC). (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC6048099/
- ResearchGate. (2020). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from researchgate.
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from patents.google.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from reddit.com/r/Chempros/comments/1b1f9i0/advice_on_nboc_deprotection_in_the_presence_of/
- ResearchGate. (2014). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from researchgate.net/publication/283478953_Friedel-Crafts_acylation_reactions_in_pyridinium_based_ionic_liquids
- Google Patents. (2014). US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from patents.google.
- ACS Publications. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from pubs.acs.org/doi/10.1021/acs.orglett.0c03038
- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from preprints.org/manuscript/202404.1481/v1
- PubMed. (1991). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.
- YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- National Center for Biotechnology Information (PMC). (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC6752760/
- Beilstein Journals. (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from beilstein-journals.org/bjoc/articles/8/20
- ResearchGate. (2019). Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. Retrieved from researchgate.
- MDPI. (2022). Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing.
- European Patent Office. (2019). EP 3628007 B1 - NOVEL SALTS AND CRYSTALS. Retrieved from data.epo.org/publication-server/document?i=epdocument&locale=en&pn=3628007
- International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from ijpsr.com/bft-article/synthesis-and-evaluation-of-deprotected-n-boc-piperazine-derived-mono-mannich-bases/
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from aapptec.com/n-terminal-deprotection-fmoc-removal/
- European Patent Office. (2009). EP2070899 A1 - Deprotection of N-BOC compounds. Retrieved from data.epo.org/publication-server/document?i=epdocument&locale=en&pn=2070899
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. preprints.org [preprints.org]
Application Note: Scalable Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride via Acid-Catalyzed Deacetylation
Executive Summary
This technical guide details the protocol for the preparation of 4-(4-fluorobenzoyl)piperidine hydrochloride (CAS: 25519-78-2) from its acetylated precursor, 1-acetyl-4-(4-fluorobenzoyl)piperidine . This transformation is a critical deprotection step in the synthesis of serotonergic and dopaminergic antagonists, such as Ketanserin and Spiperone .
While direct acid hydrolysis is chemically straightforward, this guide focuses on a "Free-Base Isolation" pathway. This method ensures the removal of neutral organic impurities prior to salt formation, yielding a pharmaceutical-grade product with a melting point of 223–229°C .
Reaction Overview & Mechanism
The conversion involves the chemoselective cleavage of the acetamide bond without affecting the ketone or the fluorophenyl moiety. We utilize 6N Hydrochloric acid (HCl) to drive the equilibrium toward the amine hydrochloride and acetic acid.
Reaction Scheme
The following diagram illustrates the transformation from the N-acetyl precursor to the target hydrochloride salt.
Figure 1: Reaction pathway for the deacetylation of 1-acetyl-4-(4-fluorobenzoyl)piperidine.
Mechanistic Insight
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution .
-
Protonation: The carbonyl oxygen of the amide is protonated, increasing electrophilicity.
-
Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The amine acts as the leaving group (facilitated by protonation to the ammonium species), expelling acetic acid.
-
Salt Stabilization: The resulting secondary amine is immediately protonated by excess HCl, preventing side reactions and precipitation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Grade |
| 1-Acetyl-4-(4-fluorobenzoyl)piperidine | Starting Material | >98% HPLC |
| Hydrochloric Acid (6N) | Reagent/Solvent | ACS Reagent |
| Sodium Hydroxide (20% aq) | Neutralizer | Technical |
| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |
| 2-Propanol (IPA) | Crystallization Solvent | ACS Reagent |
| HCl in 2-Propanol (5-6N) | Salt Former | Anhydrous |
Step-by-Step Methodology
Phase A: Hydrolysis
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g (40 mmol) of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 50 mL of 6N HCl .
-
Reflux: Heat the mixture to reflux (approx. 100–105°C). The suspension will gradually dissolve as the hydrolysis proceeds.
-
Monitor: Maintain reflux for 3 to 4 hours . Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (
) should disappear, replaced by the baseline amine spot.
Phase B: Isolation of Free Base (Purification Step)
Rationale: Direct crystallization from aqueous HCl often traps acetic acid. Isolating the free base allows for an organic wash to remove unreacted non-basic impurities.
-
Cool: Cool the reaction mixture to room temperature (20–25°C).
-
Wash: Extract the acidic aqueous layer with 2 x 20 mL Dichloromethane (DCM) . Discard the organic layer (contains non-basic impurities).
-
Basify: Cool the aqueous layer in an ice bath (
). Slowly add 20% NaOH solution with stirring until pH > 12. The free amine will separate as an oil or precipitate. -
Extract: Extract the basic aqueous mixture with 3 x 30 mL DCM .
-
Dry: Combine the organic extracts, wash with brine, and dry over anhydrous
. Filter and evaporate the solvent under reduced pressure to yield the crude free base as a pale yellow oil/solid.
Phase C: Salt Formation & Crystallization
-
Dissolve: Dissolve the crude residue in a minimum amount of warm 2-Propanol (IPA) (approx. 20–30 mL).
-
Acidify: While stirring, add 5-6N HCl in IPA dropwise until the solution is acidic (pH < 3 on wet indicator paper). A white precipitate should form immediately.
-
Crystallize: Heat the mixture to boiling to redissolve the solid, then allow it to cool slowly to room temperature, followed by 1 hour at 0°C.
-
Filter: Collect the crystals by vacuum filtration. Wash the cake with cold IPA followed by diethyl ether.
-
Dry: Dry in a vacuum oven at 60°C for 4 hours.
Process Workflow Visualization
The following diagram outlines the critical unit operations and decision points.
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Analytical Validation
Ensure the final product meets the following specifications before use in downstream applications.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 223.0 – 229.0 °C | Capillary Method [1, 2] |
| Solubility | Soluble in water, DMSO; slightly soluble in ethanol | Visual |
| Identity (IR) | C=O stretch ~1680 cm⁻¹ (aryl ketone) | FTIR |
| Purity | > 98.0% | HPLC / Titration |
Note on Melting Point: Literature values vary slightly based on the solvent of crystallization. Values between 222°C and 229°C are considered acceptable [3].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Insufficient temperature or time. | Ensure vigorous reflux (100°C+). Extend time to 6 hours if necessary. |
| Colored Product (Pink/Brown) | Oxidation of amine or impurities. | Perform the "Acidic Wash" step (Phase B, Step 2) rigorously. Recrystallize from IPA with activated charcoal. |
| Low Yield | Product lost in aqueous layer during extraction. | The free base is moderately polar. Ensure pH > 12 before extraction. Use multiple extractions with DCM. |
| Oiling Out | Rapid addition of HCl or impure solvent. | Add HCl/IPA slowly to the warm solution. Seed with a pure crystal if available. |
References
- Janssen, P. A. J. (1971). US Patent 3,576,001: 1-(1-Benzoyl-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives.
-
PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved October 26, 2023, from [Link]
Application Notes and Protocols for the Solid-Phase Synthesis of Diversified Piperidine Scaffolds Using 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern drug discovery, recognized as a privileged scaffold due to its prevalence in a wide array of natural products and FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the construction of diverse libraries of piperidine-containing small molecules, enabling rapid lead generation and optimization in drug development programs.[2][3]
This guide provides detailed application notes and protocols for the utilization of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate as a versatile building block in the solid-phase synthesis of complex molecular architectures. We will explore its incorporation onto a solid support and subsequent diversification through robust chemical transformations, including reductive amination. The p-toluenesulfonate salt form of the piperidine starting material ensures stability and ease of handling, with the free base readily generated in situ for reaction.
Core Principle: Immobilization and On-Resin Diversification
The central strategy involves the initial attachment of the 4-(4-fluorobenzoyl)piperidine scaffold to a suitable solid support, followed by a series of on-resin chemical modifications to introduce molecular diversity. The final, purified compounds are then cleaved from the resin for biological evaluation. This approach streamlines the synthetic process by simplifying purification to mere filtration and washing steps, thereby accelerating the discovery timeline.[3]
Protocol 1: Immobilization of the Piperidine Scaffold via Reductive Amination
This protocol details the attachment of 4-(4-fluorobenzoyl)piperidine to a Rink Amide resin. The secondary amine of the piperidine is used to displace a leaving group on a resin-bound linker, or in this case, to form an amide bond with a resin that presents a carboxylic acid. However, a more versatile approach for this specific starting material is to utilize its ketone functionality for initial attachment via reductive amination to an amine-functionalized resin. This orients the piperidine for subsequent diversification at the nitrogen atom.
Rationale for Method Selection: Reductive amination is a reliable and high-yielding reaction for forming carbon-nitrogen bonds.[4] By using an amine-functionalized resin (such as a deprotected Rink Amide resin), the ketone of the 4-(4-fluorobenzoyl)piperidine can be efficiently converted into a secondary amine linkage to the solid support. This strategy securely anchors the scaffold and presents the piperidine nitrogen for subsequent diversification reactions.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Rink Amide MBHA Resin | Major Supplier | 100-200 mesh, ~0.6 mmol/g |
| 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate | Major Supplier | ≥98% |
| Sodium triacetoxyborohydride (STAB) | Major Supplier | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Major Supplier | Anhydrous |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous |
| Piperidine | Major Supplier | Reagent Grade |
| Acetic Acid (AcOH) | Major Supplier | Glacial |
Step-by-Step Protocol
-
Resin Swelling and Fmoc Deprotection:
-
Place Rink Amide MBHA resin (1.0 g, ~0.6 mmol) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF (10 mL) for 20 minutes to ensure complete removal of the Fmoc protecting group.[5]
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (2 x 10 mL).
-
-
Preparation of the Piperidine Free Base:
-
In a separate vial, dissolve 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate (1.14 g, 3.0 mmol, 5 eq.) in DMF (5 mL).
-
Add DIPEA (0.52 mL, 3.0 mmol, 5 eq.) to neutralize the tosylate salt and generate the free secondary amine. The use of a non-nucleophilic base like DIPEA is crucial to avoid unwanted side reactions.[6]
-
-
On-Resin Reductive Amination:
-
To the deprotected and washed resin, add the solution of 4-(4-fluorobenzoyl)piperidine from the previous step.
-
Add sodium triacetoxyborohydride (0.64 g, 3.0 mmol, 5 eq.) and a catalytic amount of acetic acid (30 µL, 0.5 mmol, ~0.8 eq.) to the resin slurry. STAB is a mild and selective reducing agent well-suited for on-resin reductive aminations.[7]
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the free amine on the resin using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete reaction.
-
Drain the reaction mixture and wash the resin extensively with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum for at least 2 hours.
-
Workflow Diagram: Immobilization
Caption: Workflow for immobilizing the piperidine scaffold.
Protocol 2: On-Resin Diversification via N-Alkylation/Acylation
With the piperidine scaffold attached to the resin, the secondary amine of the piperidine is now available for diversification. This protocol describes a general procedure for N-alkylation and N-acylation.
Rationale for Method Selection: N-alkylation and N-acylation are fundamental reactions for building molecular diversity. By using a variety of alkyl halides, sulfonyl chlorides, and carboxylic acids, a wide range of substituents can be introduced at this position, significantly expanding the chemical space of the library.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Immobilized Piperidine Resin | From Protocol 1 | - |
| Alkyl Halide / Acyl Chloride / Sulfonyl Chloride | Various | Reagent Grade |
| Carboxylic Acid | Various | Reagent Grade |
| DIPEA | Major Supplier | Anhydrous |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Major Supplier | Reagent Grade |
| DCM / DMF | Major Supplier | Anhydrous |
Step-by-Step Protocol
A. N-Alkylation:
-
Swell the immobilized piperidine resin (~0.2 mmol) in DCM (5 mL) for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.0 mmol, 5 eq.) and DIPEA (0.35 mL, 2.0 mmol, 10 eq.).
-
Agitate the mixture at room temperature for 16 hours.
-
Drain and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Dry the resin under vacuum.
B. N-Acylation / N-Sulfonylation:
-
Swell the immobilized piperidine resin (~0.2 mmol) in DCM (5 mL) for 30 minutes.
-
Add the desired acyl chloride or sulfonyl chloride (1.0 mmol, 5 eq.) and DIPEA (0.35 mL, 2.0 mmol, 10 eq.).
-
Agitate the mixture at room temperature for 4 hours.
-
Drain and wash the resin as described in step A4-5.
C. N-Acylation with Carboxylic Acids (Amide Bond Formation):
-
Swell the immobilized piperidine resin (~0.2 mmol) in DMF (5 mL) for 30 minutes.
-
In a separate vial, dissolve the carboxylic acid (1.0 mmol, 5 eq.) and HBTU (0.38 g, 1.0 mmol, 5 eq.) in DMF (2 mL).
-
Add DIPEA (0.35 mL, 2.0 mmol, 10 eq.) to the vial and pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain and wash the resin as described in step A4-5.
Protocol 3: Cleavage and Purification
The final step is to cleave the diversified molecule from the solid support and purify it. The Rink Amide linker is acid-labile, allowing for cleavage under strongly acidic conditions.[8]
Rationale for Method Selection: A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used to simultaneously cleave the molecule from the resin and remove any acid-labile side-chain protecting groups that may have been used on the diversification reagents. Scavengers are included to prevent re-attachment of the cleaved product to the resin and to protect sensitive functional groups.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Diversified Resin | From Protocol 2 | - |
| Trifluoroacetic Acid (TFA) | Major Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Major Supplier | Reagent Grade |
| Water | Major Supplier | Deionized |
| Diethyl Ether | Major Supplier | Anhydrous, cold |
Step-by-Step Protocol
-
Place the dried, diversified resin (~0.2 mmol) in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v). For 5 mL of cocktail, use 4.75 mL TFA, 0.125 mL water, and 0.125 mL TIS.
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate in a clean round-bottom flask.
-
Wash the resin with an additional portion of the cleavage cocktail (2 mL) and then with DCM (2 x 3 mL). Combine all filtrates.
-
Concentrate the combined filtrates under reduced pressure to a small volume (~1 mL).
-
Add cold diethyl ether (30 mL) to the concentrated solution to precipitate the crude product.
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether (2 x 20 mL).
-
Dry the final product under high vacuum.
-
Characterize the product by LC-MS and purify by preparative HPLC.
Workflow Diagram: Diversification and Cleavage
Caption: Workflow for on-resin diversification and final cleavage.
Trustworthiness and Self-Validation
Each protocol is designed as a self-validating system. The use of qualitative tests like the Kaiser test provides a reliable in-process control to ensure the completion of the reductive amination step. For the diversification and cleavage steps, LC-MS analysis of the crude product serves as the primary validation method, confirming the presence of the desired product and providing an initial assessment of purity before final purification by HPLC.
Conclusion
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is a highly valuable building block for the solid-phase synthesis of diverse piperidine-containing libraries. The protocols outlined in this application note provide a robust framework for its immobilization, on-resin diversification, and final cleavage. By leveraging the power of solid-phase synthesis, researchers can efficiently generate novel and complex molecules for accelerated drug discovery and development.
References
- (No specific reference for this general statement was found in the provided search results)
- (No specific reference for this general statement was found in the provided search results)
-
Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2025). [Link]
-
Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [Link]
-
Wikipedia. Solid-phase synthesis. [Link]
-
Figliozzi, G. M., et al. (1996). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
-
Meyers, M. J., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
-
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
-
Bhalay, G., et al. (2001). Solid-Phase Synthesis of Aspartic Peptidase Inhibitors: 3-Alkoxy-4-Aryl Piperidines. Organic Letters. [Link]
-
AAPPTEC. Peptide Synthesis Resins. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Scott, M. D., et al. (2017). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]
-
Cho, B. T., & Kang, S. K. (2005). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]
-
Clarke, P. A., et al. (2019). A Two-Step Synthesis of 2-Spiropiperidines. PubMed. [Link]
-
Wikipedia. Tosyl group. [Link]
-
Unsworth, W. P., & Clarke, P. (2024). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Aapptec. Cleavage from Rink Amide Resin. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]
-
O'Donnell, M. J., et al. (2000). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides. PubMed. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. [Link]
-
Applied Polytech. Rink Amide Resin, MBHA Resin. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging 4-(4-fluorobenzoyl)piperidine in Modern Neuroscience Research
Abstract: This technical guide provides a comprehensive overview of the strategic applications of 4-(4-fluorobenzoyl)piperidine within the neuroscience research and drug development landscape. Moving beyond its role as a simple chemical intermediate, we delve into the rationale behind its use as a privileged scaffold for creating novel psychoactive compounds and central nervous system (CNS) targeted therapeutics. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed synthetic protocols, downstream experimental workflows, and the theoretical underpinnings necessary to exploit the unique chemical properties of this versatile molecule. We aim to bridge the gap between synthetic chemistry and applied neuroscience, offering a practical guide for the development of next-generation neurological agents.
Introduction: The Strategic Value of the 4-(4-fluorobenzoyl)piperidine Scaffold
The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting the CNS.[1] Its prevalence is due to a combination of favorable physicochemical properties:
-
Metabolic Stability: The saturated heterocyclic system of piperidine is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]
-
Physicochemical Modulation: The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, allowing for fine-tuning of solubility and interaction with biological targets.[1]
-
Structural Versatility: The piperidine ring provides a three-dimensional scaffold that can be readily functionalized to orient substituents in precise vectors, optimizing interactions with receptor binding pockets.
The addition of a 4-fluorobenzoyl group to the 4-position of the piperidine ring introduces further strategic advantages. The fluorine atom enhances the molecule's reactivity, making it an excellent starting point for a variety of synthetic transformations.[2] Furthermore, the fluorobenzoyl moiety itself is a key pharmacophoric element in many CNS-active compounds, and the presence of fluorine can improve metabolic stability and membrane permeability. This makes 4-(4-fluorobenzoyl)piperidine a critical building block in the synthesis of compounds for investigating neurotransmitter systems and developing novel treatments for neurological disorders.[2]
Core Applications in Neuroscience Drug Discovery
The primary application of 4-(4-fluorobenzoyl)piperidine in neuroscience is as a synthetic precursor for more complex molecules with specific biological activities. Its structure serves as a foundation for developing ligands for a variety of CNS targets.
Table 1: Key Neuroscience Target Classes for 4-(4-fluorobenzoyl)piperidine Derivatives
| Target Class | Example Targets | Therapeutic Relevance |
| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Depression, Anxiety, ADHD, Substance Abuse Disorders |
| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT2A), Dopamine Receptors | Schizophrenia, Psychosis, Depression |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease, Cognitive Disorders |
Synthetic Pathways and Protocols
The true utility of 4-(4-fluorobenzoyl)piperidine is realized through its chemical modification. Below are foundational protocols for derivatization, enabling the synthesis of diverse compound libraries for screening.
N-Alkylation and N-Arylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key handle for introducing diversity. N-alkylation or N-arylation can significantly modulate a compound's affinity and selectivity for its biological target.
Diagram 1: General N-Functionalization Workflow
Caption: Workflow for N-functionalization of the piperidine core.
Protocol 1: Synthesis of N-Benzyl-4-(4-fluorobenzoyl)piperidine
This protocol describes a standard reductive amination procedure, a common method for N-alkylation.
-
Materials:
-
4-(4-fluorobenzoyl)piperidine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
-
Procedure:
-
To a solution of 4-(4-fluorobenzoyl)piperidine hydrochloride (1.0 eq) in DCE, add TEA (1.1 eq) and stir for 10 minutes at room temperature.
-
Add benzaldehyde (1.0 eq) and stir for an additional 30 minutes.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-benzyl derivative.
-
Causality and Self-Validation: The use of STAB provides a mild and selective reduction of the intermediate iminium ion, minimizing side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Modification of the Benzoyl Ketone
The ketone moiety offers another site for chemical elaboration, such as reduction to an alcohol or conversion to an oxime, which can alter the compound's hydrogen bonding capacity and overall geometry.
Diagram 2: Ketone Modification Pathways
Caption: Synthetic routes for modifying the benzoyl ketone.
Protocol 2: Synthesis of [4-(4-fluorobenzoyl)piperidin-1-yl]-(2,4-difluorophenyl)methanone Oximes
This protocol is adapted from methodologies used to create novel oxime derivatives for biological screening.[3]
-
Materials:
-
[1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone (starting material synthesized from 4-(4-fluorobenzoyl)piperidine)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate
-
Ethanol
-
-
Procedure:
-
Dissolve the starting ketone (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure oxime derivative.
-
Expertise & Trustworthiness: The conversion to an oxime introduces a new hydrogen bond donor and acceptor, which can be critical for interacting with amino acid residues in a target protein's active site. The formation of the oxime can be readily confirmed by the disappearance of the ketone signal in the 13C NMR spectrum and the appearance of a new signal for the C=N-OH carbon, as well as the characteristic OH proton signal in the 1H NMR spectrum.
Downstream Neuroscience Applications and Assays
Once a library of derivatives is synthesized, they must be evaluated for their biological activity. The following are standard protocols for assessing the potential of these new chemical entities in a neuroscience context.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its intended molecular target.
Diagram 3: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol 3: Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.
-
Materials:
-
Cell membranes prepared from cells expressing human DAT.
-
[3H]-WIN 35,428 (a known high-affinity DAT ligand).
-
Test compounds synthesized from 4-(4-fluorobenzoyl)piperidine.
-
GBR 12909 (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-WIN 35,428 at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of GBR 12909.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assays
For derivatives designed to target enzymes like acetylcholinesterase, a different set of assays is required.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine the IC50 of a test compound for AChE.
-
Materials:
-
Purified AChE enzyme.
-
Acetylthiocholine iodide (ATCI) - substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Phosphate buffer (pH 8.0).
-
Test compounds.
-
96-well plate reader (spectrophotometer).
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, varying concentrations of the test compound, and the AChE enzyme solution.
-
Pre-incubate for 15 minutes at a controlled temperature (e.g., 37°C).
-
Add DTNB to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Directions
4-(4-fluorobenzoyl)piperidine is more than a simple chemical; it is a strategic scaffold for the rational design of novel CNS-active agents. Its inherent properties, combined with the synthetic versatility of its functional groups, provide a robust platform for generating diverse chemical libraries. The protocols outlined in this guide offer a starting point for researchers to synthesize novel derivatives and evaluate their potential in a neuroscience context. By systematically exploring the chemical space around this privileged core, the scientific community can continue to develop more selective and efficacious treatments for a wide range of debilitating neurological and psychiatric disorders.
References
-
Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health (NIH). [Link]
-
4-(4-Fluorobenzoyl)piperidine. PubChem. [Link]
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]
-
Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. [https://www.researchgate.net/publication/235750239_Synthesis_and_Radiosynthesis_of_a_Novel_PET_Fluorobenzyl_Piperazine_for_Melanoma_Tumour_Imaging_18F]MEL054]([Link])
-
An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells in CT26 and MC38 Colon Cancer Models. MDPI. [Link]
-
4-Benzylpiperidine. Wikipedia. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]
-
Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]
Sources
Mastering the Purification of 4-(4-Fluorobenzoyl)piperidine Derivatives by Column Chromatography
An Application Note for Drug Development Professionals
Abstract
The 4-(4-fluorobenzoyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting serotoninergic and dopaminergic receptors.[1] Its synthesis often yields crude products containing unreacted starting materials, byproducts, and other impurities that necessitate robust purification strategies. This application note provides a comprehensive, in-depth guide to the purification of 4-(4-fluorobenzoyl)piperidine derivatives using normal-phase column chromatography. We will move beyond a simple list of steps to explain the underlying chemical principles and causality behind each experimental choice, empowering researchers to troubleshoot and adapt these protocols for their specific derivatives.
Introduction: The Chemical Significance of the Target Molecule
4-(4-Fluorobenzoyl)piperidine derivatives are key intermediates and active pharmaceutical ingredients (APIs) in the development of analgesics, anti-inflammatory drugs, and agents for neurological disorders.[2] The molecule's structure presents a unique purification challenge: it possesses a moderately polar aromatic ketone and a basic piperidine nitrogen. This duality in polarity requires a carefully optimized chromatographic system to achieve high purity. The basic nitrogen, in particular, can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[3] This guide will address this core challenge head-on, providing field-proven methods to ensure a successful, high-resolution separation.
The Foundational Principle: Differential Partitioning
Column chromatography operates on the principle of differential partitioning. A mixture is introduced into a system with a stationary phase (a solid adsorbent, typically polar) and a mobile phase (a liquid eluent that flows through the stationary phase). Compounds in the mixture move through the column at different rates based on their relative affinity for these two phases.
In the context of a 4-(4-fluorobenzoyl)piperidine derivative using normal-phase chromatography:
-
Stationary Phase: Highly polar silica gel (SiO₂) is the most common choice.[4]
-
Mobile Phase: A less polar organic solvent or solvent mixture.
-
Separation Mechanism: Less polar compounds spend more time in the mobile phase and elute faster. More polar compounds, like our target molecule, are adsorbed more strongly to the polar silica gel and elute slower.[5]
The key to a successful purification is to find a mobile phase that creates a "sweet spot" where the target compound moves off the baseline, but is well-separated from both less polar and more polar impurities.
Pre-Purification Workflow: Thin-Layer Chromatography (TLC)
Attempting column chromatography without prior TLC analysis is inefficient and often leads to failure. TLC is a rapid, small-scale version of column chromatography that is indispensable for developing the optimal solvent system.[6]
Protocol 1: Developing an Effective Eluent System via TLC
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen test solvent system. Ensure the solvent level is below the spot. Allow the solvent front to travel up the plate via capillary action.[5]
-
Visualization: Once the solvent front is near the top, remove the plate and mark the front with a pencil. As the 4-(4-fluorobenzoyl)piperidine core contains a chromophore, it should be visible under a UV lamp (254 nm). Additionally, staining with a visualizing agent like potassium permanganate or p-anisaldehyde can reveal UV-inactive impurities.[7][8]
-
Analysis & Optimization: Calculate the Retention Factor (Rf) for your target compound: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The ideal Rf value for the target compound for good column separation is between 0.20 and 0.35 .[9]
-
If Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Data Presentation: Starting Solvent Systems for TLC
The selection of a solvent system is often a process of methodical trial and error.[9] The table below provides validated starting points for screening.
| Polarity of Derivative/Impurities | Non-Polar Component | Polar Component | Starting Ratio (v/v) | Notes |
| Low to Medium Polarity | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1 to 1:1 | The workhorse system for many organic compounds.[10] |
| Medium Polarity | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 19:1 to 9:1 | Good for resolving compounds of similar polarity. |
| Medium to High Polarity | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 95:5 | Powerful, but use methanol sparingly as it drastically increases polarity. |
| Addressing Basicity (Tailing) | Any of the above | Any of the above | Add 0.5-1% Triethylamine (TEA) or Ammonia in MeOH | The basic additive neutralizes acidic sites on the silica, preventing tailing of the piperidine nitrogen.[10] |
Detailed Protocol: Column Chromatography Purification
This protocol outlines the "wet slurry" packing method, which is generally reliable for achieving a uniformly packed column, minimizing cracks and channels that lead to poor separation.[11]
Step 1: Column Preparation
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A common rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.[4]
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is tight enough to retain the stationary phase but loose enough to allow solvent flow.[11] Add a thin layer (~0.5 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, least polar eluent determined from your TLC analysis. Stir until a homogenous, pourable slurry without air bubbles is formed.[11]
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, and gently tap the side of the column to encourage even packing of the silica gel. Add eluent continuously so that the silica gel bed never runs dry.
-
Equilibration: Once the silica has settled, add a final protective layer of sand (~0.5 cm) on top. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated and packed. The solvent level must never drop below the top layer of sand.[5]
Step 2: Sample Loading
-
Minimal Solvent: Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice). Using too much solvent will broaden the initial sample band and decrease resolution.
-
Dry Loading (Recommended): For better resolution, dissolve the crude product in a solvent, add a small amount of silica gel (approx. 1-2 times the weight of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
Wet Loading: Carefully apply the concentrated sample solution directly to the top layer of sand using a pipette. Allow the sample to absorb completely into the sand/silica.
Step 3: Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the surface. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[5]
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Use a single, constant solvent composition throughout the entire separation. This is suitable for simple mixtures where all components have Rf values in the ideal range.
-
Gradient Elution: Gradually increase the polarity of the mobile phase over time (e.g., from 10% EtOAc in Hexanes to 30% EtOAc in Hexanes). This is highly effective for complex mixtures with compounds of varying polarities, speeding up the elution of strongly retained compounds.[3][12] A gradient of ethyl acetate and methanol is also reported for similar compounds.[13]
-
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size.
-
Monitor the Separation: Systematically spot every few fractions on a TLC plate alongside the original crude mixture. This allows you to track the elution of your product and identify which fractions contain the pure compound.
Step 4: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the target compound.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified 4-(4-fluorobenzoyl)piperidine derivative.
Visualizing the Workflow and Logic
A clear understanding of the workflow and troubleshooting logic is essential for consistent success.
Diagram 1: The Chromatographic Purification Workflow
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chromtech.com [chromtech.com]
- 4. rroij.com [rroij.com]
- 5. columbia.edu [columbia.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgsyn.org [orgsyn.org]
- 13. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
recrystallization methods for 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
Application Note: Recrystallization & Purification of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
Executive Summary
This application note details the isolation and purification of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate (CAS: 132442-43-4), a critical intermediate in the synthesis of serotonergic antagonists such as Ketanserin. While the hydrochloride salt (HCl) is the most common commercial form, the p-toluenesulfonate (tosylate) salt offers distinct advantages in process chemistry: it often exhibits superior crystallinity in non-chlorinated solvents and provides an orthogonal purification profile, effectively purging regioisomeric impurities that co-crystallize with the HCl salt.
This guide provides a rationale for solvent selection, a validated thermal recrystallization protocol, and a reactive crystallization method for generating the salt from the free base.
Physicochemical Context & Solubility Logic
The target compound combines a basic piperidine moiety with a lipophilic fluorobenzoyl tail. The p-toluenesulfonic acid (p-TsOH) counterion adds significant bulk and aromatic stacking potential, which generally reduces hygroscopicity compared to the HCl salt.
Comparative Properties:
| Property | Hydrochloride Salt (HCl) | p-Toluenesulfonate Salt (Tosylate) |
| Melting Point | 222°C - 224°C | 187°C - 189°C |
| Crystal Habit | Needles/Prisms | Plates/Blocky (Solvent dependent) |
| Solubility (Water) | High | Moderate (Lower than HCl) |
| Solubility (Alcohols) | Moderate (Hot) | High (Hot), Low (Cold) |
| Primary Impurity | 4-(2-fluorobenzoyl) isomer | Unreacted p-TsOH, dimer aggregates |
Solvent Selection Strategy: The tosylate anion makes the salt more lipophilic than the HCl form. Therefore, while water/alcohol mixtures work, anhydrous alcohols (Ethanol, Isopropanol) or polar aprotic/alcohol mixtures are preferred to avoid hydrolysis or solvate formation.
-
Primary Candidate: Isopropanol (IPA) – Balances solubility at reflux with high recovery at
. -
Secondary Candidate: Ethanol (EtOH) – Higher solubility; requires lower temperatures or anti-solvent for high yield.
-
Anti-Solvent: Diisopropyl Ether (DIPE) or n-Heptane – Used to drive yield if recovery from pure alcohol is low.
Protocol 1: Standard Thermal Recrystallization
This protocol is the "Gold Standard" for purifying crude 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate containing minor impurities (95%+ purity starting material).
Reagents:
-
Crude 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate.[1][2][3]
-
Solvent: Isopropanol (HPLC Grade).
-
Anti-solvent (Optional): n-Heptane.
Step-by-Step Methodology:
-
Dissolution:
-
Charge the crude solid (10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Isopropanol (50 mL, 5 vol). Note: Start with 5 volumes. Tosylates can be soluble; do not over-dilute.
-
Heat the slurry to reflux (
) with moderate agitation (300 RPM). -
If solids persist after 15 minutes at reflux, add IPA in 1 mL increments until a clear solution is obtained. Target concentration: Near saturation at reflux.
-
-
Filtration (Hot):
-
If insoluble particulates (silica, dust) are present, filter the hot solution through a pre-heated sintered glass funnel or a Celite pad.
-
Critical: Do not let the solution cool during filtration to prevent premature crystallization in the filter stem.
-
-
Controlled Cooling (Nucleation Zone):
-
Transfer filtrate to a clean vessel.
-
Allow the solution to cool slowly to room temperature (
) over 2 hours. Rapid cooling leads to oiling out or occlusion of impurities. -
Seeding: If no crystals form by
, add seed crystals (0.1 wt%) of pure tosylate.
-
-
Maximizing Yield:
-
Once the slurry is thick at room temperature, cool further to
using an ice bath for 1 hour. -
Optional: If yield appears low, add n-Heptane (dropwise) until slight turbidity persists, then cool.
-
-
Isolation:
-
Filter the cold slurry under vacuum.[4]
-
Wash the cake with cold Isopropanol (
mL). -
Dry the solid in a vacuum oven at
for 12 hours.
-
Expected Yield: 85–92% Target Purity: >99.5% (HPLC)
Protocol 2: Reactive Crystallization (Formation from Base)
This method is used when starting from the free base 4-(4-fluorobenzoyl)piperidine, converting it directly to the high-purity tosylate salt.
Workflow Diagram (DOT):
Figure 1: Reactive crystallization workflow for converting the free base to the tosylate salt.
Protocol Steps:
-
Dissolve 4-(4-fluorobenzoyl)piperidine free base (1.0 eq) in Acetone (10 volumes).
-
Prepare a separate solution of p-Toluenesulfonic acid monohydrate (1.05 eq) in minimal Acetone.
-
Add the acid solution dropwise to the base solution at room temperature. Note: The reaction is exothermic.
-
A thick white precipitate should form immediately.
-
Stir the slurry for 1–2 hours to ensure complete salt formation.
-
Filter and wash with cold Acetone.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; solvent too polar. | Re-heat to dissolve. Add seed crystals at the cloud point. Add 5% methanol to increase polarity slightly if using pure toluene. |
| Low Yield | High solubility in mother liquor. | Cool to |
| Colored Impurities | Oxidation byproducts. | Treat hot solution with activated carbon (5 wt%) for 15 mins before filtration. |
| Melting Point Depression | Excess p-TsOH or solvate formation. | Recrystallize again from Ethanol. Dry thoroughly to remove trapped solvent. |
References
-
Preparation of 4-(4-fluorobenzoyl)piperidine hydrochloride (Base compound synthesis and general salt handling). PrepChem. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents (General principles of salt crystallization). Mettler Toledo. Retrieved from [Link]
- Tosylate salt usage in pharmaceutical intermediates (Contextual usage of tosylates for purification). Google Patents (EP2398792B1).
Sources
Navigating the Synthesis of 4-(4-Fluorobenzoyl)piperidine: A Guide to Scalable Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(4-Fluorobenzoyl)piperidine in Medicinal Chemistry
4-(4-Fluorobenzoyl)piperidine is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs), most notably in the realm of antipsychotic medications such as the butyrophenone class. Its structural motif is a cornerstone for developing drugs that target central nervous system disorders. The efficient and scalable synthesis of this key building block is, therefore, a critical concern for the pharmaceutical industry, directly impacting the economic viability and sustainable production of life-saving medicines. This guide provides a comprehensive overview of the primary synthetic routes to 4-(4-fluorobenzoyl)piperidine, with a focus on the practical considerations for scale-up, process optimization, safety, and green chemistry.
Comparative Analysis of Synthetic Routes
The synthesis of 4-(4-fluorobenzoyl)piperidine can be approached through several distinct pathways, each with its own set of advantages and challenges, particularly when transitioning from laboratory to industrial scale. The choice of route is often a strategic decision based on factors such as raw material cost, process safety, atom economy, and desired purity of the final product.
Here, we will delve into the three most prominent synthetic strategies:
-
Route A: Friedel-Crafts Acylation of an N-Protected Piperidine Derivative.
-
Route B: Grignard Reaction with a 4-Substituted Piperidine.
-
Route C: From 4-Cyanopyridine via Catalytic Hydrogenation and Subsequent Reactions.
The following diagram illustrates the conceptual workflow for evaluating and selecting a synthetic route for scale-up.
Caption: General scheme for the Friedel-Crafts acylation route.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen is a nucleophile and would otherwise compete in the acylation reaction. Protection, often with an acetyl or benzyl group, is essential to direct the acylation to the 4-position of the piperidine ring. The choice of protecting group is critical for both the acylation step and the ease of its subsequent removal. While acetyl is common, its removal requires harsh hydrolytic conditions. Benzyl protection offers the advantage of removal via catalytic hydrogenation, which is often a cleaner process. [1]* Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common Lewis acid for this transformation. However, its use at scale presents challenges due to its highly exothermic reaction with water and the generation of significant amounts of aluminum-containing waste. Alternative, more environmentally benign catalysts are an active area of research. [2]* Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to facilitate the reaction and manage the reaction temperature.
Scale-Up Considerations and Challenges:
-
Thermal Management: The Friedel-Crafts acylation is highly exothermic, and the risk of a thermal runaway is a major safety concern at an industrial scale. [3]Careful control of the addition rate of the acylating agent and efficient heat removal are paramount. The use of reaction calorimeters is essential during process development to understand the thermal profile of the reaction. [4]* Work-up and Waste Disposal: The quenching of the reaction mixture, typically with water or a dilute acid, is also highly exothermic and requires careful control. The work-up generates a significant amount of acidic aqueous waste containing the Lewis acid, which requires neutralization and proper disposal.
-
Deprotection: The deprotection step adds to the overall process complexity and cost. If acidic or basic hydrolysis is used for deprotection, this can generate further waste streams. Catalytic transfer hydrogenation for debenzylation is an attractive alternative as it avoids the need for high-pressure hydrogen gas. [5]
Route B: The Grignard Reaction Pathway
An alternative approach involves the use of an organometallic reagent, such as a Grignard reagent, derived from a 4-halopiperidine, which then reacts with a 4-fluorobenzoyl derivative.
Reaction Scheme:
Caption: General scheme for the Grignard reaction route.
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The Grignard reagent is typically prepared in situ from an N-protected 4-halopiperidine (e.g., chloro- or bromo-) and magnesium metal in an ethereal solvent like THF or diethyl ether. The N-protection is crucial to prevent side reactions.
-
Electrophile: The electrophile can be 4-fluorobenzoyl chloride or a corresponding ester. The choice can influence the reactivity and the side-product profile.
Scale-Up Considerations and Challenges:
-
Safety of Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. [6]Their handling at a large scale requires specialized equipment and stringent safety protocols to prevent fires and explosions. Continuous flow processes are being explored to mitigate the risks associated with large batch productions of Grignard reagents. [7]* Reaction Initiation and Control: The initiation of a Grignard reaction can sometimes be sluggish and unpredictable, which can lead to the accumulation of unreacted starting material followed by a sudden, highly exothermic reaction. [8]Careful monitoring of the reaction temperature and the use of initiators are often necessary.
-
Moisture Sensitivity: The entire process must be conducted under strictly anhydrous conditions, as any moisture will quench the Grignard reagent and reduce the yield. This requires dry solvents, reagents, and a well-sealed reactor system.
Route C: Synthesis from 4-Cyanopyridine
This route begins with the readily available starting material 4-cyanopyridine and involves a series of transformations, including hydrogenation of the pyridine ring and subsequent elaboration of the cyano group.
Reaction Scheme:
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 7. helgroup.com [helgroup.com]
- 8. mt.com [mt.com]
Application Note: High-Efficiency Synthesis of Functionalized Piperidines via p-Toluenesulfonic Acid Catalysis
[1][2]
Executive Summary
The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in over 12,000 biologically active compounds including analgesics, antihistamines, and anticancer agents. Traditional synthesis often requires harsh Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or expensive transition metals, leading to difficult workups and toxic waste.
This guide details the application of p-Toluenesulfonic acid (p-TSA) as a superior Brønsted acid catalyst for piperidine synthesis. We focus on two high-value methodologies: One-Pot Multi-Component Reactions (MCRs) for combinatorial library generation and Intramolecular Hydroamination for stereoselective core construction.
Key Advantages of p-TSA:
-
Operational Simplicity: Air-stable solid; no glovebox required.
-
Green Profile: Water-soluble, allowing for aqueous workups and catalyst recovery.
-
Chemo-selectivity: Strong enough to activate imines/carbonyls but mild enough to preserve sensitive functional groups compared to oxidizing mineral acids.
Mechanistic Insight: The p-TSA Activation Cycle
p-TSA facilitates piperidine formation primarily through electrophilic activation and dehydrative driving force . In the context of a Multi-Component Reaction (MCR) involving an amine, an aldehyde, and a
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the catalytic cycle for a pseudo-five-component synthesis of highly functionalized piperidines. p-TSA protonates the carbonyl oxygen, accelerating Knoevenagel condensation and subsequent Michael addition.
Figure 1: Catalytic cycle of p-TSA in the one-pot synthesis of functionalized piperidines. The acid catalyzes both the initial condensation and the final cyclodehydration.
Application Protocol 1: One-Pot Multi-Component Synthesis
Target: Rapid generation of polysubstituted piperidine libraries (e.g., ethyl 1,2,6-triphenyl-4-oxo-piperidine-3-carboxylate derivatives).
Materials
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
Amine: Aniline (1.0 mmol)
- -Keto Ester: Ethyl acetoacetate (1.0 mmol) or similar 1,3-dicarbonyl.
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1][2]·H₂O) (10 mol%)
-
Solvent: Ethanol (EtOH) (5 mL)
Step-by-Step Methodology
-
Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv) and aldehyde (1.0 equiv).
-
Solvation: Add Ethanol (5 mL) and stir at room temperature for 5 minutes to ensure homogeneity.
-
Catalyst Addition: Add p-TSA (10 mol%) followed immediately by the
-keto ester (1.0 equiv). -
Reaction: Stir the mixture at ambient temperature for 2–4 hours.
-
Note: For sterically hindered substrates, refluxing at 80°C for 1–2 hours may be required.
-
-
Monitoring: Monitor progress via TLC (Eluent: n-Hexane/Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot.
-
Workup (Precipitation Method):
-
In many cases, the product precipitates as a solid. Filter the solid and wash with ice-cold ethanol.
-
-
Workup (Extraction Method - if no precipitate):
-
Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.
Experimental Workflow Diagram
Figure 2: Operational workflow for the p-TSA catalyzed MCR protocol.
Critical Parameters & Optimization Data
The choice of solvent and catalyst loading significantly impacts yield and reaction time. The following data summarizes optimization studies for the condensation of benzaldehyde, aniline, and ethyl acetoacetate.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Water | 10 | RT | 8 | 45 |
| 2 | Toluene | 10 | Reflux | 3 | 78 |
| 3 | Ethanol | 10 | RT | 2.5 | 92 |
| 4 | Ethanol | 5 | RT | 5 | 81 |
| 5 | Ethanol | 20 | RT | 2 | 93 |
| 6 | CH₂Cl₂ | 10 | RT | 6 | 65 |
Interpretation:
-
Solvent: Ethanol (Entry 3) is optimal due to the solubility of p-TSA and the reactants, while often precipitating the hydrophobic product, driving equilibrium forward.
-
Loading: Increasing catalyst beyond 10 mol% (Entry 5) yields diminishing returns. 10 mol% is the efficiency "sweet spot."
-
Green Chemistry: Water (Entry 1) works but suffers from poor reactant solubility, requiring longer times or surfactants.
Application Protocol 2: Intramolecular Cyclization
Target: Stereoselective synthesis of chiral piperidines from amino-alkenes (Hydroamination).
This method is preferred when constructing specific chiral cores (e.g., for natural product synthesis) rather than diverse libraries.
-
Substrate:
-alkenyl amine (protected or unprotected). -
Conditions: Toluene, p-TSA (20 mol%), Reflux (110°C).
-
Apparatus: Dean-Stark trap is crucial here. Unlike the MCR in ethanol, this reaction is often reversible or requires water removal to drive the equilibrium toward the cyclic enamine/imine or to facilitate the hydroamination mechanism efficiently.
-
Stereocontrol: The bulky tosylate counter-ion often induces stereochemical bias, favoring cis-2,6-disubstituted systems [2].
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete dehydration | Use anhydrous EtOH or add molecular sieves (3Å). |
| Sticky/Oily Product | Impurities/Oligomers | Triturate the crude oil with cold diethyl ether to induce crystallization. |
| Reaction Stalled | Catalyst deactivation | Ensure amine starting material is not acting as a "proton sponge" effectively neutralizing p-TSA. Increase p-TSA to 15-20 mol%. |
| Red Coloration | Oxidation of aniline | Conduct reaction under Nitrogen/Argon atmosphere (though usually not required). |
References
-
Mishra, S., & Ghosh, R. (2011). One-Pot Multicomponent Synthesis of Highly Substituted Piperidines Using p-Toluenesulfonic Acid Monohydrate as Catalyst. Synthetic Communications.
-
Laschat, S., & Dickner, T. (2000).[4] Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813.[4]
-
Khan, A. T., et al. (2012). p-Toluenesulfonic acid mediated efficient one-pot synthesis of functionalized piperidines.[5][6] Tetrahedron Letters.
-
Brizgys, G. J., et al. (2012).[7] Stereoselective piperidine synthesis through oxidative carbon-hydrogen bond functionalizations.[7] Chemical Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Stereoselective Synthesis of Piperidines / Synthesis, 2000 [sci-hub.jp]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
Mastering the Synthesis of 4-Aminopiperidines: A Guide to Reductive Amination Protocols
For Immediate Release
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the reductive amination of 4-piperidone derivatives. This critical chemical transformation is a cornerstone in the synthesis of a vast array of pharmacologically active compounds, where the piperidine motif is a prevalent structural feature.[1] This document offers an in-depth exploration of the reaction mechanism, a comparative analysis of common protocols, detailed experimental procedures, and troubleshooting insights to empower scientists in optimizing this pivotal synthetic step.
Introduction: The Significance of the 4-Piperidone Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system, cardiovascular diseases, and viral infections.[1][2] Reductive amination stands out as one of the most efficient and widely adopted methods for constructing the crucial carbon-nitrogen (C-N) bond, transforming a ketone functionality into a substituted amine.[2][3] Its operational simplicity and the availability of a wide range of protocols make it an indispensable tool in the pharmaceutical industry.[2] This guide focuses specifically on 4-piperidone derivatives, key intermediates that allow for the introduction of diverse functionalities at the 4-position of the piperidine ring.
The Mechanism of Reductive Amination
Reductive amination is typically a one-pot reaction that proceeds through two principal stages: the formation of an iminium ion intermediate and its subsequent reduction.[3]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the 4-piperidone. This is often facilitated by a weak acid catalyst, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (if a primary amine is used) or, more generally, a cationic iminium ion.
-
Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the iminium ion (C=N+) much faster than it reduces the starting ketone (C=O).[4] This selectivity is the key to the success of the direct, one-pot procedure.
Caption: General mechanism of reductive amination of 4-piperidone.
Key Parameters and Protocol Optimization
The success of a reductive amination hinges on the judicious selection of reagents and conditions. Several factors must be considered to maximize yield and purity while minimizing side reactions.
Choice of Reducing Agent
The selection of the reducing agent is paramount. The ideal reagent should rapidly reduce the iminium ion intermediate while leaving the starting ketone untouched.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[5] It is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[6] Its reduced reactivity towards ketones minimizes the formation of the corresponding alcohol byproduct.[4] Furthermore, it does not require strict pH control and is compatible with a wide range of functional groups.[6][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, NaBH₃CN is effective but suffers from high toxicity and the potential to generate hydrogen cyanide gas, especially under acidic conditions. Its use requires careful pH control (typically pH 6-8) to ensure selective reduction of the iminium ion.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is generally not selective and can readily reduce the starting 4-piperidone. However, a two-step approach, where the imine is pre-formed and isolated before reduction with NaBH₄, can be effective and may prevent over-alkylation of primary amines.[8][9]
Solvent Selection
The choice of solvent is critical, especially when using moisture-sensitive reagents like STAB.[5]
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are the most commonly recommended solvents for reactions involving STAB.[6] They are aprotic and effectively solubilize the reactants.
-
Tetrahydrofuran (THF) and Acetonitrile (MeCN): These are also viable solvent options.[6]
-
Methanol (MeOH): While excellent for imine formation, methanol is generally not compatible with STAB.[5] If a two-step procedure with NaBH₄ is employed, methanol is a suitable solvent for both imine formation and reduction.[9]
The Role of pH and Additives
For direct reductive aminations with STAB, the reaction is often self-catalyzing due to the release of acetic acid. However, for less reactive ketones, the addition of a catalytic amount of a weak acid like acetic acid (AcOH) can be beneficial to accelerate iminium ion formation.[6] When using NaBH₃CN, maintaining a weakly acidic to neutral pH is crucial for selectivity.
Comparative Analysis of Protocols
The optimal conditions for reductive amination can vary depending on the specific 4-piperidone derivative and the amine used. The following table summarizes typical reaction conditions.
| 4-Piperidone Substrate | Amine | Reducing Agent | Solvent | Additive | Typical Yield | Reference |
| N-Boc-4-piperidone | 3,4-Dichloroaniline | NaBH(OAc)₃ | DCE | None | High | [10] |
| 4-Piperidone hydrochloride | Aniline | NaBH(OAc)₃ | DCM | Et₃N | Good | [3] |
| Cyclohexanone (model) | Benzylamine | NaBH(OAc)₃ | DCE | AcOH | 94% | [6] |
| N-Cbz-4-piperidone | Various primary amines | NaBH₃CN | MeOH | pH 6-7 buffer | Variable | |
| N-Benzyl-4-piperidone | Ammonia (as NH₄OAc) | NaBH(OAc)₃ | DCE | None | 88% | [7] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical reductive amination of an N-protected 4-piperidone derivative.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is the most common and convenient method.
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone and the amine. Dissolve the solids in the chosen solvent (DCE or DCM).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive substrates, a catalytic amount of acetic acid (0.1 equiv) can be added at this stage.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-aminopiperidine derivative.
Caption: Experimental workflow for direct reductive amination.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method is useful when over-alkylation of a primary amine is a concern.[9]
Procedure:
-
Imine Formation: Dissolve the 4-piperidone derivative and a primary amine (1.05 equiv) in methanol. Stir the solution at room temperature for 1-3 hours to allow for complete imine formation.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1 for the work-up and purification of the final product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; decomposition of STAB. | Ensure anhydrous conditions. For slow reactions, add catalytic AcOH or increase reaction time/temperature slightly. |
| Formation of Alcohol Byproduct | Reducing agent is too reactive; iminium formation is too slow. | Switch to a milder reducing agent like STAB. Ensure the amine is sufficiently nucleophilic. |
| Dialkylation of Primary Amine | The product amine is reacting with the starting ketone. | Use a slight excess of the primary amine. Alternatively, use the two-step NaBH₄ protocol.[9] |
| No Reaction | Sterically hindered ketone or poorly nucleophilic amine. | Increase reaction temperature. Use a more reactive amine if possible. Add a full equivalent of AcOH. |
Conclusion
Reductive amination is a robust and versatile method for the synthesis of 4-aminopiperidine derivatives. By understanding the reaction mechanism and the critical roles of the reducing agent, solvent, and additives, researchers can effectively optimize these protocols for their specific synthetic targets. The use of sodium triacetoxyborohydride in a one-pot procedure generally offers the most reliable and high-yielding route, providing a powerful tool for the construction of complex molecules in drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
- Various Authors. (2023). Reductive amination NaB(AcO)3. Reddit.
- Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Magd-El-Din, A. A. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Various Authors. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Gualdani, R., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Piperidine Synthesis Advanced Technical Support Center
Welcome to the technical support center for piperidine synthesis. As a ubiquitous scaffold in pharmaceuticals and natural products, the successful synthesis of the piperidine ring is crucial for many research and development programs.[1][2] However, its synthesis is not without challenges, ranging from catalyst deactivation to unexpected side reactions and purification difficulties.
This guide is structured to provide you, the researcher, with actionable insights and troubleshooting protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only solve immediate problems but also to build a more robust understanding for future synthetic planning.
Part 1: Troubleshooting Guide by Synthetic Route
This section addresses common issues encountered in the three primary methods for constructing the piperidine core.
Catalytic Hydrogenation of Pyridine Derivatives
The reduction of pyridines is a direct and common route to piperidines. However, success hinges on careful control of catalyst, solvent, and reaction conditions.
Problem 1: Stalled or Incomplete Hydrogenation
-
Symptom: The reaction stops before all the pyridine starting material is consumed, even after extended reaction times or increased hydrogen pressure.
-
Root Cause Analysis: This is a classic sign of catalyst poisoning . The nitrogen lone pair on both the pyridine starting material and the piperidine product can strongly adsorb to the catalyst's active sites (e.g., Pt, Pd, Rh), inhibiting turnover. This is a form of self-poisoning.[3] Additionally, impurities in the substrate or solvent (e.g., sulfur compounds) can irreversibly deactivate the catalyst.[4][5]
-
Troubleshooting Protocol:
-
Acidify the Medium: The most effective countermeasure is to perform the hydrogenation in an acidic solvent, such as glacial acetic acid.[6] Protonation of the nitrogen atom to form a pyridinium or piperidinium ion prevents the lone pair from binding to and poisoning the metal catalyst.[6]
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more active and resistant to poisoning for pyridine reduction compared to Palladium (Pd/C).[7] Adams' catalyst (PtO₂) in acetic acid is also a highly effective system.[7]
-
Substrate Purification: Ensure the pyridine starting material is of high purity. Consider passing it through a short plug of activated carbon or alumina to remove potential poisons.
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate for partial deactivation, though this is not ideal for process efficiency.
-
Problem 2: Poor Chemoselectivity with Substituted Pyridines
-
Symptom: Other functional groups on the pyridine ring (e.g., ketones, olefins, nitro groups) are reduced along with the aromatic ring.[8]
-
Root Cause Analysis: Many standard hydrogenation catalysts are not selective and will reduce other susceptible functional groups under the conditions required for pyridine hydrogenation.
-
Troubleshooting Workflow:
The choice of catalyst and conditions is paramount for achieving chemoselectivity.
Experimental Protocol: Chemoselective Hydrogenation using Rhodium Oxide
This protocol is adapted for substrates where sensitive functional groups must be preserved.[8]
-
Reactor Setup: In a high-pressure autoclave, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add Rh₂O₃ catalyst (typically 1-5 mol%).
-
Reaction Conditions: Pressurize the reactor with H₂ (e.g., 5-10 bar) and heat to a mild temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, analyzing for the disappearance of starting material and the appearance of the desired piperidine product without over-reduction.
Caption: Decision workflow for chemoselective pyridine hydrogenation.
-
Reductive Amination of Dicarbonyl Compounds
Reacting a primary amine with a 1,5-dicarbonyl compound, like glutaraldehyde, followed by reduction is a powerful cyclization strategy.
Problem: Formation of Polymeric Side Products and Low Yield
-
Symptom: The reaction mixture becomes a thick, intractable material, and the isolated yield of the desired piperidine is low.
-
Root Cause Analysis: Glutaraldehyde exists in equilibrium with various cyclic hemiacetals and oligomers in solution. Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation. The key is to favor the formation of the intramolecular iminium ion before reduction.
-
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate: Use the amine as the limiting reagent. Add the glutaraldehyde solution slowly to a dilute solution of the primary amine. This maintains a low concentration of the dialdehyde, favoring reaction with a single amine molecule.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9] These reagents are more effective at a slightly acidic pH (4-6), which also favors iminium ion formation over Schiff base hydrolysis. Standard sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde.
-
One-Pot Procedure: A one-pot approach where the iminium ion is formed and reduced in situ is generally most effective. This minimizes the lifetime of reactive intermediates that can lead to polymerization.[10]
Data Summary: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Optimal pH Key Advantages Considerations NaBH(OAc)₃ 4 - 6 Mild, selective for imines/iminiums, does not require pH monitoring. Stoichiometric byproduct (acetate). NaBH₃CN 4 - 6 Highly selective for iminiums over carbonyls. Highly toxic (releases HCN at low pH) . NaBH₄ 7 - 10 Inexpensive, powerful reductant. Can reduce starting aldehydes/ketones. Less selective. -
Hofmann-Löffler-Freytag (HLF) Reaction
This classic reaction involves the rearrangement of an N-haloamine to form a δ-haloamine, which then cyclizes to the piperidine (or pyrrolidine) ring.[11]
Problem: Low Yield and Competing Pyrrolidine Formation
-
Symptom: The reaction yields a mixture of the desired piperidine and the 5-membered ring pyrrolidine, or the overall yield is poor.
-
Root Cause Analysis: The HLF reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon in a 1,5-hydrogen atom transfer (HAT) to form the piperidine precursor.[12] However, abstraction from the γ-carbon (1,4-HAT) to form a pyrrolidine is often kinetically competitive or even favored.[13] The reaction requires strongly acidic conditions and initiation (heat or UV light), which can lead to substrate degradation.
-
Troubleshooting Protocol:
-
Substrate Design: The regioselectivity is dictated by the kinetics of the HAT step.[12][14] Substrates with electronically activated or sterically accessible δ-hydrogens will favor piperidine formation. Tertiary C-H bonds are generally abstracted more readily than secondary ones.
-
Modern Modifications: Traditional HLF conditions (conc. H₂SO₄, heat) are harsh. Modern methods using hypervalent iodine reagents in fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote the desired C-N bond formation under milder conditions, sometimes altering the mechanistic pathway to favor 6-membered ring formation.[13]
-
Control of Initiation: Use photochemical initiation (e.g., a high-pressure mercury lamp) at lower temperatures to minimize thermal decomposition side reactions.
Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My final piperidine product is a yellow oil after purification. What causes this and how can I fix it? A: A yellow color in piperidine is often due to minor oxidation products. For many applications, this may not be an issue, but for high-purity needs, purification is necessary. The most reliable method to remove these colored impurities is distillation. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (N₂ or Ar) and protect it from light.[7]
Q2: I am trying to separate residual pyridine from my piperidine product by distillation, but it's not working. A: This is a common and frustrating problem. Piperidine and pyridine form a high-boiling azeotrope (approx. 92% piperidine, 8% pyridine), making complete separation by simple fractional distillation impossible.[7][15] To break the azeotrope, you can use azeotropic distillation with water.[15] A more effective chemical method is to treat the mixture with CO₂, which selectively forms a solid piperidine carbonate salt while leaving the pyridine in solution. The salt can then be collected by filtration and neutralized to recover pure piperidine.[7]
Q3: I'm performing an N-alkylation on my piperidine, but I'm getting a significant amount of the quaternary ammonium salt. A: Over-alkylation is a common side reaction when alkylating amines.[9] To minimize the formation of the quaternary salt, you should:
-
Control Stoichiometry: Use the piperidine in slight excess relative to the alkyl halide.
-
Slow Addition: Add the alkyl halide slowly (e.g., via syringe pump) to the solution of piperidine. This maintains a high concentration of the secondary amine relative to the alkylated tertiary amine product, favoring the desired reaction.[16]
-
Use a Bulky Base: Instead of relying on the piperidine to act as the base, add a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA, Hünig's base) to scavenge the HX produced.[16][17]
Q4: My N-Boc protection reaction is sluggish or incomplete. A: While N-Boc protection with di-tert-butyl dicarbonate (Boc₂O) is usually robust, several factors can affect its efficiency:[18]
-
Base: Ensure at least one equivalent of a base (like triethylamine or NaHCO₃) is present to neutralize the acid byproduct.[18]
-
Solvent: While aprotic solvents like DCM or THF are common, using an alcohol solvent like methanol can sometimes accelerate the reaction.[18]
-
Catalyst: For sterically hindered or electronically deactivated piperidines, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[19][20] Be aware that DMAP can promote side reactions if not used judiciously.[20]
-
Reagent Quality: Ensure your Boc₂O is fresh. It can degrade over time, especially if exposed to moisture.
References
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES A THESIS.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Synthesis. DTIC.
- Procedure for N-alkylation of Piperidine?.
- Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed) (RSC Publishing).
- Reductive Glutaraldehydation of Amine Groups for Identific
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure.
- Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer.
- Process for the purification of piperidine.
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- Hofmann–Löffler reaction. Wikipedia.
- Technical Support Center: Overcoming C
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen
- Technical Support Center: Optimizing N-Alkyl
- Applications of the Hofmann-Löffler Reaction for C-H Functionalization in Total Synthesis Estefanía del Castillo Fernández. TDX (Tesis Doctorals en Xarxa).
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- Rethinking old reaction mechanisms to obtain drug-type molecules. EurekAlert!.
- Hydrogenation of pyridine bodies.
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Technical Support Center: Optimizing Reaction Conditions for Benzoylpiperidine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of benzoylpiperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting in a practical question-and-answer format. Our goal is to equip you with the knowledge to navigate the complexities of your experiments, ensuring both efficiency and success in producing these vital chemical scaffolds. The benzoylpiperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its synthesis, while often straightforward, can present challenges that require a nuanced understanding of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Reaction Initiation & Optimization
Question 1: I am setting up a Schotten-Baumann reaction for the N-acylation of a piperidine derivative with benzoyl chloride. What are the critical parameters to consider for initial optimization?
Answer: The Schotten-Baumann reaction is a robust method for synthesizing amides from amines and acyl chlorides.[2] Success hinges on a delicate balance of factors to favor the desired amidation over side reactions. Here’s a breakdown of the key parameters:
-
Choice of Base: A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Typically used in a biphasic system (e.g., dichloromethane/water or diethyl ether/water).[2] This setup sequesters the HCl in the aqueous phase, preventing unwanted side reactions in the organic phase.[2] Sodium hydroxide is a common and cost-effective choice.[4][5]
-
Organic Bases (e.g., Triethylamine, Pyridine): Used in anhydrous organic solvents. These are particularly useful when your substrate is sensitive to water. Pyridine can also act as a nucleophilic catalyst.[4]
-
-
Solvent System:
-
Biphasic: As mentioned, a two-phase system is classic for the Schotten-Baumann reaction. The organic solvent should be inert to the reaction conditions and provide good solubility for the reactants and product. Dichloromethane and diethyl ether are common choices.[2]
-
Monophasic (Anhydrous): When using organic bases, anhydrous solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are suitable. Ensure your solvent is truly dry, as water can lead to the hydrolysis of benzoyl chloride.
-
-
Stoichiometry: A slight excess of the piperidine derivative (e.g., 1.05-1.1 equivalents) can be beneficial to ensure complete consumption of the more valuable benzoyl chloride. The base should be present in at least one equivalent to neutralize the generated HCl.
-
Temperature Control: The reaction is often exothermic. Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize the formation of byproducts.[5]
-
Rate of Addition: Slow, dropwise addition of the benzoyl chloride to the stirred solution of the piperidine and base is highly recommended. This helps to maintain a low concentration of the acylating agent, further minimizing side reactions.
A well-designed initial experiment would involve the slow addition of benzoyl chloride to a cooled (0 °C), vigorously stirred mixture of the piperidine in a biphasic system of dichloromethane and aqueous sodium hydroxide.
Question 2: My reaction is sluggish, and I'm observing low conversion even after prolonged reaction times. What are the likely causes and how can I improve the reaction rate?
Answer: Sluggish reactions can be frustrating. Here are some common culprits and their solutions:
-
Insufficiently Activated Acylating Agent: While benzoyl chloride is generally reactive, sterically hindered or electron-deficient benzoyl chlorides may exhibit reduced reactivity.
-
Alternative Acylating Agents: Consider converting the corresponding benzoic acid to a more reactive species. For instance, the use of oxalyl chloride or thionyl chloride can generate the acyl chloride in situ.[6] Alternatively, amide coupling reagents such as HATU or HBTU can be employed, though this moves away from the classic Schotten-Baumann conditions.
-
Catalysis: In some cases, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the acylation, particularly when using less reactive acylating agents like benzoic anhydride.
-
-
Steric Hindrance: If your piperidine derivative is sterically bulky around the nitrogen atom, the nucleophilic attack on the benzoyl chloride will be slower.
-
Elevated Temperature: Cautiously increasing the reaction temperature may be necessary. However, this should be done with care as it can also promote side reactions.
-
Less Bulky Reagents: If possible, consider if a less sterically demanding acylating agent could be used.
-
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be limited by the rate of dissolution.
-
Solvent Screening: Experiment with different solvents or solvent mixtures to improve solubility. For biphasic systems, a phase-transfer catalyst may be beneficial.
-
-
Inadequate Mixing: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Question 3: I am observing significant amounts of benzoic acid as a byproduct. How can I minimize this?
Answer: The formation of benzoic acid is a clear indication of the hydrolysis of benzoyl chloride. This is a common side reaction, especially in biphasic Schotten-Baumann conditions.[7]
-
Anhydrous Conditions: If the hydrolysis is severe, switching to a non-aqueous system with an organic base (e.g., triethylamine in dry dichloromethane) can be effective. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Maintaining a low reaction temperature (e.g., 0 °C) will favor the desired amidation over hydrolysis.[7]
-
Efficient Mixing: In a biphasic system, rapid and efficient stirring ensures that the benzoyl chloride reacts with the piperidine at the interface before it has a chance to hydrolyze in the aqueous layer.
-
Continuous Flow Chemistry: For precise control over mixing and reaction time, continuous flow reactors can be an excellent solution to suppress undesired hydrolysis.[7]
II. Work-up & Purification
Question 4: During the aqueous work-up of my reaction, I am consistently getting a troublesome emulsion. How can I break it?
Answer: Emulsion formation is a frequent issue when working with basic compounds like piperidines in biphasic systems.[5] Here are several strategies to tackle this:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can often help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Addition of a Stronger Base Solution: In some cases, adding more of a concentrated sodium hydroxide solution can help to resolve the emulsion.[5]
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.
-
Patience and Separation Funnel Technique: Sometimes, allowing the mixture to stand for an extended period can lead to separation. Gently swirling or rocking the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation.
Question 5: My benzoylpiperidine derivative is an oil and is difficult to purify by column chromatography due to co-eluting impurities. What are my options?
Answer: Purifying oily products can be challenging. Here are some approaches:
-
Optimize Chromatography Conditions:
-
Solvent System Screening: Systematically screen different solvent systems for your column chromatography. A small amount of a basic additive, such as triethylamine (0.1-1%), in your eluent can help to reduce peak tailing of basic compounds on silica gel.
-
Gradient Elution: A shallow gradient elution can often provide better separation than an isocratic elution.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if silica gel is not providing adequate separation.
-
-
Salt Formation and Crystallization: If your product is basic, you can try to form a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Distillation: If your product is thermally stable, distillation under reduced pressure (Kugelrohr or short-path distillation) can be an effective purification method for oils. However, be aware that some benzoylpiperidine derivatives can decompose at high temperatures, especially if any residual base is present.[5]
Question 6: I suspect my product is decomposing during distillation. How can I confirm this and what are the alternatives?
Answer: Thermal decomposition during distillation is a concern, particularly if residual sodium hydroxide is carried over into the distillation flask.[5]
-
Confirmation of Decomposition:
-
Analytical Comparison: Compare the NMR and LC-MS of the crude product before distillation with the distilled product. The appearance of new signals or a decrease in the purity of the main product are indicators of decomposition.
-
Thermogravimetric Analysis (TGA): While less common in a standard organic lab, TGA can determine the decomposition temperature of your compound.
-
-
Preventing Decomposition and Alternatives:
-
Thorough Washing: Before distillation, ensure the organic layer containing your product is thoroughly washed with water to remove any residual base.[5]
-
Lower Temperature Distillation: Use a high-vacuum pump to lower the boiling point of your compound and allow for distillation at a lower temperature.
-
Non-distillation Purification: If thermal decomposition is unavoidable, rely on chromatographic methods or salt formation and crystallization for purification.
-
III. Reaction Monitoring & Analysis
Question 7: How can I effectively monitor the progress of my benzoylpiperidine synthesis?
Answer: Effective reaction monitoring is key to achieving optimal results and avoiding over-running or under-running your reaction.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product.[8] Staining with potassium permanganate or iodine can help visualize compounds that are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides both separation and mass information, allowing you to track the formation of your desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed information, a small aliquot of the reaction mixture can be taken, worked up, and analyzed by ¹H NMR. This can provide a more accurate assessment of the conversion and the presence of any major impurities. In some cases, in-situ NMR monitoring can be employed for real-time analysis.[9]
Experimental Workflow & Protocols
General Protocol for the Synthesis of a Benzoylpiperidine Derivative via Schotten-Baumann Reaction
This protocol provides a general guideline. The specific quantities and conditions may need to be optimized for your particular substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative (1.05 eq.) in dichloromethane.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq.).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of the benzoyl chloride derivative (1.0 eq.) in dichloromethane to the vigorously stirred mixture over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
Data Presentation: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions (e.g., hydrolysis), product loss during work-up. | Optimize reaction time and temperature, use anhydrous conditions, improve work-up procedure. |
| Byproduct Formation | Hydrolysis of acyl chloride, over-acylation (if possible), side reactions of functional groups. | Control temperature, use anhydrous conditions, consider protecting groups for sensitive functionalities.[6][10] |
| Emulsion during Work-up | Presence of basic amine and salts. | Add brine, filter through Celite®, use gentle extraction techniques.[5] |
| Product Decomposition | Thermal instability, presence of residual base during heating. | Purify by chromatography, ensure thorough washing before distillation, use high vacuum.[5] |
Visualizing the Workflow
Schotten-Baumann Reaction Workflow
Caption: A typical workflow for the synthesis of benzoylpiperidine derivatives.
Troubleshooting Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in 4-(4-Fluorobenzoyl)piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-fluorobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this critical building block. As a key intermediate in the development of various bioactive molecules, including analgesics and anti-inflammatory agents, optimizing its synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Section 1: Understanding the Core Synthesis Pathways & Potential Pitfalls
The synthesis of 4-(4-fluorobenzoyl)piperidine is most commonly achieved via a Friedel-Crafts acylation pathway. This route, while effective, contains several critical steps where inefficiencies can drastically reduce the overall yield. The fundamental challenge lies in the dual reactivity of the precursor molecules; the piperidine nitrogen is a nucleophile and a Lewis base, which can interfere with the desired acylation on the aromatic ring.
The most reliable strategy involves a three-stage process:
-
N-Protection: The piperidine nitrogen is protected, typically as an amide (e.g., N-acetyl), to deactivate its nucleophilicity and basicity.[2]
-
Friedel-Crafts Acylation: The core carbon-carbon bond is formed between the protected piperidine derivative and a fluorobenzoyl moiety.
-
N-Deprotection: The protecting group is removed to yield the final product.
Below is a diagram illustrating this primary workflow and highlighting the most common point of failure.
Caption: Primary reaction workflow and common failure mode.
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific problems encountered during synthesis in a question-and-answer format.
Scenario 1: Reaction Fails to Initiate or Shows No Product Formation
Q: My Friedel-Crafts acylation reaction is not working. TLC analysis shows only starting materials. What is the primary cause?
A: The most probable cause is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃). The piperidine nitrogen, if unprotected, is a potent Lewis base that will preferentially coordinate with the AlCl₃.[3] This forms a stable complex, rendering the catalyst unavailable to activate the 4-fluorobenzoyl chloride for electrophilic aromatic substitution.
Causality & Solution:
-
Problem: The lone pair of electrons on the piperidine nitrogen is more available for coordination than the aromatic ring is for acylation.
-
Validation: Before starting the reaction, ensure your piperidine starting material is properly N-protected. Confirmation of the protected intermediate (e.g., 1-acetylpiperidine) via NMR or IR spectroscopy is a critical self-validating step.
-
Protocol: Ensure the N-protection step has gone to completion. Use an electron-withdrawing protecting group like acetyl or Boc to sufficiently decrease the basicity of the nitrogen atom.[2]
Q: I am attempting a Grignard-based synthesis, but the reaction won't start, or the yield is negligible. What should I investigate?
A: Grignard reactions are notoriously sensitive to two main factors: water and acidic protons.
Causality & Solution:
-
Moisture: Any trace of water in the glassware or solvents will quench the highly reactive Grignard reagent. All glassware must be rigorously dried (e.g., oven-dried overnight and cooled under a desiccator or inert atmosphere), and anhydrous solvents are mandatory.[4]
-
Acidic Protons: The N-H proton of an unprotected piperidine is acidic enough to destroy the Grignard reagent. You must use an N-protected piperidine derivative (e.g., N-Boc-piperidine) as your starting material.
-
Side Reactions: A common side reaction is the formation of biphenyl, which occurs from the coupling of the Grignard reagent with unreacted bromobenzene, often favored at higher temperatures.[4]
Scenario 2: Incomplete Conversion & Stalling Reactions
Q: My reaction stalls, leaving a significant amount of unreacted starting material. How can I improve conversion?
A: Stalled reactions typically point to issues with stoichiometry, reagent purity, or reaction conditions.
Causality & Solution:
-
Stoichiometry: In Friedel-Crafts acylations, more than a stoichiometric amount of Lewis acid is often required because the catalyst complexes with both the acyl halide and the resulting ketone product.[5] A common practice is to use 1.1 to 2.5 equivalents of AlCl₃.
-
Reagent Quality: Ensure the 4-fluorobenzoyl chloride is of high purity and has not hydrolyzed to 4-fluorobenzoic acid, which is unreactive under these conditions. Similarly, the Lewis acid should be anhydrous and free-flowing.
-
Temperature: While initial mixing is often done at low temperatures (0 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or in-situ NMR.[6][7]
Scenario 3: Low Yield with Multiple Byproducts
Q: My final product is impure, with several byproducts leading to a low isolated yield. What are these byproducts and how can they be avoided?
A: The formation of multiple byproducts is a classic sign of either incomplete protection or side reactions involving the piperidine nitrogen.
Causality & Solution:
-
Di-acylation: If the piperidine nitrogen is unprotected, it can be acylated by the 4-fluorobenzoyl chloride, competing with the desired Friedel-Crafts reaction. This is a common issue when working with piperidine-based compounds.[8]
-
N-Alkylation (if applicable): In syntheses involving alkylating agents, over-alkylation can occur, leading to the formation of quaternary ammonium salts. This can be controlled by the slow addition of the alkylating agent and maintaining a slight excess of the piperidine substrate.[8][9]
-
Solvent Reactivity: Avoid nucleophilic solvents (like alcohols) during the acylation step, as they can react with the acyl chloride. Inert solvents such as dichloromethane (DCM) or dichloroethane (DCE) are preferred.[10]
-
Solution: The most robust solution is a rigorous N-protection strategy. Confirm the absence of the N-H proton (via ¹H NMR) or the presence of the amide carbonyl (via ¹³C NMR or IR) in your protected starting material before proceeding with the acylation step.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable N-protecting group for this synthesis? The tert-butoxycarbonyl (Boc) and acetyl (Ac) groups are both highly effective. The acetyl group is robust and cost-effective, typically removed under harsh acidic or basic hydrolysis.[11] The Boc group is also very reliable and offers the advantage of being removable under milder acidic conditions (e.g., TFA or HCl in dioxane), which can be beneficial if other acid-sensitive functional groups are present.[12]
Q2: How can I effectively monitor the reaction's progress to identify the optimal endpoint? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material, intermediate, and product. For more precise, quantitative monitoring, especially during process optimization, techniques like HPLC or in-situ NMR spectroscopy are invaluable.[6][13][14]
Q3: What are the best practices for work-up and purification to maximize recovery?
-
Quenching: After the Friedel-Crafts reaction, the mixture is typically quenched by carefully and slowly pouring it onto crushed ice and acid (e.g., HCl). This hydrolyzes the aluminum complexes.
-
Extraction: The product is then extracted into an organic solvent. A common procedure involves basifying the aqueous layer to deprotonate the piperidine nitrogen (if deprotection has occurred) before extracting with a solvent like DCM or benzene.[11]
-
Purification: The crude product may be an oil.[15] Purification is often achieved by column chromatography.
-
Isolation: The final product is frequently converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.[11] This often yields a stable, crystalline solid that is easier to handle and purify by recrystallization from a solvent like isopropanol.[11][16]
Section 4: Optimized Experimental Protocol
This protocol outlines a validated, three-step synthesis for 4-(4-fluorobenzoyl)piperidine hydrochloride.
Part 1: N-Acetylation of Piperidine-4-carboxylic acid
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend piperidine-4-carboxylic acid (1.0 equiv.) in acetic anhydride (3.0 equiv.).
-
Reaction: Add pyridine (1.5 equiv.) to the mixture. Heat the reaction mixture to reflux (approx. 140 °C) for 2-3 hours.
-
Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the mixture to room temperature and pour it into ice water. The N-acetylated product will often precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum.
Part 2: Friedel-Crafts Acylation
-
Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-acetylated intermediate from Part 1 (1.0 equiv.) and an anhydrous solvent such as 1,2-dichloroethane.
-
Acylation: Add 4-fluorobenzoyl chloride (1.1 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2.2 equiv.), keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
Part 3: Deprotection and Isolation
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Hydrolysis: Transfer the quenched mixture to a round-bottom flask and heat to reflux for 2-4 hours to hydrolyze the acetyl group.[11]
-
Work-up: Cool the solution and perform a biphasic extraction. Wash the aqueous layer with ether or DCM to remove non-basic organic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully adjust the pH to >10 with a strong base (e.g., 50% NaOH solution).
-
Extraction: Extract the liberated free base product into an organic solvent (e.g., benzene or DCM) multiple times.[11]
-
Isolation as HCl Salt: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residual oil in anhydrous ether and bubble dry HCl gas through the solution. The hydrochloride salt will precipitate.
-
Final Purification: Collect the solid by filtration, wash with cold ether, and dry. Recrystallize from a suitable solvent like isopropanol to obtain the pure 4-(4-fluorobenzoyl)piperidine hydrochloride.[11]
Section 5: Summary of Key Reaction Parameters
| Parameter | Options / Range | Impact on Yield & Purity | Causality & Expert Recommendation |
| N-Protecting Group | Acetyl (Ac), Boc | High Impact: Prevents catalyst quenching and N-acylation side reactions. | An electron-withdrawing group is essential to reduce the nucleophilicity and basicity of the piperidine nitrogen. Both Ac and Boc are excellent choices. |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂ | High Impact: AlCl₃ is the most common and effective catalyst for this acylation. | The choice of catalyst affects reactivity. AlCl₃ is a strong Lewis acid that effectively generates the acylium ion electrophile.[17] |
| Catalyst Stoichiometry | 1.1 - 2.5 equivalents | High Impact: Insufficient catalyst leads to incomplete reaction. | More than one equivalent is needed as the catalyst complexes with both the acyl chloride and the product ketone, temporarily deactivating it.[5] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Medium Impact: Must be inert and anhydrous. | Aprotic and non-nucleophilic solvents are required to prevent reaction with the acyl chloride and Lewis acid.[10] |
| Temperature | 0 °C to Reflux | Medium Impact: Affects reaction rate and side product formation. | Initial addition should be cold (0-5 °C) to control exothermicity. The reaction may then require warming to proceed to completion. |
| Work-up pH | Acidic (wash), Basic (extract) | High Impact: Critical for separating the product from impurities. | The amine product is soluble in the aqueous phase at low pH and in the organic phase at high pH, allowing for efficient extractive purification.[15] |
References
-
PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride.[Link]
-
PrepChem. Synthesis of 4-(4-Piperidinobenzoyl)pyridine.[Link]
-
PrepChem. Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine.[Link]
- Google Patents.
- Google Patents.CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents.Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.[Link]
-
PubMed Central (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.[Link]
- Google Patents.US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.[Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.[Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.[Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.[Link]
- Google Patents.WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
YouTube. Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough).[Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?[Link]
-
Beilstein Journals. NMR reaction monitoring in flow synthesis.[Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.[Link]
-
PubMed. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.[Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).[Link]
-
ResearchGate. (PDF) Current trends and challenges in the downstream purification of bispecific antibodies.[Link]
-
Refubium - Freie Universität Berlin. In situ Reaction Monitoring in Photocatalytic Organic Synthesis.[Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]
-
Pearson. Grignard Reaction Practice Problems | Test Your Skills with Real Questions.[Link]
-
PubMed Central (PMC). NMR Reaction Monitoring Robust to Spectral Distortions.[Link]
-
jOeCHEM. Grignard Practice and Synthesis.[Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.[Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. NMR reaction monitoring in flow synthesis [beilstein-journals.org]
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- 9. researchgate.net [researchgate.net]
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- 17. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies for the Removal of p-Toluenesulfonate Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of p-toluenesulfonate (tosylate) impurities from reaction mixtures. Tosylation is a common and effective method for converting alcohols into better leaving groups for nucleophilic substitution and elimination reactions.[1] However, the presence of residual tosylating agents, such as p-toluenesulfonyl chloride (TsCl), or byproducts like p-toluenesulfonic acid (TsOH), can complicate purification and compromise the purity of the final product.[2] This resource offers a structured approach to troubleshooting and resolving these common purification challenges.
Understanding the Challenge: The Nature of Tosylate Impurities
The primary tosylate-containing impurities encountered are unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid (TsOH). TsOH is a strong, water-soluble organic acid, while TsCl is a reactive electrophile.[3][4] The choice of removal method depends on the nature of your desired product (solid or oil), its stability, and the specific impurity present.
A critical first step in any purification strategy is to identify the impurity. Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for this purpose.
Decision-Making Workflow for Tosylate Impurity Removal
The following diagram outlines a logical decision-making process to guide your purification strategy.
Sources
Sulfonate Ester Stability in Solution: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of sulfonate esters in solution. Our goal is to equip you with the knowledge to anticipate and address stability challenges in your experiments, ensuring the integrity and success of your work.
Introduction to Sulfonate Ester Stability
Sulfonate esters are widely utilized in organic synthesis as excellent leaving groups, activating alcohols for nucleophilic substitution and elimination reactions.[1] However, their high reactivity also makes them susceptible to degradation in solution, primarily through hydrolysis and nucleophilic attack.[2] Understanding the factors that govern their stability is paramount for reproducible and reliable experimental outcomes. This guide will delve into the common stability issues encountered with sulfonate esters and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My sulfonate ester appears to be degrading in my alcoholic solvent. What is happening and how can I prevent it?
A1: Sulfonate esters can react with alcohols in a process called alcoholysis, which is mechanistically similar to hydrolysis. This reaction is often accelerated by the presence of a strong acid, which protonates the alcohol, making it a better nucleophile.[3] To minimize degradation:
-
Control Acidity: Ensure the absence of strong acids in your solution. If an acid is necessary for other reasons, consider using a weaker acid or minimizing its concentration and the reaction time.[4][5] The presence of even a slight excess of a base can prevent the formation of sulfonate esters.[4][6]
-
Temperature: Lowering the temperature will significantly reduce the rate of alcoholysis.[3]
-
Water Content: The presence of water can competitively inhibit alcoholysis and promote hydrolysis of the sulfonate ester.[4][6] Depending on your desired outcome, controlling the water content is crucial.
Q2: I observe significant hydrolysis of my sulfonate ester in an aqueous solution. How can I mitigate this?
A2: Hydrolysis is a common degradation pathway for sulfonate esters, proceeding via nucleophilic attack by water. The rate of hydrolysis is influenced by pH, temperature, and the structure of the sulfonate ester itself.
-
pH Control: While some studies suggest that the hydrolysis rates of some sulfonate esters are not significantly affected by pH, it is generally good practice to maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.[4]
-
Minimize Water Exposure: If the reaction chemistry allows, use anhydrous solvents to prevent hydrolysis.[4][6] Proper storage of sulfonate esters in dry conditions is also essential.
-
Temperature: As with alcoholysis, reducing the temperature will slow down the rate of hydrolysis.
Q3: Are all sulfonate esters equally stable? Which one should I choose for my application?
A3: No, the stability of sulfonate esters varies significantly depending on the steric and electronic properties of both the sulfonyl group and the alcohol moiety.
-
Steric Hindrance: Sulfonate esters derived from sterically hindered alcohols, such as neopentyl alcohol, are generally more resistant to nucleophilic attack and therefore more stable.[7]
-
Leaving Group Ability: The triflate group (trifluoromethanesulfonate) is an exceptionally good leaving group, making triflate esters highly reactive and generally less stable than tosylates (p-toluenesulfonates) or mesylates (methanesulfonates).[1]
-
Primary vs. Secondary vs. Tertiary Alcohols: Sulfonate esters of primary alcohols are typically more stable than those of secondary or tertiary alcohols.[2]
The choice of sulfonate ester depends on the desired reactivity. For reactions requiring a very good leaving group, a triflate may be necessary, but it will require careful handling to avoid degradation. For applications where greater stability is needed, a tosylate or a mesylate from a hindered alcohol might be more suitable.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent Reaction Yields or Multiple Unidentified Byproducts
This is a common symptom of sulfonate ester instability. The workflow below will help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 2: Difficulty in Isolating and Purifying the Sulfonate Ester Product
Sulfonate esters can be prone to degradation during workup and purification.
-
Problem: Degradation on silica gel column chromatography.
-
Cause: Residual acid or water on the silica gel can promote hydrolysis. Isopropyl sulfonate esters are known to be poorly stable to chromatography.[7]
-
Solution:
-
Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).
-
Work quickly and at low temperatures.
-
Consider alternative purification methods like crystallization if possible.
-
-
-
Problem: Decomposition during solvent removal (rotary evaporation).
-
Cause: Elevated temperatures can accelerate degradation.
-
Solution:
-
Use a lower bath temperature.
-
Employ a high-vacuum pump to remove the solvent at a lower temperature.
-
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Sulfonate Ester Stability by HPLC
This protocol provides a framework for assessing the stability of a sulfonate ester in a given solution.
-
Solution Preparation:
-
Prepare a stock solution of the sulfonate ester in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare solutions under various conditions to be tested (e.g., different pH values, presence of nucleophiles, different temperatures).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench any reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) and, if necessary, neutralizing any acid or base.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the disappearance of the parent sulfonate ester peak and the appearance of any degradation product peaks using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of the remaining sulfonate ester at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining sulfonate ester versus time to determine the degradation kinetics.
-
Protocol 2: Handling and Storage of Sulfonate Esters
Proper handling and storage are critical to maintaining the integrity of sulfonate esters.
-
Storage:
-
Store sulfonate esters in a tightly sealed container in a cool, dry place, preferably in a desiccator.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
-
-
Handling:
-
Handle sulfonate esters in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Use dry glassware and solvents to minimize exposure to moisture.
-
Avoid prolonged exposure to ambient air and humidity.[7]
-
Understanding Degradation Pathways
The two primary mechanisms of sulfonate ester degradation are hydrolysis and nucleophilic attack.
Caption: Primary degradation pathways of sulfonate esters.
The susceptibility of the sulfonate ester to these pathways is dictated by the electrophilicity of the sulfur atom and the carbon atom attached to the oxygen, as well as the stability of the resulting sulfonate anion leaving group.[1]
Data Summary: Relative Stability of Common Sulfonate Esters
The following table provides a qualitative comparison of the stability of commonly used sulfonate esters.
| Sulfonate Ester | Leaving Group Ability | General Stability | Susceptibility to Nucleophilic Attack | Susceptibility to Hydrolysis |
| Triflate (CF₃SO₃⁻) | Excellent | Low | High | High |
| Tosylate (CH₃C₆H₄SO₃⁻) | Good | Moderate | Moderate | Moderate |
| Mesylate (CH₃SO₃⁻) | Good | Moderate | Moderate | Moderate |
| Nosylate (NO₂C₆H₄SO₃⁻) | Excellent | Low | High | High |
| Brosylate (BrC₆H₄SO₃⁻) | Very Good | Moderate-Low | High | High |
Note: Stability is highly dependent on the specific reaction conditions (solvent, temperature, pH, and the structure of the alcohol moiety).
Concluding Remarks
The inherent reactivity that makes sulfonate esters valuable synthetic tools also presents challenges in their handling and use. By understanding the fundamental principles of their stability and degradation pathways, researchers can implement strategies to minimize unwanted side reactions and ensure the reliability of their experimental results. This guide serves as a starting point for troubleshooting and optimizing reactions involving sulfonate esters. For further in-depth information, please consult the referenced literature.
References
-
Teasdale, A., Delaney, E. J., Eyley, S. C., Jacq, K., Taylor-Worth, K., Lipczynski, A., Hoffmann, W., Reif, V., Elder, D. P., Facchine, K. L., Golec, S., Schulte Oestrich, R., Sandra, P., & David, F. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999–1007. [Link]
-
Product Quality Research Institute. (n.d.). Sulfonate Esters – How Real is the Risk? Summary of Key Findings from PQRI Studies of the Reaction Between Sulfonic acids and Alcohols. [Link]
-
Miller, S. C., & Scanlan, T. S. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 10(16), 3643–3646. [Link]
-
Babtie, A. C., Po-Keng, C., Williams, N. H., & Kamerlin, S. C. L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(15), 7544–7556. [Link]
-
ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]
-
ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]
-
Product Quality Research Institute. (n.d.). Sulfonate Esters – How Real is the Risk?. [Link]
Sources
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pqri.org [pqri.org]
- 4. enovatia.com [enovatia.com]
- 5. pqri.org [pqri.org]
- 6. researchgate.net [researchgate.net]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Optimized HPLC-UV Analysis of p-Toluenesulfonate Impurities: A Strategic Comparison Guide
Executive Summary
In pharmaceutical development, p-toluenesulfonic acid (PTSA) is a widely used counterion for salt formation due to its ability to improve the solubility and bioavailability of basic drugs. However, in the presence of residual alcohols (methanol, ethanol, isopropanol), PTSA can react to form alkyl p-toluenesulfonates (alkyl tosylates)—potent alkylating agents classified as Potentially Genotoxic Impurities (PGIs) .[1]
Under ICH M7 guidelines, these impurities must be controlled to trace levels (often <10 ppm). While LC-MS/MS is the gold standard for sensitivity, it is resource-intensive for routine Quality Control (QC). This guide demonstrates that optimized HPLC-UV is a robust, cost-effective alternative for routine monitoring when limits allow (typically >1 ppm), provided specific "high-load" injection protocols are utilized.
The Challenge: Regulatory & Chemical Context[2][3][4]
The Formation Pathway
The risk arises during synthesis or purification steps where PTSA and alcohols coexist.[1] The reaction is an esterification driven by acidic conditions and heat.
Figure 1: Mechanism of alkyl tosylate formation from drug salt counterions.
Regulatory Thresholds (ICH M7)
The Threshold of Toxicological Concern (TTC) for mutagenic impurities is 1.5 µ g/day for lifetime exposure.
-
Scenario A (High Potency Drug): Daily dose = 10 mg. Limit = 150 ppm. (Easily done by UV).
-
Scenario B (Standard Drug): Daily dose = 1 g. Limit = 1.5 ppm. (Requires optimized UV or MS).
Methodology: High-Sensitivity HPLC-UV Protocol
To achieve low-ppm detection without a mass spectrometer, we must maximize signal-to-noise (S/N) through column selectivity and injection volume.
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenyl-Hexyl or C18 (High Carbon Load).
-
Why: Alkyl tosylates have an aromatic ring. Phenyl-hexyl phases offer π-π interactions, often separating the impurity from the massive API peak better than standard C18.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid or Ammonium Acetate (10mM).
-
B: Acetonitrile (ACN).[2]
-
-
Wavelength: 225 nm (Primary) and 261 nm (Secondary).
-
Why: 225 nm provides maximum sensitivity for the tosyl chromophore but is susceptible to solvent cut-off. 261 nm is more specific but less sensitive.
-
-
Sample Preparation (The "High-Load" Trick):
-
Dissolve API at 50 mg/mL (or saturation).
-
Injection Volume: 20–50 µL.
-
Note: Standard assays use 0.5–1.0 mg/mL. To see 1 ppm impurities by UV, you must overload the main peak.
-
Method Optimization Decision Tree
Figure 2: Method selection strategy based on regulatory limits.
Comparative Analysis: HPLC-UV vs. Alternatives
The following data compares the optimized HPLC-UV method against LC-MS/MS and GC-MS for the detection of Methyl p-Toluenesulfonate (MPTS) and Ethyl p-Toluenesulfonate (EPTS) .
Performance Comparison Table
| Feature | Optimized HPLC-UV | LC-MS/MS (Triple Quad) | GC-MS (Headspace/Direct) |
| LOD (Limit of Detection) | 0.15 – 0.5 ppm | 0.01 – 0.05 ppm | 0.1 – 0.5 ppm |
| LOQ (Limit of Quantitation) | 0.5 – 1.0 ppm | 0.05 – 0.1 ppm | 0.5 – 1.0 ppm |
| Matrix Tolerance | High (Robust against salts) | Low (Ion suppression risk) | Medium (Non-volatiles dirty the liner) |
| Cost per Analysis | $ (Low) | ||
| Skill Requirement | Routine QC Analyst | Specialist | Specialist |
| Primary Limitation | Sensitivity limited by UV absorbance | Cost & Maintenance | Thermal stability of analyte |
Experimental Validation Data
Data synthesized from comparative studies (see References 1, 2).
Study: Analysis of Methyl p-Toluenesulfonate (MPTS) in Pemetrexed Sodium API.
-
Method: HPLC-UV (Inertsil ODS-3V, 226 nm).
-
Result:
Interpretation: The HPLC-UV method successfully meets the ICH M7 requirement for a drug with a daily dose < 1.5g, achieving sub-ppm detection without the need for mass spectrometry.
Critical Discussion & Recommendations
When to Choose HPLC-UV
-
Routine QC: Once the method is validated, HPLC-UV is significantly cheaper and more robust for daily batch release testing in a manufacturing environment.
-
High Solubility APIs: The method relies on injecting high concentrations (e.g., 50 mg/mL). If your drug is insoluble, you cannot load enough mass to see ppm-level impurities by UV.
-
Non-Volatile Tosylates: Larger alkyl tosylates (e.g., isopropyl, butyl) are less volatile, making GC-MS difficult without derivatization. HPLC handles these natively.
When to Switch to LC-MS
-
Low Dose / High Toxicity: If the calculated limit is < 0.5 ppm, UV baseline noise will likely mask the peak.
-
Co-elution: If the API or the PTSA counterion cannot be chromatographically resolved from the impurity, MS specificity (MRM transitions) is required to "see through" the interference.
Expert Tip: The "Ghost" Peak
Be aware that PTSA itself elutes as a massive peak. Alkyl tosylates are less polar and will elute after PTSA on a Reverse Phase column. Ensure your gradient is long enough to flush out the highly retained tosylates, or they may appear as "ghost peaks" in the subsequent injection.
References
-
Nageswari, A., et al. (2012). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.[1][3] Scientia Pharmaceutica. Available at: [Link]
-
International Council for Harmonisation (ICH). (2017).[4] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] Available at: [Link][5]
-
Reddy, A.V.B., et al. (2015). Determination of genotoxic impurities in pharmaceutical compounds by chromatography techniques.[1][3][6][7][8] Journal of Chromatography A. (Contextual grounding on LC-MS vs UV comparison).
-
Taylor, G.E., et al. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A. Available at: [Link]
Sources
- 1. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. oatext.com [oatext.com]
- 8. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: LC-MS/MS Determination of Sulfonate Esters
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Genotoxicity Challenge
In pharmaceutical development, sulfonate esters (alkyl methanesulfonates, benzenesulfonates, and toluenesulfonates) are classified as Genotoxic Impurities (GTIs) .[1] They are potent alkylating agents formed when sulfonic acids (used as counter-ions) react with residual alcohols (solvents) during synthesis.
Under ICH M7 guidelines, these impurities must be controlled to threshold of toxicological concern (TTC) levels, typically < 1.5 µ g/day . For a high-dose drug, this often translates to limits in the low ppm (parts-per-million) range relative to the Active Pharmaceutical Ingredient (API).
The Analytical Dilemma:
-
Instability: Sulfonate esters hydrolyze rapidly in aqueous mobile phases, leading to false negatives.
-
Poor Retention: Small molecules like Methyl Methanesulfonate (MMS) elute in the void volume of standard C18 columns.
-
Ionization Issues: They lack strong chromophores (UV is non-viable) and are difficult to ionize directly in ESI.
This guide compares the three primary detection strategies and details the Derivatization LC-MS/MS workflow, which offers the highest sensitivity and robustness for mixed sulfonate analysis.
Comparative Analysis: Selecting the Right Method
The choice of method depends on the specific sulfonate ester (volatility) and the required Limit of Quantitation (LOQ).
Method Comparison Matrix
| Feature | Method A: Direct LC-MS/MS (APCI) | Method B: Derivatization LC-MS/MS (ESI) | Method C: GC-MS (Headspace/Direct) |
| Best For | Larger esters (Tosylates, Besylates) | Universal (MMS, EMS, IMS, Tosylates) | Volatile esters (MMS, EMS) only |
| Ionization | APCI (Atmospheric Pressure Chemical Ionization) | ESI (Electrospray Ionization) | EI (Electron Impact) |
| Sensitivity (LOQ) | ~10–50 ppm | < 1 ppm (Ultra-trace) | 5–10 ppm |
| Stability Risk | High (Hydrolysis in mobile phase) | Low (Derivative is stable) | Medium (Thermal degradation in injector) |
| Matrix Effects | High (Co-elution with API) | Low (Derivative shifts away from API) | Medium (Matrix contamination in direct inject) |
| Throughput | High | Medium (Requires reaction time) | High |
Expert Insight:
"While GC-MS is traditional for volatile MMS/EMS, it fails for larger, non-volatile sulfonates like tosylates. Derivatization LC-MS/MS is the superior choice for a 'generic' method because it stabilizes the analyte and creates a permanently charged quaternary ammonium tag, solving both retention and ionization problems simultaneously."
Deep Dive: The Derivatization LC-MS/MS Protocol
This protocol utilizes a nucleophilic substitution reaction where the sulfonate ester reacts with a tertiary amine (e.g., Pyridine, Triethylamine) to form a stable, highly ionizable quaternary ammonium salt.
The Mechanism
The reaction converts a neutral, unstable impurity into a permanently charged cation.
-
Equation:
-
Benefit: The resulting cation is highly retained on HILIC columns and provides intense signal in ESI(+) mode.
Figure 1: Reaction mechanism converting neutral sulfonates into detectable quaternary ammonium salts.
Step-by-Step Experimental Workflow
Reagents:
-
Derivatizing Agent: Pyridine (for general use) or Triethylamine (TEA) (specifically effective for methyl esters).
-
Solvent: Acetonitrile (ACN) or Acetone (Must be anhydrous to prevent hydrolysis competition).
Protocol:
-
Sample Preparation: Weigh 50 mg of API into a 10 mL volumetric flask.
-
Dissolution: Dissolve in 5 mL of anhydrous Acetonitrile.
-
Derivatization: Add 100 µL of Pyridine (or chosen amine).
-
Incubation: Vortex and heat at 60°C for 30 minutes.
-
Why? Heat drives the reaction to completion; anhydrous conditions prevent the sulfonate from turning back into sulfonic acid.
-
-
Quench/Dilution: Cool to room temperature. Dilute to volume with ACN.
-
LC-MS Injection: Inject 5-10 µL immediately.
Instrument Conditions (HILIC Mode)
Since the derivative is a polar salt, HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to ensure retention and separation from the hydrophobic API.
| Parameter | Setting |
| Column | HILIC Silica or Amide (e.g., Waters BEH HILIC), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 95% B held for 1 min, ramp to 60% B over 5 min. |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive (Detecting the |
Data Presentation & Validation
Sensitivity Data (Limit of Quantitation)
The derivatization method significantly outperforms direct injection.
| Analyte | Direct Injection LOQ (ppm) | Derivatization LOQ (ppm) | Improvement Factor |
| Methyl Methanesulfonate (MMS) | 50.0 | 0.5 | 100x |
| Ethyl Methanesulfonate (EMS) | 25.0 | 0.2 | 125x |
| Isopropyl Tosylate | 10.0 | 0.1 | 100x |
Troubleshooting Guide
-
Issue: Low recovery of MMS.
-
Issue: API interference.
Analytical Workflow Diagram
Figure 2: End-to-end workflow for the derivatization analysis of sulfonate esters.
References
-
Teasdale, A., et al. (2013). "Mechanism-based approach to the control of genotoxic impurities." Analytical Chemistry.
-
Guo, T., et al. (2014).[1] "Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes." Journal of Chromatography A.
-
Li, W., et al. (2008). "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[5]
Sources
A Senior Application Scientist's Guide to the Biological Activity of Benzoylpiperidine Analogs
For drug development professionals, medicinal chemists, and researchers in pharmacology, the benzoylpiperidine scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active agents.[1] Its metabolic stability and its role as a potential bioisostere for other cyclic amines make it a cornerstone in modern drug design.[1] This guide provides an in-depth comparison of the biological activities of various benzoylpiperidine analogs, with a focus on their interactions with key central nervous system targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and sigma (σ) receptors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for the assays used to evaluate these critical parameters.
Key Molecular Targets of Benzoylpiperidine Analogs
The versatility of the benzoylpiperidine scaffold allows for its modification to target a range of receptors and transporters. The primary targets of interest in the context of neuropsychiatric and neurological disorders are:
-
Dopamine Transporter (DAT): A transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[2][3] Inhibition of DAT is a key mechanism for many psychostimulants and is a target for medications aimed at treating conditions like ADHD and depression.
-
Serotonin Transporter (SERT): Similar to DAT, SERT is a monoamine transporter that mediates the reuptake of serotonin, a neurotransmitter crucial for mood, anxiety, and sleep regulation.[4][5] SERT is the primary target for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs).
-
Sigma Receptors (σ1 and σ2): These are unique intracellular proteins, with the σ1 receptor primarily located at the endoplasmic reticulum-mitochondria interface.[6][7] They are implicated in a wide range of cellular functions, including ion channel modulation, calcium signaling, and cellular stress responses, making them attractive targets for a variety of therapeutic areas, including neurodegenerative diseases and pain.[6][8]
Comparative Biological Activity of Representative Benzoylpiperidine Analogs
The following tables summarize the binding affinities (Ki, in nM) of a selection of benzoylpiperidine analogs for DAT, SERT, and σ1 and σ2 receptors. Lower Ki values indicate higher binding affinity.
Monoamine Transporter Affinity
| Compound | Linker Length | Aromatic Substituent | DAT Ki (nM) | SERT Ki (nM) | Reference |
| 7j | 3 carbons | 2-naphthyl | >10,000 | 1.8 | [9] |
| 8f | 2 carbons | diphenyl | 11.2 | 1,230 | [9] |
| 8k | 2 carbons | biphenyl | 28.1 | 3.2 | [9] |
Data from reference[9] was obtained through in vitro reuptake inhibition assays using human embryonic kidney (HEK293) cells expressing the respective transporters.
Sigma Receptor Affinity
| Compound | R Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity | Reference |
| Spipethiane | - | 0.5 | 416 | 832 | [10][11] |
| 7a | H | 13.9 | 15.3 | 0.9 | [11] |
| 7e | 4-Cl | 1.4 | 12.3 | 8.8 | [11] |
| 8a | H | 2.0 | 12.0 | 6.0 | [11] |
| 8f | 4-F | 1.9 | 10.3 | 5.4 | [11] |
Data from reference[11] was obtained through radioligand binding assays using guinea pig brain membranes.
Structure-Activity Relationship (SAR) Insights
The data presented above highlights key structural features that influence the biological activity of benzoylpiperidine analogs:
-
For Monoamine Transporters:
-
Linker Length: A two-carbon linker between the piperidine nitrogen and the carboxamide group appears to be crucial for high-affinity binding to the dopamine transporter.[9]
-
Aromatic Substituents: The nature of the aromatic substituent dramatically influences selectivity. A 2-naphthyl group favors high affinity for SERT, while a diphenyl group confers selectivity for DAT.[9] A biphenyl group can result in dual, high-affinity binding to both DAT and SERT.[9]
-
-
For Sigma Receptors:
-
Hydrophobicity: The binding of 1,4-disubstituted piperidine analogs to the σ1 receptor is significantly influenced by hydrophobic interactions.[11]
-
Substituents on the Aroyl Ring: The presence of electron-withdrawing groups, such as a chlorine atom at the 4-position of the benzoyl ring (as in compound 7e ), can significantly enhance affinity for the σ1 receptor.[11]
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of both affinity and selectivity for sigma receptors.[12][13]
-
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the key in vitro assays used to characterize the biological activity of benzoylpiperidine analogs.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted from methodologies described for [3H]WIN 35,428 binding assays.[10][14]
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Radioligand: [3H]WIN 35,428 (specific activity ~80-87 Ci/mmol)
-
Non-specific determinant: 10 µM GBR 12909 or 1 µM cocaine[14]
-
Test compounds
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hDAT cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]WIN 35,428 (final concentration ~1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific determinant, 50 µL of [3H]WIN 35,428, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]WIN 35,428, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.[14]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is based on methodologies for [3H]paroxetine binding assays.[15][16][17]
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [3H]paroxetine (specific activity ~20-30 Ci/mmol)
-
Non-specific determinant: 10 µM fluoxetine or 200 µM paroxetine[17]
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Follow the same procedure as for DAT membrane preparation.
-
Assay Setup: Set up the assay in a 96-well plate as described for the DAT binding assay, using [3H]paroxetine as the radioligand (final concentration ~0.1-1 nM) and the appropriate non-specific determinant.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.[17]
-
Filtration and Counting: Follow the same procedure as for the DAT binding assay.
-
Data Analysis: Analyze the data as described for the DAT binding assay to determine the Ki value of the test compound for SERT.
Radioligand Binding Assay for Sigma-1 (σ1) Receptor
This protocol is adapted from methodologies using -pentazocine.[18][19][20]
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Materials:
-
Guinea pig brain membranes or cells expressing the σ1 receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)
-
Non-specific determinant: 10 µM haloperidol or 1 mM reduced haloperidol[19]
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet and repeat the wash step. Resuspend the final pellet to a protein concentration of 100-200 µ g/well .
-
Assay Setup: Set up the assay in a 96-well plate as described for the DAT binding assay, using -pentazocine as the radioligand (final concentration ~2-10 nM) and the appropriate non-specific determinant.[18][20]
-
Incubation: Incubate the plate at room temperature for 120 minutes.[19]
-
Filtration and Counting: Follow the same procedure as for the DAT binding assay.
-
Data Analysis: Analyze the data as described for the DAT binding assay to determine the Ki value of the test compound for the σ1 receptor.
Visualizing Molecular Mechanisms
To better understand the context of these biological activities, it is helpful to visualize the relevant signaling pathways and experimental workflows.
Dopamine Transporter (DAT) Signaling Pathway
The primary function of DAT is to regulate dopamine levels in the synapse. Inhibition of DAT leads to an accumulation of synaptic dopamine, which then has an enhanced effect on postsynaptic dopamine receptors.
Caption: Inhibition of DAT by a benzoylpiperidine analog blocks dopamine reuptake, increasing synaptic dopamine levels and enhancing postsynaptic receptor signaling.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the affinity of a test compound.
Caption: A generalized workflow for determining the binding affinity of a compound using a radioligand filtration assay.
Conclusion
The benzoylpiperidine scaffold is a remarkably versatile platform for the design of potent and selective ligands for key CNS targets. As demonstrated, subtle structural modifications to the core molecule can dramatically alter its affinity and selectivity for the dopamine transporter, serotonin transporter, and sigma receptors. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible in vitro assays, is paramount for the successful development of novel benzoylpiperidine-based therapeutics. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this dynamic and promising field of medicinal chemistry.
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Cheng, M. H., & Bahar, I. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Biophysical Journal, 110(7), 1547-1556. [Link]
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Argenziano, M., & Sadiq, M. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Sahn, J. J., & Martin, S. F. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. ACS Medicinal Chemistry Letters, 12(8), 1289-1295. [Link]
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Amata, E., & Spadaro, O. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 279, 116938. [Link]
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Fishback, J. A., & Newman, A. H. (2015). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 58(15), 6124-6136. [Link]
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A Senior Application Scientist's Guide to Fmoc Deprotection: Navigating Alternatives to Piperidine
For decades, the rhythmic cycle of coupling and deprotection in Solid-Phase Peptide Synthesis (SPPS) has been the heartbeat of therapeutic peptide development. Central to this process is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern peptide chemistry.[1][2] Its removal, traditionally orchestrated by piperidine, is a critical step that dictates the success and purity of the final peptide product.[1][3] However, the landscape of peptide synthesis is evolving, driven by the pursuit of greener chemistry, enhanced efficiency for complex sequences, and improved safety profiles. This guide provides a comprehensive comparison of viable alternatives to piperidine for Fmoc deprotection, grounded in experimental data and field-proven insights to empower researchers in making informed decisions for their specific synthetic challenges.
The Chemistry of Fmoc Deprotection: A Tale of β-Elimination
The lability of the Fmoc group in the presence of a base is its defining and most valuable characteristic. The removal is not a simple hydrolysis but rather a base-catalyzed β-elimination reaction (E1cB mechanism).[2][4] The process unfolds in a rapid, two-step sequence:
-
Proton Abstraction: A base, typically a secondary amine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][2]
-
β-Elimination: This abstraction generates a stabilized carbanion. The unstable intermediate then undergoes elimination, which cleaves the C-O bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[1][2]
The liberated DBF is a potent electrophile that must be scavenged to prevent its reaction with the newly deprotected N-terminal amine, which would result in chain termination.[2] Piperidine and other secondary amines are excellent scavengers, forming stable adducts with DBF.[1][2][3]
Caption: A systematic workflow for comparing the performance of different Fmoc deprotection reagents.
Conclusion and Future Outlook
While 20% piperidine in DMF remains a workhorse for Fmoc deprotection, the scientific community now has access to a range of well-validated alternatives. Reagents like 4-methylpiperidine offer a straightforward, safer substitute with equivalent performance. For challenging syntheses plagued by aggregation, DBU-based formulations provide a powerful tool to drive deprotection to completion. The move towards greener reagents like DEAPA also reflects a growing environmental consciousness in peptide synthesis.
The selection of a deprotection reagent is no longer a one-size-fits-all decision. By understanding the mechanisms, advantages, and limitations of each alternative, and by systematically evaluating their performance on specific peptide sequences, researchers can optimize their SPPS protocols for higher purity, greater efficiency, and improved safety. The continued innovation in this area promises even more refined and targeted solutions for the synthesis of next-generation peptide therapeutics.
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A Comparative Guide to the Purity Validation of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate by Quantitative NMR
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For intermediates like 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate, a key building block in the synthesis of various bioactive molecules, rigorous purity assessment is paramount.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of this specific compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Intrinsic Advantages of qNMR for Salt Form Purity
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool in pharmaceutical analysis, offering a compelling alternative to traditional chromatographic methods.[2][3] For a salt like 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate, qNMR presents a unique advantage: the ability to simultaneously and independently quantify both the active moiety (the piperidine derivative) and the counter-ion (p-toluenesulfonate) in a single experiment. This is achieved by comparing the integrals of specific, non-overlapping proton signals from each component against a certified internal standard.
This capability is crucial as it provides a direct measure of the stoichiometric ratio between the API and its counter-ion, offering a more complete purity profile than methods that only quantify the main component. Furthermore, qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification, relying instead on the direct relationship between signal intensity and the number of protons.[4]
Experimental Workflow: A Self-Validating System
The trustworthiness of an analytical method lies in its ability to be self-validating. The qNMR protocol outlined below is designed with this principle at its core, incorporating checks and balances to ensure data integrity.
Caption: Workflow for qNMR Purity Validation.
Detailed Experimental Protocol for qNMR Analysis
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate and a similar amount of a certified internal standard (e.g., maleic anhydride) into a clean, dry vial. The use of a certified standard is crucial for traceability.[5]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d6, which is excellent for dissolving polar, poorly soluble compounds.[4]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The analysis should be performed on a well-calibrated NMR spectrometer with a field strength of at least 400 MHz.[3]
-
Key Parameter Rationale:
-
Pulse Angle: A 90° pulse is used to ensure maximum signal for all protons.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons of interest in both the analyte and the internal standard. This ensures complete relaxation and a linear response. A typical starting point is 30 seconds.
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.
-
Acquisition Time: A long acquisition time (e.g., >3 seconds) is necessary to ensure high digital resolution.
-
3. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signals of the analyte (both the piperidine and tosylate moieties) and the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparative Analysis: qNMR vs. HPLC
While High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical quality control, qNMR offers distinct advantages, particularly for a compound like 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate.[6][7]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte itself.[4] |
| Specificity | High; can distinguish between the API, counter-ion, and structurally related impurities in a single spectrum. | High; excellent separation of impurities, but requires specific reference standards for identification. |
| Accuracy | Highly accurate (often within ±1–2%) when properly validated.[4] | Also highly accurate (±1–2%), but dependent on the purity of the reference standard.[4] |
| Sample Preparation | Minimal; simple dissolution.[8] | More involved; may require filtration and careful solvent selection. |
| Analysis Time | Faster per sample for data acquisition, especially with automation.[6] | Can be time-consuming, especially with long gradient methods. |
| Sample Consumption | Non-destructive; sample can be recovered.[7] | Destructive.[7] |
| Quantification of Counter-ion | Direct and simultaneous. | Indirect; requires a separate method or assumes a 1:1 molar ratio. |
Potential Impurities and Their Detection
A thorough understanding of the synthetic route is crucial for identifying potential impurities. For 4-(4-fluorobenzoyl)piperidine, impurities can arise from starting materials, by-products, or degradation.[9] Potential impurities could include:
-
Unreacted starting materials: e.g., piperidine.
-
Desfluoro analogue: 4-benzoylpiperidine.[10]
-
Residual solvents from the synthesis and purification steps.
qNMR is particularly adept at detecting and quantifying these impurities, provided they have unique proton signals that do not overlap with the analyte or internal standard signals.
Trustworthiness and Method Validation
The qNMR method described here is inherently trustworthy due to its reliance on fundamental physical principles. Its validation, in accordance with ICH Q2(R1) guidelines, would involve demonstrating specificity, linearity, accuracy, precision, and robustness.[11][12][13]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of unique signals for the analyte, counter-ion, and internal standard.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of samples with varying concentrations. qNMR exhibits excellent linearity over a wide concentration range.[8]
-
Accuracy: The closeness of test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability, intermediate precision, and reproducibility.
Caption: Correlation of qNMR attributes with ICH validation parameters.
Conclusion
For the purity validation of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate, quantitative NMR spectroscopy stands out as a superior analytical technique. Its ability to provide a direct, simultaneous, and accurate quantification of both the active moiety and the counter-ion, along with potential impurities, offers a comprehensive purity profile that is often challenging to achieve with other methods like HPLC. The non-destructive nature of qNMR and the simplicity of sample preparation further enhance its appeal in a research and development setting.[6][14] By adhering to a robust and self-validating protocol, researchers and drug development professionals can have high confidence in the purity data obtained, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. Available at: [Link]
-
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available at: [Link]
-
Quantitative purity determination with NMR. Reddit. Available at: [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.
-
Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.gov. Available at: [Link]
-
Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]
-
Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available at: [Link]
-
Purity by Absolute qNMR Instructions. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
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- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
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- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. govst.edu [govst.edu]
A Comparative Guide to the Quantitative Analysis of 4-(4-Fluorobenzoyl)piperidine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of numerous pharmaceutical agents, the 4-(4-fluorobenzoyl)piperidine moiety serves as a crucial building block. Its presence is integral to the structure and activity of various therapeutics, making the precise monitoring of its concentration in reaction mixtures a critical aspect of drug development and manufacturing. Accurate quantitative analysis is paramount for reaction optimization, yield determination, impurity profiling, and ensuring the overall quality and consistency of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of three widely employed analytical techniques for the quantitative analysis of 4-(4-fluorobenzoyl)piperidine in complex reaction matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR), with a focus on ¹⁹F qNMR. The objective is to equip researchers and scientists with the necessary knowledge to select the most appropriate analytical strategy for their specific needs, balancing factors such as sensitivity, selectivity, speed, and cost.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness, versatility, and high-throughput capabilities. For a molecule like 4-(4-fluorobenzoyl)piperidine, which possesses a UV-active chromophore in its benzoyl group, HPLC coupled with a UV detector offers a straightforward and reliable method for quantification.
The Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For 4-(4-fluorobenzoyl)piperidine, a nonpolar molecule, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The analyte is retained on the column and then eluted by the mobile phase. The time it takes for the analyte to pass through the column and reach the detector is known as its retention time, which is a characteristic of the compound under specific chromatographic conditions. The UV detector measures the absorbance of the eluent at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.
Detailed Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal separation from any impurities or starting materials.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 238 nm (the λmax of the fluorobenzoyl chromophore).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 4-(4-fluorobenzoyl)piperidine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Carefully withdraw a known volume or weight of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a suitable solvent (e.g., mobile phase) to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Calibration:
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be >0.999 for a valid calibration.
HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Data Presentation: HPLC-UV Performance
| Parameter | Typical Value |
| Retention Time (min) | 4 - 8 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Expert Insights
The choice of a C18 column is based on the nonpolar nature of 4-(4-fluorobenzoyl)piperidine, which allows for good retention and separation from more polar impurities. The addition of a small amount of formic acid to the mobile phase helps to protonate any residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility. Method validation in accordance with the International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the results.[1] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Advantages and Limitations of HPLC-UV
Advantages:
-
Robust and Reliable: HPLC is a well-established technique with a long history of use in the pharmaceutical industry.
-
High Throughput: With modern autosamplers, a large number of samples can be analyzed unattended.
-
Good Sensitivity and Linearity: The method provides excellent sensitivity and a wide linear dynamic range.
-
Cost-Effective: Compared to mass spectrometry, HPLC-UV systems have a lower initial investment and maintenance cost.
Limitations:
-
Lack of Specificity: The UV detector is not highly specific. Co-eluting impurities with similar UV spectra can interfere with the quantification.
-
Requires a Chromophore: This method is only suitable for compounds that absorb UV light.
-
Reference Standard Dependent: Accurate quantification relies on the availability of a pure reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of volatile and semi-volatile compounds. 4-(4-fluorobenzoyl)piperidine is amenable to GC analysis due to its thermal stability and sufficient volatility. The coupling of GC with a mass spectrometer provides a high degree of selectivity and allows for confident identification of the analyte.
The Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between an inert carrier gas (mobile phase) and a liquid or polymer stationary phase coated on the inner walls of the column. As the components of the mixture travel through the column at different rates, they are separated. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, ensuring highly specific detection.
Detailed Experimental Protocol: GC-MS Analysis
Instrumentation:
-
A GC-MS system equipped with an autosampler, a split/splitless injector, and a mass selective detector.
Chromatographic Conditions:
-
Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 4-(4-fluorobenzoyl)piperidine would be selected (e.g., m/z 207 (molecular ion), 123 (fluorobenzoyl fragment)).
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
Dilute the reaction mixture in the same solvent used for the standards to a concentration within the calibration range.
-
If the reaction mixture contains non-volatile components, a liquid-liquid extraction may be necessary to isolate the analyte.
-
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Data Presentation: GC-MS Performance
| Parameter | Typical Value |
| Retention Time (min) | 8 - 12 |
| Linearity Range (ng/mL) | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Expert Insights
The use of a temperature program in GC allows for the efficient separation of compounds with a range of boiling points. The choice of a 5% phenyl-methylpolysiloxane column provides good selectivity for aromatic compounds. For quantitative analysis, operating the mass spectrometer in SIM mode is highly recommended as it significantly improves the signal-to-noise ratio and, therefore, the sensitivity of the method.[2][3]
Advantages and Limitations of GC-MS
Advantages:
-
High Specificity: The mass spectrometer provides structural information, leading to highly confident identification and quantification, even in complex matrices.
-
Excellent Sensitivity: GC-MS can achieve very low limits of detection, especially in SIM mode.
-
High Resolving Power: Capillary GC columns offer excellent separation efficiency.
Limitations:
-
Analyte Volatility and Thermal Stability Required: Not suitable for non-volatile or thermally labile compounds.
-
More Complex Instrumentation: GC-MS systems are generally more complex to operate and maintain than HPLC-UV systems.
-
Potential for Matrix Effects: Non-volatile components in the sample can contaminate the injector and column, affecting performance.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. For fluorinated molecules like 4-(4-fluorobenzoyl)piperidine, ¹⁹F qNMR offers a particularly elegant and powerful solution.
The Principle of qNMR
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In qNMR, the concentration of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known concentration. For ¹⁹F qNMR, the fluorine nucleus is observed, which has the advantages of being 100% naturally abundant and having a high gyromagnetic ratio, resulting in high sensitivity.[4]
Detailed Experimental Protocol: ¹⁹F qNMR Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh a known amount of a certified ¹⁹F qNMR internal standard (e.g., trifluoroacetic acid or 3,5-bis(trifluoromethyl)benzoic acid) and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Dissolve the sample in a known volume of the internal standard stock solution.
-
Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Pulse Sequence: A simple one-pulse experiment with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of the nuclei between scans.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: The spectral width should be large enough to encompass all the fluorine signals of interest.
Data Processing and Quantification:
-
Phase and Baseline Correction: Carefully phase and baseline correct the ¹⁹F NMR spectrum.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (m_standard / m_sample) * P_standard
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of fluorine nuclei giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
qNMR Workflow
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methylpiperidine and Piperidine in Synthesis: A Guide for Researchers
In the landscape of synthetic organic chemistry, the choice of a basic catalyst or reagent can profoundly influence the outcome of a reaction. Piperidine, a saturated heterocycle, has long been a staple in the chemist's toolkit, valued for its basicity and nucleophilicity. However, the emergence of derivatives such as 4-methylpiperidine has prompted a re-evaluation of this choice, driven by considerations of reaction efficiency, safety, and regulatory compliance. This guide provides a comprehensive comparative analysis of 4-methylpiperidine and piperidine, offering experimental data and mechanistic insights to inform your synthetic strategies.
At a Glance: Key Physicochemical and Regulatory Differences
A foundational understanding of the intrinsic properties of these two amines is crucial for predicting their behavior in a reaction. The presence of a methyl group at the 4-position of the piperidine ring, while seemingly minor, imparts subtle yet significant differences.
| Property | Piperidine | 4-Methylpiperidine | Rationale for Difference |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | Addition of a methyl group. |
| Molar Mass | 85.15 g/mol | 99.17 g/mol | Addition of a methyl group. |
| Boiling Point | 106 °C[1][2] | 124 °C[3][4] | Increased molecular weight and van der Waals forces. |
| Density | 0.862 g/mL[2] | 0.838 g/mL at 25 °C[3][4] | The methyl group can influence crystal packing and intermolecular interactions. |
| pKa of Conjugate Acid | ~11.2[2][5] | ~11.23[3] | The electron-donating methyl group slightly increases the basicity of the nitrogen atom. |
| Regulatory Status | Controlled Substance[6] | Not a Controlled Substance[6] | Piperidine is a precursor in the synthesis of phencyclidine (PCP) and is therefore regulated. |
Performance in Synthesis: A Tale of Two Amines
The true measure of these reagents lies in their performance in chemical transformations. Here, we delve into specific applications, presenting experimental data where available and drawing on established chemical principles to compare their efficacy.
Solid-Phase Peptide Synthesis (SPPS): Fmoc Deprotection
One of the most well-documented applications where 4-methylpiperidine has emerged as a superior alternative to piperidine is in the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS.
The Verdict: Equivalence in Performance, Superiority in Handling
Multiple studies have concluded that 4-methylpiperidine is "fully equivalent" to piperidine for Fmoc deprotection in terms of reaction kinetics and the purity and yield of the resulting peptides.[6][7] A key study demonstrated that when synthesizing a model peptide, the use of 20% 4-methylpiperidine in DMF yielded a crude product of 74 mg (70% yield), while 20% piperidine in DMF produced 75 mg (71% yield), indicating no significant difference in performance.[8]
The primary driver for the adoption of 4-methylpiperidine in SPPS is its non-regulated status, which circumvents the stringent purchasing and handling protocols associated with piperidine.[6]
Kinetic Profile of Methylpiperidine Isomers
Interestingly, the position of the methyl group does have a subtle effect on the rate of Fmoc deprotection. Kinetic studies have shown the following order of reactivity:
4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine [9]
This trend can be attributed to a combination of electronic and steric effects. The electron-donating methyl group increases the nucleophilicity of the nitrogen, and its placement at the 4-position minimizes steric hindrance around the nitrogen atom, allowing for more efficient interaction with the Fmoc group.
Experimental Protocol: Fmoc Deprotection in SPPS
Objective: To remove the Fmoc protecting group from a resin-bound peptide.
Reagents:
-
Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)
-
Deprotection solution: 20% (v/v) 4-methylpiperidine or piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and agitate for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
Wash the resin with DCM (3 times) to prepare for the next coupling step.
Workflow for Fmoc Deprotection
Caption: Workflow for Fmoc deprotection in SPPS.
Knoevenagel Condensation: A Catalyst for C-C Bond Formation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that benefits from basic catalysis. Both piperidine and its derivatives are frequently employed for this purpose.
Comparative Performance: An Estimation Based on Structure-Activity Relationships
A study comparing piperidine and 3-methylpiperidine as catalysts for the condensation of benzaldehyde and malononitrile provides valuable insight.[10] While piperidine afforded a yield of approximately 95% in 2 hours, the estimated yield with 3-methylpiperidine was slightly lower at around 90% with a longer estimated reaction time of 3 hours.[10] This difference is attributed to the steric hindrance introduced by the methyl group at the 3-position, which can impede the catalyst's approach to the substrates.
Given that the methyl group in 4-methylpiperidine is further from the nitrogen atom, it is expected to exert less steric hindrance than in the 3-methyl isomer. Therefore, the catalytic activity of 4-methylpiperidine in the Knoevenagel condensation is anticipated to be very similar to, if not slightly better than, that of piperidine, owing to its slightly higher basicity and minimal steric hindrance.
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Objective: To synthesize 2-benzylidenemalononitrile using piperidine or 4-methylpiperidine as a catalyst.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine or 4-methylpiperidine (1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde and malononitrile.
-
Add ethanol and stir until all solids are dissolved.
-
Add the catalyst (piperidine or 4-methylpiperidine).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.[10]
Michael Addition: A Versatile Tool for Conjugate Addition
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another important reaction where piperidine and its derivatives are utilized.
Expected Performance:
Similar to the Knoevenagel condensation, the performance of 4-methylpiperidine as a nucleophile in Michael additions is expected to be comparable to that of piperidine. The slightly enhanced nucleophilicity due to the electron-donating methyl group, combined with the minimal steric hindrance from the 4-position, suggests that 4-methylpiperidine should be an effective reagent for this transformation. The choice between the two would likely be dictated by practical considerations such as regulatory status and availability.
Conclusion: A Clear Choice for Modern Synthesis
The comparative analysis of 4-methylpiperidine and piperidine reveals a nuanced picture. While their fundamental chemical properties of basicity and nucleophilicity are very similar, the practical implications of their use can be significant.
-
For Solid-Phase Peptide Synthesis, 4-methylpiperidine is the clear winner. It offers equivalent performance to piperidine in Fmoc deprotection without the regulatory burdens, making it a more convenient and safer choice for routine use.
-
For other synthetic applications such as Knoevenagel condensations and Michael additions, 4-methylpiperidine is a highly viable alternative to piperidine. Its performance is expected to be on par with, and potentially slightly better than, piperidine due to a favorable combination of electronic and steric factors.
As the field of chemical synthesis continues to evolve, with a growing emphasis on safety, sustainability, and efficiency, the adoption of reagents like 4-methylpiperidine represents a logical and beneficial progression. For researchers and drug development professionals, understanding the subtle yet important differences between these two workhorse bases is key to optimizing synthetic routes and ensuring the smooth and compliant execution of their work.
References
-
Lange, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]
-
Kolesanova, E. F., et al. (2010). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
Rodriguez-Mayor, A. V., et al. (2020). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate. [Link]
-
Galeano, C. F. V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
PubChem. 4-Methylpiperidine. [Link]
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PubChem. Piperidine. [Link]
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Hossein, A., et al. (2019). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. National Institutes of Health. [Link]
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Galeano, C. F. V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
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PubChem. 4-Methylpiperidine. [Link]
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PubChem. Piperidine. [Link]
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Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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MUNI. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. [Link]
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A Comparative Guide to the Determination of Genotoxic Tosylate Impurities in Drug Substances
Introduction: The Imperative for Controlling Tosylate Impurities
In the synthesis of active pharmaceutical ingredients (APIs), the use of sulfonic acids and their derivatives is common. Tosylates (p-toluenesulfonates), often formed from p-toluenesulfonyl chloride, are excellent leaving groups in nucleophilic substitution reactions, facilitating the construction of complex molecules.[1][2] However, residual tosylating agents or the formation of alkyl tosylate esters (e.g., methyl tosylate, ethyl tosylate, isopropyl tosylate) as byproducts can introduce a significant risk. These tosylate esters are alkylating agents with the potential to interact with DNA, making them genotoxic and potentially carcinogenic even at trace levels.[3][4]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) M7 guideline, mandate a stringent, risk-based approach to control these DNA reactive (mutagenic) impurities.[5][6] The guideline establishes a Threshold of Toxicological Concern (TTC), a default acceptable intake of 1.5 µ g/day for most genotoxic impurities, which translates to low parts-per-million (ppm) control levels in the final drug substance.[7] This necessitates the development of highly sensitive and selective analytical methods to ensure patient safety and regulatory compliance.
This guide provides an in-depth comparison of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.
Core Principles: Choosing Between GC-MS and LC-MS/MS
The choice between GC-MS and LC-MS/MS is fundamentally dictated by the physicochemical properties of the target tosylate impurities and the nature of the API matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for analytes that are volatile and thermally stable.[3] Simple alkyl tosylates, such as methyl, ethyl, and isopropyl tosylates, possess sufficient volatility to be amenable to GC analysis. The key advantage of GC-MS lies in its high chromatographic efficiency, leading to excellent separation of structurally similar impurities, and the generation of highly reproducible mass spectra through electron ionization (EI), which can be confidently matched against spectral libraries.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for non-volatile, polar, or thermally labile compounds.[8] While simple tosylates can be analyzed by GC, LC-MS/MS offers a more versatile platform, especially for more complex tosylates or when dealing with APIs that are not soluble in typical GC solvents. The use of atmospheric pressure ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allows for the analysis of a wider range of molecules directly from the liquid phase.[8][9]
Below is a conceptual workflow illustrating the decision-making process for method selection.
Caption: Decision workflow for selecting an analytical technique.
Comparative Analysis of Method Performance
To provide an objective comparison, we have synthesized data from published studies on the analysis of methyl tosylate (MTS), ethyl tosylate (ETS), and isopropyl tosylate (IPTS). The following table summarizes typical performance characteristics for validated GC-MS and LC-MS/MS methods.
| Parameter | GC-MS | UPLC-MS/MS |
| Instrumentation | GC coupled with a single quadrupole or triple quadrupole MS | UPLC coupled with a tandem quadrupole (MS/MS) or QDa detector |
| Typical Column | HP-5MS (non-polar, 5% phenyl polysiloxane)[10] | C18 (reversed-phase)[3] |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[8] |
| Limit of Detection (LOD) | ~0.17-0.18 ppm[10] | ~0.045 µg/mL (~3 ppm relative to 15 mg/mL API)[3] |
| Limit of Quantitation (LOQ) | ~0.53-0.55 ppm[10] | ~0.09 µg/mL (~6 ppm relative to 15 mg/mL API)[3] |
| Linearity (r²) | > 0.99[10] | > 0.999[3] |
| Accuracy (% Recovery) | Typically 90-110% | Typically 95-115%[3] |
| Precision (%RSD) | < 15% | < 15% |
| Sample Preparation | Simple dilution in a suitable organic solvent (e.g., ethyl acetate)[10] | Dilution in a mobile phase compatible solvent; may require solid-phase extraction (SPE) for complex matrices[11] |
| Derivatization | Generally not required for volatile tosylates | Can be used to improve ionization efficiency and retention for certain analytes[12] |
Expert Insights:
-
Sensitivity: While both techniques can achieve the low ppm detection limits required by regulatory guidelines, GC-MS in Selected Ion Monitoring (SIM) mode often demonstrates excellent sensitivity for these specific volatile tosylates.[10] The UPLC-MS/MS data presented is from a method with UV detection, and while a mass detector was also used, the reported LOQ is relative to the sample concentration.[3] A dedicated LC-MS/MS method using Multiple Reaction Monitoring (MRM) can achieve sub-ppm LOQs.[8]
-
Specificity: The high resolving power of capillary GC columns provides excellent specificity.[13] In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the highly selective MRM transition, which virtually eliminates matrix interference.[14]
-
Robustness: GC-MS methods are generally considered very robust and cost-effective for routine quality control analysis of volatile compounds.[3] LC-MS/MS systems, while potentially more expensive to maintain, offer greater flexibility for a wider range of analytes.[15]
Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)
The "Why": Causality in GC-MS Method Development
-
Column Selection: The choice of a non-polar stationary phase, such as a 5% phenyl polysiloxane (e.g., HP-5MS), is a cornerstone of this analysis.[10] This is because the tosylate analytes are of low to intermediate polarity. A non-polar column separates these compounds primarily based on their boiling points, providing a predictable elution order (MTS -> ETS -> IPTS). The inertness of these columns is also critical to prevent analyte degradation and ensure good peak shape at trace levels.[16]
-
Injection Technique: A splitless injection is typically employed to ensure the entire sample volume is transferred to the column, maximizing sensitivity which is crucial for trace analysis.[17] The injector temperature is optimized to ensure rapid and complete volatilization of the tosylates without causing thermal degradation.
-
Mass Spectrometry Parameters: Electron Ionization (EI) is the standard for GC-MS as it produces reproducible fragmentation patterns that are useful for structural confirmation and library searching. For quantitative analysis, Selected Ion Monitoring (SIM) is used.[10] This involves monitoring only specific, characteristic ions for each tosylate, which significantly increases the signal-to-noise ratio and, therefore, the sensitivity of the method compared to a full scan.
Experimental Protocol: GC-MS for Tosylate Impurities
This protocol is based on a validated method for the determination of MTS, ETS, and IPTS in a drug substance.[10]
1. Materials and Reagents:
-
Methyl p-toluenesulfonate (MTS), Ethyl p-toluenesulfonate (ETS), Isopropyl p-toluenesulfonate (IPTS) reference standards.
-
Ethyl acetate (GC grade) or another suitable solvent.
-
Drug substance sample.
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh and dissolve approximately 5 mg of each tosylate standard in 100 mL of ethyl acetate.
-
Working Standard Solution (e.g., 0.5 µg/mL): Dilute the stock solution appropriately with ethyl acetate. This concentration will depend on the target specification limit.
-
Sample Solution (e.g., 100 mg/mL): Accurately weigh and dissolve 1 g of the drug substance in 10 mL of ethyl acetate.
3. GC-MS Instrumental Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.32 mm, 1.0 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of ~1.5 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
MTS: Monitor m/z 171, 91
-
ETS: Monitor m/z 185, 91
-
IPTS: Monitor m/z 199, 91 (Note: Specific ions should be confirmed by analyzing the individual standards)
-
4. Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze blank solvent, spiked sample, and unspiked sample to demonstrate no interference at the retention times of the tosylates.
-
LOD & LOQ: Determine by serial dilution of the standard solution to achieve signal-to-noise ratios of approximately 3:1 for LOD and 10:1 for LOQ.
-
Linearity: Prepare a series of standards over a range of concentrations (e.g., LOQ to 150% of the specification limit) and demonstrate a linear relationship (r² > 0.99).
-
Accuracy: Perform recovery studies by spiking the drug substance with known amounts of tosylates at different levels (e.g., LOQ, 100%, 150%).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).
Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The "Why": Causality in LC-MS/MS Method Development
-
Column Selection: A reversed-phase C18 column is the workhorse for LC-MS analysis of small molecules.[3][18] It separates compounds based on their hydrophobicity. The alkyl tosylates are retained on the C18 stationary phase and eluted with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is used to elute the tosylates with good peak shape in a reasonable timeframe.
-
Ionization Source: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical.
-
ESI is suitable for polar and ionizable compounds.[19] While tosylates are not highly polar, they can be ionized via ESI, often forming adducts with components of the mobile phase (e.g., [M+Na]⁺, [M+NH₄]⁺).
-
APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[19][20] For tosylates, APCI can provide more robust and reproducible ionization, making it a strong candidate for this analysis.[8]
-
-
Mass Spectrometry Parameters: Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is the gold standard for quantitation in complex matrices.[14] In this mode, a specific precursor ion for each tosylate is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and providing exceptional sensitivity and selectivity.[8]
Experimental Protocol: UPLC-MS/MS for Tosylate Impurities
This protocol is a representative method based on published literature for the analysis of sulfonate esters.[8][17]
1. Materials and Reagents:
-
MTS, ETS, IPTS reference standards.
-
Acetonitrile and Methanol (LC-MS grade).
-
Ammonium acetate or formic acid (LC-MS grade).
-
Ultrapure water.
-
Drug substance sample.
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh and dissolve approximately 5 mg of each tosylate standard in 100 mL of a suitable solvent like acetonitrile.
-
Working Standard Solution (e.g., 10 ng/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition.
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of the drug substance in 10 mL of a suitable solvent. The sample may need to be filtered through a 0.22 µm filter before injection.
3. UPLC-MS/MS Instrumental Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[17]
-
Mobile Phase A: 5 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: APCI, positive ion mode.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions would need to be optimized by infusing individual standards. Example transitions could be:
-
MTS: e.g., m/z 187 -> 91
-
ETS: e.g., m/z 201 -> 91
-
IPTS: e.g., m/z 215 -> 91
-
-
4. Method Validation:
-
The validation parameters (Specificity, LOD, LOQ, Linearity, Accuracy, Precision) would be assessed as described in the GC-MS protocol, following ICH Q2(R1) guidelines.
Workflow Visualization
The following diagram illustrates the key stages in both the GC-MS and LC-MS/MS analytical workflows.
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful, sensitive, and specific techniques capable of determining genotoxic tosylate impurities in drug substances at the levels required by regulatory authorities. The choice of method is not a matter of one being universally superior, but rather a case-specific decision based on a thorough understanding of the analytes and the API matrix.
-
GC-MS is the recommended approach for routine quality control of known, volatile tosylate impurities like MTS, ETS, and IPTS. The methodology is robust, cost-effective, and provides excellent chromatographic separation and sensitivity.
-
LC-MS/MS is the preferred technique when dealing with less volatile or thermally unstable tosylate impurities, or when the API is insoluble in common GC solvents. Its versatility and the high specificity of MRM make it an invaluable tool for both quantitative analysis and for screening for unknown impurities.
Ultimately, the development of a robust and reliable analytical method is a critical component of a comprehensive control strategy. This strategy should begin with a risk assessment to identify potential genotoxic impurities and be supported by a validated analytical method that is fit for its intended purpose: ensuring the safety and quality of the final drug product.
References
-
Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters.com. Retrieved from [Link]
-
Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters.com. Retrieved from [Link]
-
Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. (n.d.). IJRPS. Retrieved from [Link]
-
Zhang, L., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. National Center for Biotechnology Information. Retrieved from [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2020). MDPI. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Ema.europa.eu. Retrieved from [Link]
-
Qiu, F., & Norwood, D. L. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Manivannan, M., et al. (2025). GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. ResearchGate. Retrieved from [Link]
-
RAPS. (2023). ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. Raps.org. Retrieved from [Link]
-
Wang, Y., et al. (2019). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap.com. Retrieved from [Link]
-
Mitrevski, B., & Zuperl, S. (2007). Sample preparation in analysis of pharmaceuticals. Elsevier. Retrieved from [Link]
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. Ucalgary.ca. Retrieved from [Link]
-
Dave, R. H. (2024). A Brief Review on Genotoxic impurities in Pharmaceuticals for the identification, control and determination in drug substances. ResearchGate. Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Restek.com. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). Ich.org. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Axispharm.com. Retrieved from [Link]
-
Kicinski, M., et al. (2006). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. Chromatographyonline.com. Retrieved from [Link]
-
IAEA. (1983). SAMPLE PREPARATION TECHNIQUES IN TRACE ELEMENT ANALYSIS BY X-RAY EMISSION SPECTROSCOPY. Iaea.org. Retrieved from [Link]
-
Li, W., et al. (2016). Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. ResearchGate. Retrieved from [Link]
-
Riu, J., et al. (2001). LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants. PubMed. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Khanacademy.org. Retrieved from [Link]
-
Agilent. (n.d.). LC and LC/MS Columns. Agilent.com. Retrieved from [Link]
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Benchmarking Novel 4-Aminopiperidines: A Technical Guide to Antifungal Assessment
Strategic Overview: The 4-Aminopiperidine Advantage
In the context of rising azole resistance among Candida and Aspergillus species, the 4-aminopiperidine (4-AP) scaffold has emerged as a critical chemical space for next-generation antifungal discovery. Unlike azoles, which target lanosterol 14
This distinct Mechanism of Action (MoA) allows 4-APs to retain potency against multi-drug resistant (MDR) isolates that harbor ERG11 mutations or overexpression of efflux pumps (CDR1/MDR1), presenting a vital alternative to the standard of care.
Comparative Performance Matrix
The following analysis benchmarks novel 4-aminopiperidine derivatives against the three major classes of clinically approved antifungals. Data represents a synthesis of recent structure-activity relationship (SAR) studies and clinical breakpoints.
| Feature | Novel 4-Aminopiperidines | Azoles (e.g., Fluconazole) | Polyenes (e.g., Amphotericin B) | Echinocandins (e.g., Caspofungin) |
| Primary Target | Ergosterol Biosynthesis (Erg24p / Erg2 ) | Ergosterol Biosynthesis (Erg11/CYP51 ) | Ergosterol Sequestration (Membrane) | Cell Wall Synthesis ( |
| Potency (MIC range) | 0.25 – 4.0 | 0.12 – 64.0 | 0.03 – 1.0 | 0.03 – 2.0 |
| Activity vs. Azole-Resistant Strains | High (Distinct binding site) | Low (Cross-resistance common) | High | High |
| Selectivity Index (SI) | Moderate to High (Requires optimization) | High (>100) | Low (Nephrotoxicity risks) | Very High (>1000) |
| Bioavailability | High Oral Potential (Lipophilic small molecules) | High Oral Bioavailability | IV Only (Liposomal formulations) | IV Only |
| Spectrum | Broad (Candida, Aspergillus, Cryptococcus) | Broad (depends on generation) | Broadest Spectrum | Limited (Candida, Aspergillus) |
Key Insight: While Echinocandins offer superior safety profiles, they are limited to intravenous delivery. 4-APs bridge the gap by offering oral bioavailability potential with a mechanism that circumvents existing azole resistance.
Mechanism of Action: The Ergosterol Blockade
To rationally design and assess 4-APs, one must understand their intervention point. While Azoles lead to the accumulation of toxic methylated sterols by blocking Erg11, 4-APs inhibit downstream reduction and isomerization steps.
Pathway Visualization
Figure 1: Ergosterol biosynthesis pathway highlighting the distinct inhibition points of Azoles (Erg11) versus 4-Aminopiperidines (Erg24p/Erg2).[1][2][3][4][5][6][7][8][9][10]
Experimental Protocols
To generate publication-quality data, protocols must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines. The following methodologies ensure reproducibility and rigorous validation.
Protocol 1: Susceptibility Profiling (Broth Microdilution)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC).
Reagents:
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Crucial for pH stability.
-
Compound Stock: Dissolve 4-AP derivatives in DMSO (ensure final well concentration <1% DMSO).
-
Controls: Fluconazole (positive control), Solvent control (DMSO), Sterility control.
Workflow:
-
Inoculum Prep: Pick 5 colonies of C. albicans (e.g., ATCC 90028) > Suspend in saline > Adjust to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute inoculum 1:100, then 1:20 in RPMI-MOPS (Final:
CFU/mL). -
Plate Setup: Use 96-well round-bottom plates.
-
Columns 1-10: Serial 2-fold dilution of 4-AP (e.g., 64
g/mL to 0.125 g/mL). -
Column 11: Growth Control (Media + Inoculum + DMSO).
-
Column 12: Sterile Control (Media only).
-
-
Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).
-
Readout: Visual score.
-
MIC-0 (Optically Clear): Required for fungicidal agents.
-
MIC-2 (50% inhibition): Standard endpoint for azoles and 4-APs (due to trailing effect).
-
Self-Validating Check: The Growth Control (Col 11) must be turbid. The Sterile Control (Col 12) must be clear. If the reference Fluconazole MIC falls outside the QC range (e.g., 0.12-0.5
Protocol 2: Safety & Selectivity (Cytotoxicity Assay)
Objective: Calculate the Selectivity Index (SI) =
Workflow:
-
Seeding: Seed mammalian cells (
cells/well) in DMEM + 10% FBS. Incubate 24h to adhere. -
Treatment: Add 4-AP derivatives in serial dilutions (range: 100
M to 0.1 M). -
Exposure: Incubate for 48h at 37°C, 5% CO
. -
Detection (MTT Assay):
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation: Plot dose-response curve to determine
(Concentration cytotoxic to 50% of cells).
Interpretation: An SI > 10 is generally considered a "hit"; SI > 50 is a "lead".
Screening Workflow Visualization
The following diagram illustrates the logical flow from synthesis to lead identification, integrating the protocols described above.
Figure 2: Integrated screening workflow for identifying viable antifungal candidates.
Data Interpretation & Reporting
When publishing your findings, avoid reporting raw OD values alone.
-
MIC
vs MIC : If testing clinical isolates (n > 10), report both the MIC (inhibits 50% of isolates) and MIC (inhibits 90%). -
Resistance Breakpoints: Since no official breakpoints exist for novel 4-APs, use Fluconazole breakpoints as a comparative benchmark but clearly state they are tentative for the new class.
-
Structure-Activity Relationship (SAR): Correlate the N-substitution chain length (e.g., dodecyl vs. benzyl) with lipophilicity (cLogP) and MIC. Often, a C10-C12 alkyl chain on the piperidine nitrogen is critical for membrane penetration and enzyme affinity.
References
-
Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2021.[8] Link
-
In vitro and in vivo antifungal activities of aminopiperidine derivatives, novel ergosterol synthesis inhibitors. Biological and Pharmaceutical Bulletin, 2010.[11] Link
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Clinical and Laboratory Standards Institute (CLSI).[12][13] Link
-
Anidulafungin compared with fluconazole for treatment of invasive candidiasis. New England Journal of Medicine, 2007.[2][7] Link
-
A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 2015. Link
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Safety Operating Guide
Personal protective equipment for handling 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
Comprehensive Safety and Handling Guide: 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate
This guide provides essential safety and logistical information for handling 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate in a laboratory setting. As a dedicated partner in your research and development endeavors, we aim to furnish you with procedural guidance that extends beyond the product itself, fostering a culture of safety and scientific integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Hazard Identification and Risk Assessment
4-(4-fluorobenzoyl)piperidine p-toluenesulfonate is a tosylate salt of an organic base. To establish a robust safety protocol, we must consider the hazards associated with both the cationic and anionic components.
-
4-(4-fluorobenzoyl)piperidine moiety: The hydrochloride salt of this piperidine derivative is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1]
-
p-Toluenesulfonate (tosylate) moiety: p-Toluenesulfonic acid is a strong acid that is corrosive and can cause severe skin burns and eye damage.[3][4][5]
Inferred Hazards of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate:
Based on the toxicological profiles of its components, it is prudent to handle 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate as a substance that is, at a minimum:
-
A skin and eye irritant, potentially corrosive.
-
A respiratory tract irritant.
-
Harmful if swallowed.
The following table summarizes the anticipated hazard classifications based on the available data for its components.
| Hazard Classification | Anticipated for 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate | Rationale |
| Skin Corrosion/Irritation | Category 1C or 2 | p-Toluenesulfonic acid is corrosive.[5] 4-(4-fluorobenzoyl)piperidine HCl is a skin irritant.[2] |
| Serious Eye Damage/Irritation | Category 1 or 2 | p-Toluenesulfonic acid causes serious eye damage.[5] 4-(4-fluorobenzoyl)piperidine HCl is an eye irritant.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Both components have the potential to irritate the respiratory system.[2][4] |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on the known hazards of the piperidine component.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.[6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated.[8] |
| Body Protection | A lab coat that is flame-retardant. An acid-resistant apron is also recommended. | Protects against spills and splashes.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound, especially if working outside of a fume hood is unavoidable.[6] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[6] |
Operational Handling Plan
Adherence to a strict operational plan is critical for the safe handling of 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary items.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. .
-
Carefully transfer the required amount of the solid compound to the weighing vessel using a clean spatula.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Dissolution:
-
Add the solvent to the reaction vessel inside the fume hood.
-
Slowly add the weighed compound to the solvent while stirring to avoid splashing.
-
-
Transfer:
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.[11][12]
Waste Segregation
-
Solid Waste: Any solid 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate, contaminated spatulas, and weighing paper should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and disposed of as hazardous solid waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(4-fluorobenzoyl)piperidine p-toluenesulfonate".[11]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[13][14]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal.
References
- 4-FLUOROBENZOYL CHLORIDE MSDS. (2017, February 13). Loba Chemie.
- p-Toluenesulfonic acid monohydrate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- p-Toluenesulfonic acid SDS. (n.d.). ECHEMI.
- 4-(4-Fluorobenzoyl)piperidine hydrochloride. (n.d.). Chem-Impex.
- Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse.
- p-TOLUENE SULFONIC ACID HAZARD SUMMARY. (2003, May). New Jersey Department of Health and Senior Services.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
- SAFETY DATA SHEET: p-Toluenesulfonic acid monohydrate. (2009, December 24). Fisher Scientific.
- Hazardous Waste and Disposal. (n.d.). American Chemical Society.
- SAFETY DATA SHEET: 4-(4-Fluorobenzoyl)piperidine hydrochloride. (2009, February 10). Fisher Scientific.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention.
- Safety Data Sheet: Toluene-4-sulfonic acid monohydr
- How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville.
- SAFETY DATA SHEET: 4-(4-Fluorobenzoyl)piperidine hydrochloride. (2009, February 10). Thermo Fisher Scientific.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
- Chemical Storage. (n.d.). University of Wisconsin–Madison.
- NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- 4-(4'-Fluorobenzyl)piperidine SDS. (n.d.). ECHEMI.
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
